molecular formula C22H21F4N3O8 B15584711 VX-166

VX-166

カタログ番号: B15584711
分子量: 531.4 g/mol
InChIキー: WQNDPVUOABHOHK-KBPBESRZSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

VX-166 is a useful research compound. Its molecular formula is C22H21F4N3O8 and its molecular weight is 531.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C22H21F4N3O8

分子量

531.4 g/mol

IUPAC名

(3S)-3-[[(2S)-2-[3-(methoxycarbonylamino)-2-oxo-1-pyridinyl]butanoyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid

InChI

InChI=1S/C22H21F4N3O8/c1-3-14(29-6-4-5-12(21(29)34)28-22(35)36-2)20(33)27-13(8-16(31)32)15(30)9-37-19-17(25)10(23)7-11(24)18(19)26/h4-7,13-14H,3,8-9H2,1-2H3,(H,27,33)(H,28,35)(H,31,32)/t13-,14-/m0/s1

InChIキー

WQNDPVUOABHOHK-KBPBESRZSA-N

製品の起源

United States

Foundational & Exploratory

VX-166: A Pan-Caspase Inhibitor for Apoptosis Modulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

VX-166 is a potent, irreversible, and broad-spectrum inhibitor of caspases, the key effector enzymes in the apoptotic cascade. Its mechanism of action centers on the covalent modification of the catalytic cysteine residue within the active site of these proteases, thereby preventing their ability to cleave downstream substrates and execute the programmed cell death pathway. This technical guide provides a comprehensive overview of the mechanism of action of this compound in apoptosis, including quantitative data on its inhibitory activity, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Core Mechanism of Action: Pan-Caspase Inhibition

This compound functions as a pan-caspase inhibitor, demonstrating activity against a wide range of caspase family members. This broad-spectrum inhibition allows it to effectively block both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. By targeting multiple caspases, this compound can intervene at various points within the apoptotic signaling cascade, making it a robust inhibitor of programmed cell death.

The primary mechanism involves the irreversible binding of this compound to the active site of caspases. This covalent interaction effectively inactivates the enzyme, preventing the proteolytic cleavage of essential cellular proteins and the subsequent dismantling of the cell.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound has been characterized through enzymatic and cellular assays. The following tables summarize the available quantitative data.

Table 1: Inactivation Rate Constants of this compound Against Recombinant Human Caspases.[1]
Caspase TargetSecond-Order Inactivation Rate Constant (k) (M⁻¹s⁻¹)
Caspase-1> 1 x 10⁶
Caspase-26 x 10³
Caspase-3> 1 x 10⁶
Caspase-41.3 x 10⁵
Caspase-52.5 x 10⁵
Caspase-63.6 x 10⁵
Caspase-76.1 x 10⁵
Caspase-81.8 x 10⁵
Caspase-91.1 x 10⁵
Caspase-101.4 x 10⁵
Table 2: Cellular Activity of this compound in Apoptosis and Cytokine Release Assays.[2]
AssayCell TypeApoptotic/Inflammatory StimulusIC₅₀ (nM)
T-cell ApoptosisHuman Peripheral Blood Mononuclear Cells (PBMCs)Staurosporine (B1682477)310
Endothelial Cell ApoptosisHuman Aortic Endothelial Cells (HAECs)Staurosporine/TNF-α310
IL-1β ReleaseHuman PBMCsLipopolysaccharide (LPS)< 500
IL-18 ReleaseHuman PBMCsLipopolysaccharide (LPS)< 500

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the points of intervention of this compound in the apoptotic signaling pathways.

Extrinsic_Apoptosis_Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Pro-caspase-8 Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleavage Caspase3 Caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis VX166_1 This compound VX166_1->Caspase8 Inhibition VX166_2 This compound VX166_2->Caspase3 Inhibition

Caption: this compound inhibits the extrinsic apoptosis pathway by targeting initiator caspase-8 and executioner caspase-3.

Intrinsic_Apoptosis_Pathway Cell_Stress Cellular Stress (e.g., DNA damage) Mitochondrion Mitochondrion Cell_Stress->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Procaspase9 Pro-caspase-9 Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleavage Caspase3 Caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis VX166_1 This compound VX166_1->Caspase9 Inhibition VX166_2 This compound VX166_2->Caspase3 Inhibition

Caption: this compound blocks the intrinsic apoptosis pathway by inhibiting initiator caspase-9 and executioner caspase-3.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Enzymatic Assay for Caspase Inhibition.[1]

Objective: To determine the second-order inactivation rate constants of this compound against a panel of recombinant human caspases.

Materials:

  • Recombinant human caspases (Caspase-1, -2, -3, -4, -5, -6, -7, -8, -9, -10)

  • This compound

  • Fluorogenic caspase substrates (e.g., Ac-YVAD-AMC for caspase-1, Ac-DEVD-AMC for caspase-3, etc.)

  • Assay buffer (e.g., 100 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT)

  • 96-well microplates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the recombinant caspase enzyme to the assay buffer.

  • Add the different concentrations of this compound to the wells containing the caspase.

  • Incubate the enzyme-inhibitor mixture for various time points at room temperature.

  • Initiate the enzymatic reaction by adding the specific fluorogenic substrate for the respective caspase.

  • Monitor the fluorescence intensity over time using a fluorometric plate reader (e.g., excitation at 380 nm and emission at 460 nm for AMC-based substrates).

  • The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.

  • The second-order inactivation rate constant (k) is calculated by plotting the pseudo-first-order rate constant (k_obs) against the inhibitor concentration.

Cellular Assay for T-cell Apoptosis Inhibition.[2]

Objective: To determine the IC₅₀ of this compound for the inhibition of staurosporine-induced apoptosis in human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human PBMCs isolated from healthy donors

  • RPMI 1640 medium supplemented with 10% fetal bovine serum

  • Staurosporine

  • This compound

  • Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Procedure:

  • Culture human PBMCs in RPMI 1640 medium.

  • Pre-incubate the cells with various concentrations of this compound for 1 hour.

  • Induce apoptosis by adding staurosporine to the cell culture.

  • Incubate the cells for an appropriate time (e.g., 4-6 hours) at 37°C in a 5% CO₂ incubator.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

  • The percentage of apoptotic cells (Annexin V-positive, PI-negative) is determined for each concentration of this compound.

  • The IC₅₀ value is calculated by plotting the percentage of apoptosis inhibition against the logarithm of the inhibitor concentration.

Experimental_Workflow_Cellular_Apoptosis_Assay Cell_Culture 1. Cell Culture (e.g., PBMCs) Inhibitor_Incubation 2. Pre-incubation with this compound Cell_Culture->Inhibitor_Incubation Apoptosis_Induction 3. Apoptosis Induction (e.g., Staurosporine) Inhibitor_Incubation->Apoptosis_Induction Staining 4. Staining (Annexin V/PI) Apoptosis_Induction->Staining Flow_Cytometry 5. Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis 6. Data Analysis (IC50 Calculation) Flow_Cytometry->Data_Analysis

Caption: Workflow for determining the anti-apoptotic activity of this compound in a cellular assay.

Conclusion

This compound is a potent and broad-spectrum caspase inhibitor that effectively blocks apoptosis through both the intrinsic and extrinsic pathways. Its well-characterized inhibitory profile against a range of caspases, coupled with its demonstrated cellular efficacy, underscores its potential as a valuable research tool and a therapeutic candidate for conditions where excessive apoptosis plays a pathological role. The provided data and protocols offer a comprehensive resource for scientists and researchers working in the field of apoptosis and drug development.

Unveiling the Potent Activity of VX-166: A Pan-Caspase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

VX-166 is a potent, broad-spectrum inhibitor of caspases, the key effector enzymes in the apoptotic signaling cascade. This technical guide provides an in-depth overview of the activity of this compound, presenting key quantitative data, detailed experimental methodologies, and a visual representation of its mechanism of action within the apoptosis pathways. The information compiled herein is intended to support further research and development of caspase inhibitors as therapeutic agents.

Quantitative Assessment of this compound Activity

The efficacy of this compound has been quantified through various enzymatic and cell-based assays. The following tables summarize the key inhibitory activities of this compound.

Table 1: Enzymatic Inhibitory Activity of this compound against Recombinant Caspases [1]

Caspase TargetSecond-Order Inactivation Rate Constant (k) (M⁻¹s⁻¹)
Caspase-1> 1,000,000
Caspase-26,000
Caspase-3> 1,000,000
Caspase-4220,000
Caspase-6380,000
Caspase-7420,000
Caspase-8700,000
Caspase-9150,000
Caspase-10120,000

A higher inactivation rate constant indicates a greater degree of inactivation.[1]

Table 2: In Vitro Anti-Apoptotic Activity of this compound [1]

Cell LineApoptotic StimulusAssayIC₅₀ (nM)
Jurkat T-cellsAnti-Fas antibodyAnnexin-V Staining110
Jurkat T-cellsAnti-Fas antibodyDNA Fragmentation160
Jurkat T-cellsTNF-α/Actinomycin DAnnexin-V Staining480
Jurkat T-cellsStaurosporineAnnexin-V Staining270
Human Aorta Endothelial CellsTNF-α/Actinomycin DCell Viability310

Table 3: Inhibition of Pro-Inflammatory Cytokine Release by this compound [1]

Cell TypeStimulusCytokineIC₅₀ (nM)
Human PBMCsEndotoxinIL-1β< 500
Human PBMCsEndotoxinIL-18< 500

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-apoptotic effects by inhibiting caspases, which are central to both the intrinsic and extrinsic apoptosis pathways.

The Intrinsic and Extrinsic Apoptosis Pathways

The two primary pathways leading to apoptosis are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][3] Both converge on the activation of executioner caspases.[2] this compound, as a pan-caspase inhibitor, is capable of blocking the caspase cascade initiated by either pathway.

Caption: this compound inhibits both intrinsic and extrinsic apoptosis pathways.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Caspase Inhibition Assay[1]

This assay determines the rate of inhibition of specific caspases by this compound.

Caspase_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Recombinant_Caspase Active Recombinant Caspase Incubation Incubate Caspase with this compound Recombinant_Caspase->Incubation VX166_Dilution This compound Serial Dilutions VX166_Dilution->Incubation Fluorogenic_Substrate Fluorogenic Caspase Substrate Add_Substrate Add Fluorogenic Substrate Fluorogenic_Substrate->Add_Substrate Incubation->Add_Substrate Monitor_Fluorescence Monitor Fluorescence over Time (λex=390nm, λem=460nm) Add_Substrate->Monitor_Fluorescence Calculate_k Calculate Second-Order Inactivation Rate Constant (k) Monitor_Fluorescence->Calculate_k Jurkat_Apoptosis_Assay cluster_culture Cell Culture & Treatment cluster_detection Apoptosis Detection cluster_analysis Data Analysis Culture_Jurkat Culture Jurkat T-cells Pretreat_VX166 Pre-treat with this compound Culture_Jurkat->Pretreat_VX166 Induce_Apoptosis Induce Apoptosis (Anti-Fas, TNF-α, or Staurosporine) Pretreat_VX166->Induce_Apoptosis AnnexinV Annexin-V/PI Staining Induce_Apoptosis->AnnexinV DNA_Frag DNA Fragmentation Assay Induce_Apoptosis->DNA_Frag Flow_Cytometry Flow Cytometry Analysis AnnexinV->Flow_Cytometry DNA_Frag->Flow_Cytometry Calculate_IC50 Calculate IC₅₀ Flow_Cytometry->Calculate_IC50

References

VX-166: A Technical Guide to its Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VX-166 is a potent, broad-spectrum caspase inhibitor that has demonstrated significant therapeutic potential in preclinical models of sepsis and nonalcoholic steatohepatitis (NASH). This document provides a comprehensive overview of the discovery, chemical synthesis, mechanism of action, and preclinical evaluation of this compound. Detailed experimental protocols for key in vitro and in vivo studies are provided, along with a summary of all available quantitative data. Furthermore, this guide includes diagrammatic representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this promising therapeutic agent.

Discovery and Rationale

This compound was developed by Vertex Pharmaceuticals as a small molecule inhibitor of caspases, a family of cysteine proteases that play a central role in apoptosis (programmed cell death) and inflammation. Excessive apoptosis and inflammation are key pathological features of sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection. By inhibiting multiple caspases, this compound was designed to mitigate the widespread cell death and inflammatory cascade that contribute to the high morbidity and mortality associated with sepsis.[1][2][3] The therapeutic rationale extends to other conditions characterized by excessive apoptosis and inflammation, such as NASH.[4]

Chemical Synthesis

While a detailed, step-by-step synthesis protocol is proprietary and often contained within patents, the general approach to synthesizing complex small molecules like this compound involves a multi-step process. The IUPAC name for this compound is (S)-3-((S)-2-(3-((methoxycarbonyl)amino)-2-oxopyridin-1(2H)-yl)butanamido)-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid. The synthesis would likely involve the coupling of key chiral intermediates and the formation of amide and ester bonds. A likely source for the detailed synthesis is patent WO2010120880A1.[4]

Chemical Properties of this compound

PropertyValue
IUPAC Name (S)-3-((S)-2-(3-((methoxycarbonyl)amino)-2-oxopyridin-1(2H)-yl)butanamido)-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid
Molecular Formula C22H21F4N3O8
Molecular Weight 531.41 g/mol

Mechanism of Action: Pan-Caspase Inhibition

This compound functions as a pan-caspase inhibitor, meaning it blocks the activity of multiple caspases. Caspases are broadly categorized into initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-6, caspase-7) in the apoptotic pathway, and inflammatory caspases (e.g., caspase-1, caspase-4, caspase-5) involved in cytokine processing.

By inhibiting these key enzymes, this compound exerts its therapeutic effects through two primary mechanisms:

  • Inhibition of Apoptosis: this compound blocks the activation of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways of apoptosis, thereby preventing the execution of programmed cell death.

  • Suppression of Inflammation: this compound inhibits inflammatory caspases, leading to a reduction in the processing and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18).[3]

The following diagram illustrates the central role of caspases in apoptosis and inflammation and the inhibitory action of this compound.

VX166_Mechanism_of_Action cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_inflammatory Inflammatory Pathway Death Receptors Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 FADD/TRADD Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Mitochondrial Stress Mitochondrial Stress Procaspase-9 Procaspase-9 Mitochondrial Stress->Procaspase-9 Apaf-1/ Cytochrome c Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 PAMPs/DAMPs PAMPs/DAMPs Procaspase-1 Procaspase-1 PAMPs/DAMPs->Procaspase-1 Inflammasome Caspase-1 Caspase-1 Procaspase-1->Caspase-1 IL-1β IL-1β Caspase-1->IL-1β Cleavage IL-18 IL-18 Caspase-1->IL-18 Cleavage Pro-IL-1β Pro-IL-1β Pro-IL-1β->IL-1β Inflammation Inflammation IL-1β->Inflammation Pro-IL-18 Pro-IL-18 Pro-IL-18->IL-18 IL-18->Inflammation Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Substrate Cleavage This compound This compound This compound->Caspase-8 This compound->Caspase-9 This compound->Caspase-1 This compound->Caspase-3

Caption: this compound inhibits multiple caspases, blocking apoptosis and inflammation.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Efficacy of this compound

AssayCell TypeStimulusIC50 (nM)Reference
IL-1β ReleaseHuman PBMCsLPS260 ± 120[3]
IL-18 ReleaseHuman PBMCsSAC450 ± 170[3]

Table 2: In Vivo Efficacy of this compound in a Murine Endotoxic Shock Model

Dose (mg/kg)Administration RouteDosing ScheduleSurvival Rate (%)Vehicle Survival Rate (%)p-valueReference
1IV Bolus0, 4, 8, 12h post-LPS~30~20< 0.01[1]
3IV Bolus0, 4, 8, 12h post-LPS~40~20< 0.01[1]
10IV Bolus0, 4, 8, 12h post-LPS~50~20< 0.01[1]
30IV Bolus0, 4, 8, 12h post-LPS~60~20< 0.01[1]
30IV Bolus0, 4, 8, 12h post-LPS750< 0.0001[2]

Table 3: In Vivo Efficacy of this compound in a Rat Cecal Ligation and Puncture (CLP) Model

DoseAdministration RouteDosing Start Time post-CLPSurvival Rate (%)Vehicle Survival Rate (%)p-valueReference
25 mg/mlContinuous Infusion (mini-osmotic pump)0h8838< 0.01[2]
25 mg/mlContinuous Infusion (mini-osmotic pump)3h9242< 0.01[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Cytokine Release Assay (Human PBMCs)
  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Culture PBMCs in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

  • Treatment: Pre-incubate PBMCs with varying concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with either lipopolysaccharide (LPS) for IL-1β release or Staphylococcus aureus Cowan I (SAC) for IL-18 release.

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Supernatant Collection: Centrifuge the cell cultures and collect the supernatants.

  • Cytokine Measurement: Quantify the levels of IL-1β and IL-18 in the supernatants using commercially available ELISA kits.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cytokine inhibition against the concentration of this compound.

Murine Endotoxic Shock Model
  • Animals: Use male CD-1 mice.

  • Induction of Endotoxic Shock: Administer a lethal dose of lipopolysaccharide (LPS) from E. coli (typically 20 mg/kg) via intravenous (IV) injection.

  • Treatment: Administer this compound or vehicle control at specified doses via IV bolus injection at defined time points (e.g., 0, 4, 8, and 12 hours) post-LPS challenge.

  • Monitoring: Monitor the survival of the animals for a period of 96 hours.

  • Data Analysis: Compare the survival rates between the this compound-treated and vehicle-treated groups using statistical methods such as the log-rank test.

Rat Cecal Ligation and Puncture (CLP) Model
  • Animals: Use adult male Sprague-Dawley rats.

  • Surgical Procedure:

    • Anesthetize the rats.

    • Perform a midline laparotomy to expose the cecum.

    • Ligate the cecum below the ileocecal valve.

    • Puncture the ligated cecum with a needle (e.g., 18-gauge) to induce polymicrobial peritonitis.

    • Return the cecum to the abdominal cavity and close the incision.

  • Treatment: Administer this compound or vehicle control via continuous subcutaneous infusion using a mini-osmotic pump implanted at the time of surgery or at specified time points post-CLP.

  • Monitoring: Monitor the survival of the animals for a period of 10 days.

  • Data Analysis: Compare the survival rates between the this compound-treated and vehicle-treated groups using appropriate statistical analyses.

The following diagram outlines the general experimental workflow for the preclinical evaluation of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_mouse Murine Endotoxic Shock Model cluster_rat Rat CLP Sepsis Model PBMC_Isolation Isolate Human PBMCs Cytokine_Assay Cytokine Release Assay (IL-1β, IL-18) PBMC_Isolation->Cytokine_Assay IC50_Determination Determine IC50 Values Cytokine_Assay->IC50_Determination LPS_Injection Induce Endotoxemia (LPS) CLP_Surgery Perform CLP Surgery VX166_Treatment_Mouse Administer this compound LPS_Injection->VX166_Treatment_Mouse Survival_Monitoring_Mouse Monitor Survival (96h) VX166_Treatment_Mouse->Survival_Monitoring_Mouse VX166_Treatment_Rat Administer this compound CLP_Surgery->VX166_Treatment_Rat Survival_Monitoring_Rat Monitor Survival (10d) VX166_Treatment_Rat->Survival_Monitoring_Rat

Caption: Preclinical evaluation workflow for this compound.

Clinical Trials

As of the latest available information, there is no publicly available data from completed human clinical trials of this compound for the treatment of sepsis. Further investigation into clinical trial databases would be required to determine the current status of its clinical development.

Conclusion

This compound is a potent pan-caspase inhibitor with a strong preclinical rationale for the treatment of sepsis and other inflammatory and apoptotic conditions. Its ability to significantly improve survival in robust animal models of sepsis highlights its therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this promising compound. The elucidation of its detailed chemical synthesis from patent literature and the initiation of clinical trials will be critical next steps in translating the preclinical success of this compound into a viable therapy for patients.

References

The Role of the Pan-Caspase Inhibitor VX-166 in Cellular Sepsis Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a significant challenge in critical care medicine. A key pathological feature of sepsis is the excessive apoptosis of immune cells, particularly lymphocytes, which contributes to immunosuppression and increased susceptibility to secondary infections. Additionally, the inflammatory response, driven by cytokines such as interleukin-1β (IL-1β) and IL-18, plays a central role in the pathophysiology of sepsis. VX-166, a broad-spectrum caspase inhibitor, has emerged as a potential therapeutic agent for sepsis by targeting these critical cellular processes. This technical guide provides an in-depth overview of the role of this compound in cellular models of sepsis, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways.

Core Mechanism of Action: Pan-Caspase Inhibition

This compound functions as a potent, small-molecule inhibitor of caspases, a family of cysteine proteases that are central executioners of apoptosis and are involved in the maturation of pro-inflammatory cytokines.[1][2] By inhibiting a broad range of caspases, this compound exerts two primary therapeutic effects in the context of sepsis:

  • Anti-Apoptotic Effect: this compound prevents the activation of executioner caspases (e.g., caspase-3, -7), thereby blocking the apoptotic cascade in immune cells and preserving lymphocyte populations.[1][2]

  • Anti-Inflammatory Effect: this compound inhibits caspase-1, the enzyme responsible for cleaving pro-IL-1β and pro-IL-18 into their active, secreted forms.[1][2] This leads to a reduction in the levels of these potent pro-inflammatory cytokines.

Quantitative Data from In Vitro Sepsis Models

The efficacy of this compound has been evaluated in various cellular assays that mimic aspects of sepsis pathophysiology. The following tables summarize the key quantitative findings.

Cell TypeAssayEndpoint MeasuredKey FindingReference
Human Peripheral Blood Mononuclear Cells (PBMCs)Cytokine Release Assay (LPS-stimulated)IL-1β and IL-18 releasePotent inhibition with IC50 values < 500 nM[1][2]
Human T-lymphocytesT-cell Activation AssayIL-2 productionNo significant inhibition below 100 μM[1]
Various Cell LinesAnti-apoptotic AssaysApoptosis InhibitionPotent anti-apoptotic activity[1][2]

Table 1: In Vitro Efficacy of this compound in Cellular Sepsis Models

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to evaluate the efficacy of caspase inhibitors like this compound in cellular models of sepsis.

Lipopolysaccharide (LPS)-Induced Cytokine Release Assay in Human PBMCs

This assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines from immune cells stimulated with a component of the outer membrane of Gram-negative bacteria.

a. Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation.

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Lipopolysaccharide (LPS) from E. coli.

  • This compound or other test compounds.

  • ELISA kits for human IL-1β and IL-18.

  • 96-well cell culture plates.

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo).

b. Protocol:

  • Seed freshly isolated PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.

  • Prepare serial dilutions of this compound in complete medium.

  • Add 50 µL of the this compound dilutions to the respective wells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.

  • Prepare a stock solution of LPS in sterile PBS. Add 50 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL. Include a vehicle control (no LPS) and a positive control (LPS only).

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, centrifuge the plate at 400 x g for 5 minutes.

  • Carefully collect the supernatant for cytokine analysis.

  • Measure the concentrations of IL-1β and IL-18 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • To assess cytotoxicity, perform a cell viability assay on the remaining cells in the plate.

T-Cell Proliferation Assay

This assay evaluates the potential immunosuppressive effects of a compound by measuring its impact on T-lymphocyte proliferation following activation.

a. Materials:

  • Human T-lymphocytes, purified from PBMCs by negative selection.

  • Complete RPMI-1640 medium.

  • Anti-CD3 and anti-CD28 antibodies for T-cell stimulation.

  • Cell proliferation dye (e.g., CFSE).

  • This compound or other test compounds.

  • 96-well cell culture plates.

  • Flow cytometer.

b. Protocol:

  • Label purified T-cells with a cell proliferation dye like CFSE according to the manufacturer's protocol.

  • Seed the labeled T-cells in a 96-well plate pre-coated with anti-CD3 antibody (1 µg/mL) at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.

  • Add soluble anti-CD28 antibody (1 µg/mL) to each well.

  • Add 50 µL of serial dilutions of this compound to the respective wells. Include an unstimulated control and a stimulated control without the compound.

  • Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • After incubation, harvest the cells and wash with PBS.

  • Analyze the dilution of the CFSE dye in the T-cell population by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell proliferation.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound in cellular sepsis models and a general experimental workflow.

G Signaling Pathways in Cellular Sepsis and this compound Inhibition cluster_extrinsic Extrinsic Apoptosis Pathway cluster_inflammasome Inflammasome Pathway FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Binding DISC Death-Inducing Signaling Complex (DISC) FasR->DISC Recruitment Procaspase8 Pro-caspase-8 DISC->Procaspase8 Recruitment Caspase8 Active Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleavage Caspase3 Active Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS) PRR Pattern Recognition Receptor (PRR) PAMPs_DAMPs->PRR Recognition Inflammasome Inflammasome Assembly (e.g., NLRP3) PRR->Inflammasome Activation Procaspase1 Pro-caspase-1 Inflammasome->Procaspase1 Recruitment Caspase1 Active Caspase-1 Procaspase1->Caspase1 Activation ProIL1b Pro-IL-1β Caspase1->ProIL1b Cleavage ProIL18 Pro-IL-18 Caspase1->ProIL18 Cleavage IL1b Active IL-1β ProIL1b->IL1b Secretion Inflammation Inflammation IL1b->Inflammation IL18 Active IL-18 ProIL18->IL18 Secretion IL18->Inflammation VX166 This compound VX166->Caspase8 VX166->Caspase3 VX166->Caspase1

Caption: this compound inhibits key caspases in both apoptosis and inflammation pathways.

G Experimental Workflow for Evaluating this compound in Cellular Sepsis Models cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis isolate_pbmcs Isolate PBMCs from whole blood purify_tcells Purify T-cells (optional) isolate_pbmcs->purify_tcells seed_cells Seed cells in 96-well plates isolate_pbmcs->seed_cells preincubate_vx166 Pre-incubate with This compound seed_cells->preincubate_vx166 stimulate_cells Stimulate cells (e.g., LPS, anti-CD3/CD28) preincubate_vx166->stimulate_cells collect_supernatant Collect supernatant stimulate_cells->collect_supernatant flow_cytometry Analyze cell proliferation (Flow Cytometry) stimulate_cells->flow_cytometry viability_assay Assess cell viability stimulate_cells->viability_assay elisa Measure cytokine levels (ELISA) collect_supernatant->elisa

Caption: A streamlined workflow for assessing this compound's in vitro efficacy.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for sepsis through its dual mechanism of inhibiting apoptosis and inflammation in relevant cellular models. The quantitative data from in vitro studies underscore its potency in reducing key drivers of sepsis pathology. The provided experimental protocols offer a framework for researchers to further investigate the efficacy of this compound and other caspase inhibitors in the context of cellular sepsis. The signaling pathway and workflow diagrams provide a clear visual representation of the compound's mechanism of action and the experimental approaches used for its evaluation. Further research focusing on more complex co-culture systems and primary cells from septic patients will be crucial in translating these promising preclinical findings into effective clinical therapies.

References

VX-166: A Pan-Caspase Inhibitor for the Attenuation of Liver Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action and Preclinical Efficacy of VX-166 in Liver Fibrosis

Executive Summary

Liver fibrosis, a pathological consequence of chronic liver injury, is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to scar tissue formation and eventual organ failure. A key event in the progression of liver fibrosis is the activation of hepatic stellate cells (HSCs), which transform into proliferative, fibrogenic myofibroblasts. Emerging therapeutic strategies aim to interrupt the molecular signaling cascades that drive this profibrotic transformation. This compound, a potent pan-caspase inhibitor, has demonstrated significant anti-fibrotic effects in preclinical models by targeting a critical upstream event: hepatocyte apoptosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative preclinical data and detailed experimental protocols, to inform researchers, scientists, and drug development professionals.

Core Mechanism of Action: Inhibition of Apoptosis-Driven Fibrogenesis

This compound is a broad-spectrum inhibitor of caspases, a family of cysteine proteases that play a central role in the execution of apoptosis, or programmed cell death. In the context of chronic liver disease, persistent hepatocyte injury leads to increased rates of apoptosis. The clearance of apoptotic bodies by resident liver macrophages (Kupffer cells) and HSCs triggers the release of pro-inflammatory and pro-fibrotic cytokines, leading to the activation of HSCs.

By inhibiting caspases, this compound effectively blocks the apoptotic cascade in hepatocytes. This reduction in hepatocyte apoptosis diminishes the primary stimulus for HSC activation, thereby suppressing the downstream fibrogenic response. This targeted approach addresses a fundamental driver of liver fibrosis, positioning this compound as a promising therapeutic candidate.

Signaling Pathway Diagram

G cluster_0 Hepatocyte cluster_1 Hepatic Stellate Cell (HSC) Chronic Liver Injury Chronic Liver Injury Caspase Activation Caspase Activation Chronic Liver Injury->Caspase Activation Hepatocyte Apoptosis Hepatocyte Apoptosis TGF-β, PDGF Signaling TGF-β, PDGF Signaling Hepatocyte Apoptosis->TGF-β, PDGF Signaling Stimulates release of profibrotic factors Caspase Activation->Hepatocyte Apoptosis This compound This compound This compound->Caspase Activation Inhibits Quiescent HSC Quiescent HSC Activated HSC (Myofibroblast) Activated HSC (Myofibroblast) Quiescent HSC->Activated HSC (Myofibroblast) Activation ECM Production (Fibrosis) ECM Production (Fibrosis) Activated HSC (Myofibroblast)->ECM Production (Fibrosis) TGF-β, PDGF Signaling->Activated HSC (Myofibroblast)

Caption: this compound inhibits caspase activation, reducing hepatocyte apoptosis and subsequent HSC activation.

Preclinical Efficacy in a Model of Nonalcoholic Steatohepatitis (NASH)

The anti-fibrotic potential of this compound has been evaluated in a well-established animal model of NASH-induced liver fibrosis. Male db/db mice, which are genetically predisposed to diabetes and obesity, were fed a methionine- and choline-deficient (MCD) diet to induce steatohepatitis and fibrosis.

Experimental Design Overview

G Male db/db Mice Male db/db Mice MCD Diet MCD Diet Male db/db Mice->MCD Diet This compound (6 mg/kg/day) This compound (6 mg/kg/day) MCD Diet->this compound (6 mg/kg/day) Vehicle Control Vehicle Control MCD Diet->Vehicle Control Sacrifice (4 & 8 weeks) Sacrifice (4 & 8 weeks) This compound (6 mg/kg/day)->Sacrifice (4 & 8 weeks) Vehicle Control->Sacrifice (4 & 8 weeks) Analysis Analysis Sacrifice (4 & 8 weeks)->Analysis

Caption: Experimental workflow for evaluating this compound in a mouse model of NASH-induced liver fibrosis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical study of this compound in the MCD-fed db/db mouse model of NASH.[1][2]

Table 1: Effects of this compound on Markers of Apoptosis and HSC Activation

ParameterTreatment Group4 Weeks8 WeeksP-value (vs. Vehicle)
Active Caspase-3 VehicleIncreasedIncreased
This compoundDecreasedDecreasedP < 0.05
TUNEL-positive cells VehicleIncreasedIncreased
This compoundDecreasedDecreasedP < 0.05
α-SMA Expression VehicleIncreasedIncreased
This compoundDecreasedDecreasedP < 0.05 (4 wks), P < 0.005 (8 wks)

Table 2: Effects of this compound on Markers of Liver Fibrosis

ParameterTreatment Group8 WeeksP-value (vs. Vehicle)
Collagen 1α1 mRNA VehicleIncreased
This compoundDecreasedP < 0.05
Hydroxyproline Content VehicleIncreased
This compoundDecreasedNot specified
Sirius Red Staining VehicleIncreased
This compoundDecreasedNot specified

Detailed Experimental Protocols

Animal Model: Methionine- and Choline-Deficient (MCD) Diet-Induced NASH
  • Animal Strain: Male db/db mice.[1]

  • Diet: Mice are fed a diet deficient in methionine and choline (B1196258) to induce the pathological features of NASH, including steatosis, inflammation, and fibrosis.[1]

  • Treatment: this compound is administered once daily via oral gavage at a dose of 6 mg/kg.[1] The vehicle control group receives the vehicle solution.

  • Duration: The study is conducted for a period of 4 to 8 weeks.[1]

  • Endpoint Analysis: At the end of the treatment period, mice are sacrificed, and liver tissues are collected for histological and molecular analysis.

Caspase-3 Activity Assay
  • Principle: This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

  • Procedure:

    • Liver tissue is homogenized in a lysis buffer to extract proteins.

    • The protein concentration of the lysate is determined.

    • The lysate is incubated with a colorimetric substrate specific for caspase-3 (e.g., DEVD-pNA).

    • Cleavage of the substrate by active caspase-3 releases a chromophore (pNA), which can be quantified by measuring the absorbance at 405 nm.

    • The caspase-3 activity is expressed as the fold increase in absorbance compared to the control group.

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay
  • Principle: The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Procedure:

    • Formalin-fixed, paraffin-embedded liver tissue sections are deparaffinized and rehydrated.

    • Tissue sections are permeabilized to allow entry of the labeling enzyme.

    • Terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs (e.g., BrdUTP) onto the 3'-hydroxyl ends of fragmented DNA.

    • The incorporated labeled dUTPs are then detected using an anti-BrdU antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection.

    • The number of TUNEL-positive (apoptotic) cells is quantified by microscopy.

Immunohistochemistry for α-Smooth Muscle Actin (α-SMA)
  • Principle: This technique is used to detect the expression of α-SMA, a protein marker for activated HSCs.

  • Procedure:

    • Formalin-fixed, paraffin-embedded liver tissue sections are prepared as described for the TUNEL assay.

    • Antigen retrieval is performed to unmask the α-SMA epitope.

    • The tissue sections are incubated with a primary antibody specific for α-SMA.

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then applied.

    • A chromogenic substrate is added, which reacts with the enzyme to produce a colored precipitate at the site of α-SMA expression.

    • The extent of α-SMA staining is assessed and quantified using image analysis software.

Quantitative Real-Time PCR (qPCR) for Collagen 1α1 mRNA
  • Principle: qPCR is used to measure the relative abundance of collagen 1α1 mRNA, a direct indicator of collagen synthesis.

  • Procedure:

    • Total RNA is extracted from liver tissue samples.

    • The RNA is reverse-transcribed into complementary DNA (cDNA).

    • The cDNA is then used as a template for PCR amplification with primers specific for collagen 1α1 and a reference gene (e.g., GAPDH).

    • The amplification of the target and reference genes is monitored in real-time using a fluorescent dye (e.g., SYBR Green).

    • The relative expression of collagen 1α1 mRNA is calculated using the ΔΔCt method, normalized to the reference gene.

Conclusion

This compound represents a targeted therapeutic approach for liver fibrosis that acts by inhibiting hepatocyte apoptosis, a key initiating event in the fibrogenic cascade. Preclinical studies have provided robust quantitative evidence of its efficacy in reducing markers of apoptosis, HSC activation, and fibrosis in a relevant animal model of NASH. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of caspase inhibitors as a promising strategy for the treatment of chronic liver disease.

References

VX-166: A Technical Guide to its Solubility and Role as a Caspase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of VX-166, a potent pan-caspase inhibitor. Furthermore, it delves into the critical signaling pathways modulated by this compound, offering insights for researchers in the fields of apoptosis, inflammation, and fibrosis. While specific quantitative solubility data for this compound is not publicly available, this document outlines established protocols for its determination and summarizes its known qualitative solubility.

Physicochemical Properties and Solubility

This compound is a small molecule with the molecular formula C₂₂H₂₁F₄N₃O₈ and a molecular weight of 531.41 g/mol . Understanding its solubility is paramount for its application in in vitro and in vivo studies.

Qualitative Solubility Data

Published information consistently indicates that this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and insoluble in water. This characteristic is typical for many small molecule inhibitors designed for cell-based assays, where DMSO serves as a common vehicle for creating stock solutions.

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble
WaterInsoluble

Experimental Protocol for Determining Kinetic Solubility

For researchers wishing to quantify the solubility of this compound or similar compounds, a kinetic solubility assay is a common high-throughput method. The following is a generalized protocol that can be adapted for this purpose.

Principle

This method determines the concentration at which a compound, rapidly precipitated from a DMSO stock solution into an aqueous buffer, becomes insoluble. The formation of precipitate is detected by measuring the turbidity of the solution using nephelometry (light scattering).

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear-bottom microplates

  • Nephelometer or a plate reader capable of measuring light scattering

Procedure
  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). This may require sonication or gentle warming to ensure complete dissolution.

  • Serial Dilution: Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • Assay Plate Preparation: Add a precise volume of PBS (pH 7.4) to the wells of a 96-well microplate (e.g., 198 µL).

  • Compound Addition: Add a small volume of each concentration from the DMSO serial dilution to the corresponding wells containing PBS (e.g., 2 µL). This results in a final DMSO concentration of 1%. Include control wells with PBS and 1% DMSO only.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking to allow for precipitation to occur.

  • Turbidity Measurement: Measure the turbidity of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not result in a significant increase in turbidity compared to the buffer-only control.

Signaling Pathways Modulated by this compound

As a pan-caspase inhibitor, this compound targets a family of cysteine proteases that play central roles in apoptosis (programmed cell death) and inflammation.

Inhibition of Apoptosis

This compound can block both the intrinsic and extrinsic pathways of apoptosis by inhibiting key executioner caspases such as Caspase-3 and initiator caspases like Caspase-8 and Caspase-9.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 FADD/TRADD Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis Procaspase-3->Caspase-3 This compound This compound This compound->Caspase-8 This compound->Caspase-9 This compound->Caspase-3

Caspase-Mediated Apoptosis Pathway Inhibition by this compound
Inhibition of Pro-inflammatory Cytokine Processing

This compound also inhibits Caspase-1, a key component of the inflammasome. The inflammasome is a protein complex that, when activated by various stimuli, leads to the cleavage and activation of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).

NLRP3 Inflammasome NLRP3 Inflammasome Pro-caspase-1 Pro-caspase-1 NLRP3 Inflammasome->Pro-caspase-1 recruit Caspase-1 Caspase-1 Pro-caspase-1->Caspase-1 cleavage Pro-IL-18 Pro-IL-18 Caspase-1->Pro-IL-18 Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β PAMPs/DAMPs PAMPs/DAMPs PAMPs/DAMPs->NLRP3 Inflammasome activate Active IL-1β Active IL-1β Inflammation Inflammation Active IL-1β->Inflammation Active IL-18 Active IL-18 Pro-IL-18->Active IL-18 Active IL-18->Inflammation Pro-IL-1β->Active IL-1β This compound This compound This compound->Caspase-1

Inhibition of IL-1β and IL-18 Processing by this compound

Conclusion

This compound is a valuable research tool for investigating cellular processes regulated by caspases. While its solubility is qualitatively understood to be high in DMSO and poor in aqueous solutions, precise quantitative data remains to be published. The provided experimental protocol offers a robust method for determining its kinetic solubility. The diagrams of the signaling pathways illustrate the central role of this compound in modulating apoptosis and inflammation, providing a foundation for its application in various research contexts.

VX-166: A Technical Guide to a Pan-Caspase Inhibitor for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pan-caspase inhibitor VX-166, including its commercial sources, purchasing information, mechanism of action, and detailed experimental protocols. The information is intended to support researchers and drug development professionals in utilizing this compound for preclinical studies, particularly in the areas of sepsis and nonalcoholic steatohepatitis (NASH).

Commercial Sources and Purchasing

This compound is available from several commercial suppliers for research purposes. The following table summarizes key purchasing information from a selection of vendors. Please note that availability and pricing are subject to change, and it is recommended to inquire directly with the suppliers for the most current information.

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular WeightPurityAvailabilityNotes
MedKoo Biosciences510228800408-39-3C₂₂H₂₁F₄N₃O₈531.41 g/mol >98%Custom SynthesisMinimum order of 1 gram; 2-4 month lead time.[1]
BOC Sciences800408-39-3C₂₂H₂₁F₄N₃O₈531.41 g/mol Not specifiedInquireFor research use in sepsis and NASH studies.
MedchemExpressHY-16521800408-39-3C₂₂H₂₁F₄N₃O₈531.41 g/mol Not specifiedInquireAvailable in 50 mg and 100 mg quantities for research use only.[2]
AmsbioAMS.T88476-50-MG800408-39-3C₂₂H₂₁F₄N₃O₈531.41 g/mol Not specifiedInquireAvailable in 50 mg quantities.[3]

Mechanism of Action: Pan-Caspase Inhibition

This compound is a potent, broad-spectrum inhibitor of caspases, a family of cysteine proteases that play a central role in apoptosis (programmed cell death) and inflammation.[1] By irreversibly binding to the active site of multiple caspases, this compound effectively blocks the downstream signaling cascades that lead to cellular dismantling and the release of pro-inflammatory cytokines.

Apoptosis Signaling Pathway Inhibition

Apoptosis is a tightly regulated process that can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of a cascade of caspases. This compound, as a pan-caspase inhibitor, can block this cascade at multiple points, thereby preventing the execution of apoptosis.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 DISC formation Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Mitochondrial Stress Mitochondrial Stress Cytochrome c Cytochrome c Mitochondrial Stress->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome + Apaf-1 Apaf-1 Apaf-1 Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Substrate Cleavage VX166_Inhibition->Caspase-8 This compound Inhibition VX166_Inhibition->Caspase-9 VX166_Inhibition->Caspase-3

Apoptosis signaling pathway showing points of inhibition by this compound.
Quantitative Data on Caspase Inhibition

This compound has been shown to potently inhibit the activity of several caspases. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for this compound against various caspases and in cellular assays.

TargetAssayIC₅₀ (nM)
Caspase-1Enzymatic Assay< 500
Caspase-4Enzymatic Assay< 500
Fas-induced ApoptosisJurkat CellsPotent Inhibition
TNFR-induced ApoptosisJurkat CellsPotent Inhibition
Staurosporine-induced ApoptosisJurkat CellsPotent Inhibition
IL-1β ReleaseHuman PBMCs< 500
IL-18 ReleaseHuman PBMCs< 500

Data sourced from Weber et al., 2009.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound.

In Vitro Caspase Activity Assay

This protocol describes a general method for assessing the inhibitory activity of this compound against purified caspases.

Materials:

  • Purified recombinant active caspases (e.g., Caspase-1, -3, -8, -9)

  • This compound

  • Fluorogenic caspase substrate (e.g., Ac-YVAD-AMC for Caspase-1, Ac-DEVD-AMC for Caspase-3)

  • Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute this compound in assay buffer to the desired concentrations.

  • In a 96-well plate, add the diluted this compound or vehicle control (DMSO).

  • Add the purified active caspase to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic caspase substrate.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) over time.

  • Calculate the rate of substrate cleavage (reaction velocity) for each concentration of this compound.

  • Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Murine Model of Sepsis: Cecal Ligation and Puncture (CLP)

The CLP model is a widely used and clinically relevant model of polymicrobial sepsis.

Materials:

  • Male CD-1 mice or Sprague-Dawley rats

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scissors, forceps, sutures)

  • This compound

  • Vehicle (e.g., saline, 5% dextrose)

  • Osmotic minipumps (for continuous administration)

Procedure:

  • Anesthetize the animal.

  • Make a midline laparotomy incision to expose the cecum.

  • Ligate the cecum below the ileocecal valve. The level of ligation determines the severity of sepsis.

  • Puncture the ligated cecum with a needle (e.g., 21-gauge). The number and size of punctures also influence severity.

  • Gently squeeze the cecum to extrude a small amount of fecal content.

  • Return the cecum to the peritoneal cavity and close the abdominal incision in layers.

  • Administer fluid resuscitation (e.g., subcutaneous saline).

  • Administer this compound or vehicle at specified time points post-CLP. For continuous administration, an osmotic minipump can be implanted subcutaneously.

  • Monitor the animals for survival, clinical signs of sepsis, and collect blood and tissue samples for analysis (e.g., cytokine levels, bacterial load, histology).

Murine Model of Nonalcoholic Steatohepatitis (NASH)

The methionine- and choline-deficient (MCD) diet is a common nutritional model to induce NASH in mice.

Materials:

  • Male db/db mice or C57BL/6 mice

  • Methionine- and choline-deficient (MCD) diet

  • Control diet

  • This compound

  • Vehicle (e.g., corn oil)

  • Gavage needles

Procedure:

  • Acclimatize mice to the housing conditions.

  • Feed the mice with either the MCD diet or a control diet for a specified period (e.g., 4-8 weeks) to induce NASH.

  • Administer this compound or vehicle daily by oral gavage.

  • Monitor body weight and food intake throughout the study.

  • At the end of the study, euthanize the mice and collect blood and liver tissue.

  • Analyze serum for markers of liver injury (e.g., ALT, AST).

  • Process liver tissue for histological analysis (e.g., H&E staining for steatosis and inflammation, Sirius Red staining for fibrosis), gene expression analysis (e.g., markers of inflammation and fibrosis), and measurement of triglyceride and hydroxyproline (B1673980) content.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a preclinical model.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis Animal Model Selection Animal Model Selection Disease Induction Disease Induction Animal Model Selection->Disease Induction Randomization Randomization Disease Induction->Randomization This compound Administration This compound Administration Randomization->this compound Administration Vehicle Control Vehicle Control Randomization->Vehicle Control Monitoring & Endpoint Monitoring & Endpoint This compound Administration->Monitoring & Endpoint Vehicle Control->Monitoring & Endpoint Sample Collection Sample Collection Monitoring & Endpoint->Sample Collection Biochemical Analysis Biochemical Analysis Sample Collection->Biochemical Analysis Histological Analysis Histological Analysis Sample Collection->Histological Analysis Statistical Analysis Statistical Analysis Biochemical Analysis->Statistical Analysis Histological Analysis->Statistical Analysis Result Interpretation Result Interpretation Statistical Analysis->Result Interpretation

A typical experimental workflow for evaluating this compound.

This technical guide provides a foundational understanding of this compound for research and development purposes. For further details, it is recommended to consult the primary literature cited herein.

References

VX-166: A Technical Guide to its Inhibition of Lymphocyte Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VX-166 is a potent, broad-spectrum small molecule caspase inhibitor that has demonstrated significant efficacy in the inhibition of lymphocyte apoptosis. This technical guide provides an in-depth analysis of the mechanism of action, quantitative efficacy, and key experimental methodologies related to this compound. By targeting the central executioners of apoptosis, the caspases, this compound offers a promising therapeutic strategy for conditions characterized by excessive lymphocyte cell death, such as sepsis. This document summarizes the critical in vitro and in vivo data, details the protocols for foundational experiments, and visualizes the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Pan-Caspase Inhibition

This compound functions as an irreversible inhibitor of multiple caspases, the cysteine-aspartic proteases that execute the apoptotic program. By binding to the active site of these enzymes, this compound effectively halts the proteolytic cascade responsible for the biochemical and morphological hallmarks of apoptotic cell death. Its broad-spectrum activity allows it to intercept apoptotic signals originating from both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. This comprehensive inhibition prevents the cleavage of key cellular substrates, thereby preserving lymphocyte viability in the face of pro-apoptotic stimuli.

The efficacy of this compound against a panel of key initiator and effector caspases has been quantified through second-order inactivation rate constants, highlighting its potent and rapid inhibitory action.

Signaling Pathway: Extrinsic Apoptosis

The extrinsic pathway is a primary driver of lymphocyte apoptosis. It is initiated by the binding of ligands, such as Fas Ligand (FasL) or Tumor Necrosis Factor-alpha (TNF-α), to their respective death receptors on the lymphocyte surface. This compound intervenes by inhibiting the downstream caspases activated by this pathway.

G FasL Fas Ligand (FasL) FasR Fas Receptor (CD95) FasL->FasR Binding DISC Death-Inducing Signaling Complex (DISC) (FADD, Pro-Caspase-8) FasR->DISC Trimerization & Recruitment Casp8 Active Caspase-8 DISC->Casp8 Activation ProCasp8 Pro-Caspase-8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Cleavage Casp3 Active Caspase-3 (Executioner) ProCasp3->Casp3 Apoptosis Apoptosis (DNA Fragmentation, etc.) Casp3->Apoptosis Substrate Cleavage VX166 This compound VX166->Casp8 Inhibition VX166->Casp3 Inhibition

Caption: Fas-mediated extrinsic apoptosis pathway and this compound inhibition points.

Quantitative Data on this compound Efficacy

The inhibitory activity of this compound has been rigorously quantified in both enzymatic and cell-based assays. The data are summarized below for clarity and ease of comparison.

Table 1: Inactivation Rate Constants against Recombinant Caspases

This table presents the second-order inactivation rate constants (k) for this compound against a panel of nine caspases. A higher constant indicates a greater degree of inactivation.

Recombinant Caspasek (M/s) × 10³
Caspase-1>1000
Caspase-26.19 ± 0.51
Caspase-31171 ± 183
Caspase-4480 ± 32
Caspase-677 ± 3.0
Caspase-7526 ± 1.5
Caspase-8194 ± 52
Caspase-9131 ± 21
Caspase-1049 ± 3.8
Data sourced from Weber et al., Critical Care, 2009.[1]
Table 2: In Vitro Inhibition of Lymphocyte Apoptosis

This table summarizes the 50% inhibitory concentration (IC₅₀) of this compound in preventing apoptosis in the human Jurkat T-cell line, induced by various stimuli.[2]

Apoptotic StimulusCell Type / ReadoutIC₅₀ (nM)
Anti-Fas AntibodyHuman Jurkat cell line / Annexin V27 ± 9
Anti-Fas AntibodyHuman Jurkat cell line / DNA fragmentation45 ± 7
TNF-α / Cycloheximide (B1669411)Human Jurkat cell line / Annexin V100 ± 20
StaurosporineHuman Jurkat cell line / Annexin V140 ± 30
Data sourced from Weber et al., Critical Care, 2009.[2]
Table 3: In Vivo Efficacy in Sepsis Models

This table highlights the significant survival benefit conferred by this compound administration in rodent models of sepsis, a condition marked by profound lymphocyte apoptosis.

ModelTreatment ProtocolControl SurvivalThis compound SurvivalP-value
Murine Endotoxic Shock (LPS)30 mg/kg IV bolus at 0, 4, 8, 12h post-LPS< 40%> 80%< 0.01
Rat Cecal Ligation & Puncture (CLP)Continuous administration via mini-osmotic pump, 3h post-insult40%92%0.009
Rat Cecal Ligation & Puncture (CLP)Continuous administration via mini-osmotic pump, 8h post-insult40%66%0.19
Data sourced from Weber et al., Critical Care, 2009.[1][2]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro Apoptosis Assay in Jurkat T-Cells

This protocol describes the induction of apoptosis in a lymphocyte cell line and its inhibition by this compound, as measured by flow cytometry.

G cluster_0 Cell Culture & Treatment cluster_1 Staining cluster_2 Analysis c1 1. Culture Jurkat cells (RPMI-1640, 10% FBS) c2 2. Pre-incubate cells with varying concentrations of this compound or vehicle c1->c2 c3 3. Induce Apoptosis: - Anti-Fas Ab (100 ng/ml) - Staurosporine (1 µM) - TNF-α (10 ng/ml) + CHX c2->c3 s1 4. Harvest and wash cells in cold PBS s2 5. Resuspend in 1X Annexin V Binding Buffer s1->s2 s3 6. Add Annexin V-FITC and Propidium Iodide (PI) s2->s3 s4 7. Incubate for 15 min at RT in the dark s3->s4 a1 8. Add 1X Binding Buffer a2 9. Analyze on Flow Cytometer (FITC vs. PI fluorescence) a1->a2 a3 10. Quantify Cell Populations: - Viable (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic (Annexin V+/PI+) a2->a3

Caption: Experimental workflow for in vitro apoptosis inhibition assay.

Methodology:

  • Cell Culture: Jurkat T-cells (clone E6-1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin (B1217042) at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment: Cells are seeded in 96-well plates. A dilution series of this compound (or vehicle control) is added, and cells are pre-incubated for a specified time (e.g., 1 hour).

  • Apoptosis Induction: Apoptosis is induced by adding one of the following stimuli and incubating for 3-6 hours:

    • Fas-mediated: Anti-Fas antibody (clone CH11).

    • Stress-driven: Staurosporine (a protein kinase inhibitor).

    • TNF-mediated: TNF-α in combination with cycloheximide (to inhibit protective protein synthesis).

  • Staining: Cells are harvested and washed with cold phosphate-buffered saline (PBS). The cell pellet is resuspended in 100 µL of 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4).

  • Fluorochrome Addition: 5 µL of Annexin V conjugated to a fluorochrome (e.g., FITC) and 5 µL of Propidium Iodide (PI) solution are added to the cell suspension.

  • Incubation: The mixture is incubated for 15 minutes at room temperature, protected from light.

  • Analysis: Following incubation, 400 µL of 1X Binding Buffer is added to each sample. The samples are analyzed promptly on a flow cytometer. Annexin V-positive, PI-negative cells are quantified as the early apoptotic population. The IC₅₀ is calculated from the dose-response curve.

In Vivo Cecal Ligation and Puncture (CLP) Sepsis Model

The CLP model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the human clinical condition.

Methodology:

  • Anesthesia and Preparation: Male Sprague-Dawley rats are anesthetized. The abdomen is shaved and disinfected.

  • Laparotomy: A midline incision is made to expose the cecum.

  • Ligation: The cecum is ligated with a silk suture at a predetermined distance from the distal end (the ligation length determines sepsis severity).

  • Puncture: The ligated cecum is punctured once or twice with a needle (e.g., 21-gauge). A small amount of fecal matter is extruded to ensure patency.

  • Closure: The cecum is returned to the peritoneal cavity, and the abdominal wall and skin are closed in layers.

  • Resuscitation and Treatment:

    • Animals receive immediate fluid resuscitation with sterile saline subcutaneously.

    • For this compound treatment, an Alzet® mini-osmotic pump, pre-filled with this compound solution or vehicle, is implanted subcutaneously at a specified time point (e.g., 3 or 8 hours post-CLP) for continuous drug delivery. The vehicle consists of 10% propylene (B89431) glycol and 90% sodium phosphate (B84403) buffer (pH 8).[2]

  • Monitoring: Animals are monitored for survival over a period of up to 10 days. For mechanistic studies, tissues such as the thymus can be harvested at earlier time points (e.g., 20 hours) to assess lymphocyte apoptosis via flow cytometry.[2][3]

In Vivo Murine Endotoxic Shock Model

This model induces a rapid and potent systemic inflammatory response by administering lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.

Methodology:

  • Animal Model: Adult male CD-1 mice are used for this model.

  • LPS Administration: A lethal dose of LPS (from E. coli serotype 0111:B4) is administered intravenously (e.g., 20 mg/kg).[2]

  • This compound Treatment: this compound or vehicle is administered via repeat intravenous bolus injections at specified time points, typically starting at the time of LPS injection (0 hours) and continuing at 4, 8, and 12 hours post-LPS.[2] Doses can range from 1 to 30 mg/kg.

  • Monitoring: Survival is monitored for up to 96 hours.[2]

Conclusion

This compound is a well-characterized pan-caspase inhibitor with potent anti-apoptotic effects on lymphocytes. The quantitative data from in vitro and in vivo studies robustly support its mechanism of action and demonstrate its potential as a therapeutic agent in sepsis and other diseases driven by lymphocyte apoptosis. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers seeking to further investigate or build upon the foundational science of this compound.

References

VX-166: A Pan-Caspase Inhibitor as a Potential Therapeutic Intervention for Sepsis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Sepsis remains a formidable challenge in critical care, characterized by a dysregulated host response to infection leading to life-threatening organ dysfunction. A key pathological feature of sepsis is excessive apoptosis of immune cells, which contributes to immunosuppression and increased susceptibility to secondary infections. VX-166, a potent and broad-spectrum caspase inhibitor, has emerged from preclinical studies as a promising therapeutic candidate for sepsis. By targeting the central executioners of apoptosis, the caspases, this compound has demonstrated significant improvements in survival in animal models of sepsis by mitigating lymphocyte apoptosis and reducing the release of key pro-inflammatory cytokines. This technical guide provides an in-depth overview of the preclinical data for this compound in sepsis, including detailed experimental protocols and a summary of its mechanism of action within the complex signaling cascades of the septic response.

Introduction to Sepsis and the Role of Caspases

Sepsis is a complex and life-threatening condition arising from a dysregulated host response to infection. The pathophysiology involves a cascade of inflammatory and anti-inflammatory events that can lead to widespread tissue damage, organ failure, and death. A critical and often-overlooked aspect of sepsis is the profound apoptosis (programmed cell death) of lymphocytes and other immune cells. This extensive cell death impairs the adaptive immune response, leading to a state of immunoparalysis and rendering the host vulnerable to persistent or secondary infections.

Caspases, a family of cysteine-aspartic proteases, are central to the execution of apoptosis. They exist as inactive zymogens (procaspases) and are activated in a hierarchical cascade. Initiator caspases (e.g., caspase-8 and caspase-9) are activated by pro-apoptotic signals and in turn cleave and activate executioner caspases (e.g., caspase-3, -6, and -7). These executioner caspases are responsible for the cleavage of a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Beyond their role in apoptosis, certain caspases, notably caspase-1 and caspase-11 (in mice) or caspase-4/5 (in humans), are key components of the inflammasome, a protein complex that drives the maturation and release of potent pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][2] Given this dual role in both apoptosis and inflammation, broad-spectrum caspase inhibition presents an attractive therapeutic strategy for sepsis.

This compound: A Broad-Spectrum Caspase Inhibitor

This compound is a potent, small-molecule, broad-spectrum caspase inhibitor. Its mechanism of action involves the irreversible alkylation of the cysteine residue in the active site of caspases, thereby blocking their proteolytic activity.[3] By inhibiting a wide range of caspases, this compound has the potential to simultaneously block multiple pathological processes in sepsis, including lymphocyte apoptosis and the production of key inflammatory mediators.

Preclinical Efficacy of this compound in Sepsis Models

The therapeutic potential of this compound in sepsis has been evaluated in two well-established and clinically relevant animal models: the lipopolysaccharide (LPS)-induced endotoxic shock model and the cecal ligation and puncture (CLP) model of polymicrobial sepsis.

Murine Model of Endotoxic Shock (LPS)

In a murine model of endotoxic shock, where sepsis is induced by a single intravenous injection of LPS (a component of the outer membrane of Gram-negative bacteria), this compound demonstrated a significant and dose-dependent improvement in survival.

Table 1: Survival in LPS-Induced Endotoxic Shock Model in Mice

Treatment GroupDose (mg/kg)Administration ScheduleSurvival Rate (%)p-value
Vehicle Control-Repeat i.v. bolus at 0, 4, 8, and 12 hours post-LPS0-
This compound30Repeat i.v. bolus at 0, 4, 8, and 12 hours post-LPS75< 0.0001

Data from a confirmatory study with the optimal dose.

Rat Model of Polymicrobial Sepsis (CLP)

The CLP model is considered the gold standard for preclinical sepsis research as it closely mimics the pathophysiology of human intra-abdominal sepsis. In this model, the cecum is ligated and punctured, leading to a polymicrobial infection and subsequent sepsis. This compound has shown remarkable efficacy in this model, even when administered after the onset of sepsis.

Table 2: Survival in Cecal Ligation and Puncture (CLP) Model in Rats

Treatment GroupAdministration Start Time (post-CLP)Method of AdministrationSurvival Rate (%)p-value
Vehicle Control0 hoursContinuous infusion via mini-osmotic pump38-
This compound0 hoursContinuous infusion via mini-osmotic pump88< 0.01
Vehicle Control3 hoursContinuous infusion via mini-osmotic pump42-
This compound3 hoursContinuous infusion via mini-osmotic pump92< 0.01

These results are particularly significant as they demonstrate the therapeutic potential of this compound in a post-insult treatment paradigm, which is more reflective of the clinical scenario where treatment is initiated after the onset of sepsis.

Mechanism of Action of this compound in Sepsis

The beneficial effects of this compound in sepsis are attributed to its ability to inhibit multiple downstream consequences of caspase activation.

Inhibition of Lymphocyte Apoptosis

A hallmark of sepsis is a profound loss of lymphocytes due to apoptosis, leading to immunosuppression. Studies have confirmed that this compound effectively reduces lymphocyte apoptosis in the CLP model. This was evidenced by a reduction in thymic atrophy and a decrease in apoptotic lymphocytes as measured by flow cytometry.[2]

Modulation of Inflammatory Cytokine Release

This compound has been shown to inhibit the release of the pro-inflammatory cytokines IL-1β and IL-18.[2] This is consistent with its role as an inhibitor of caspase-1, which is essential for the processing and release of these cytokines.

The proposed mechanism of action of this compound in sepsis is depicted in the following signaling pathway diagram:

sepsis_pathway cluster_pathogen Pathogen Recognition cluster_inflammasome Inflammasome Activation cluster_apoptosis Apoptosis Pathway PAMPs PAMPs/DAMPs ProCaspase1 Pro-Caspase-1 PAMPs->ProCaspase1 DeathReceptors Death Receptors (e.g., Fas) PAMPs->DeathReceptors Caspase1 Caspase-1 ProCaspase1->Caspase1 Activation IL1b IL-1β / IL-18 Caspase1->IL1b Cleavage ProIL1b Pro-IL-1β / Pro-IL-18 ProIL1b->IL1b Inflammation Systemic Inflammation IL1b->Inflammation ProCaspase8 Pro-Caspase-8 DeathReceptors->ProCaspase8 Caspase8 Caspase-8 ProCaspase8->Caspase8 Activation ProCaspase3 Pro-Caspase-3 Caspase8->ProCaspase3 Caspase3 Caspase-3 ProCaspase3->Caspase3 Activation Apoptosis Lymphocyte Apoptosis Caspase3->Apoptosis Immunosuppression Immunosuppression Apoptosis->Immunosuppression VX166 This compound VX166->Caspase1 VX166->Caspase8 VX166->Caspase3

Figure 1: Simplified signaling pathway of this compound action in sepsis.

Experimental Protocols

To facilitate the replication and further investigation of the effects of this compound, detailed methodologies for the key preclinical models are provided below.

Lipopolysaccharide (LPS)-Induced Endotoxic Shock in Mice

This model is used to study the acute inflammatory response to a bacterial component.

LPS_workflow cluster_acclimatization Acclimatization cluster_induction Induction of Endotoxemia cluster_treatment Treatment cluster_monitoring Monitoring and Endpoint Acclimatize Acclimatize male CD-1 mice for ≥ 1 week LPS_injection Administer LPS (e.g., 20 mg/kg) intravenously (i.v.) Acclimatize->LPS_injection VX166_treatment Administer this compound or vehicle via i.v. bolus (e.g., at 0, 4, 8, and 12 hours post-LPS) LPS_injection->VX166_treatment Monitor_survival Monitor survival for a defined period (e.g., 96 hours) VX166_treatment->Monitor_survival Collect_samples Collect blood/tissue samples for biomarker analysis (e.g., cytokines, apoptosis markers) VX166_treatment->Collect_samples

Figure 2: Experimental workflow for the LPS-induced endotoxic shock model.

Detailed Steps:

  • Animal Model: Male CD-1 mice are typically used. Animals should be allowed to acclimatize to the facility for at least one week before the experiment.

  • Induction of Endotoxemia: A lethal dose of LPS from Escherichia coli (e.g., 20 mg/kg) is administered via a single intravenous injection.

  • Treatment: this compound or vehicle is administered at specified time points post-LPS injection. A common regimen is repeated intravenous bolus injections (e.g., at 0, 4, 8, and 12 hours).

  • Monitoring: Survival is monitored for a predetermined period, typically 96 hours.

  • Endpoint Analysis: At the end of the study or at specific time points, blood and tissue samples can be collected for analysis of inflammatory cytokines and markers of apoptosis.

Cecal Ligation and Puncture (CLP) in Rats

This model induces polymicrobial peritonitis and is considered a more clinically relevant model of sepsis.

CLP_workflow cluster_acclimatization Acclimatization cluster_surgery Surgical Procedure cluster_treatment Treatment cluster_monitoring Monitoring and Endpoint Acclimatize Acclimatize male Sprague-Dawley rats for ≥ 1 week Anesthesia Anesthetize the rat Acclimatize->Anesthesia Laparotomy Perform a midline laparotomy Anesthesia->Laparotomy Ligation Ligate the cecum below the ileocecal valve Laparotomy->Ligation Puncture Puncture the cecum with a needle (e.g., 18-gauge) Ligation->Puncture Closure Return the cecum to the abdomen and close the incision Puncture->Closure VX166_treatment Initiate continuous infusion of this compound or vehicle via a pre-implanted mini-osmotic pump Closure->VX166_treatment Fluid_resuscitation Administer fluid resuscitation (e.g., saline) Closure->Fluid_resuscitation Antibiotics Administer antibiotics (optional, depending on study design) Closure->Antibiotics Monitor_survival Monitor survival for an extended period (e.g., 10 days) VX166_treatment->Monitor_survival Collect_samples Collect blood/tissue for analysis (e.g., lymphocyte apoptosis, plasma endotoxin) VX166_treatment->Collect_samples

Figure 3: Experimental workflow for the cecal ligation and puncture (CLP) model.

Detailed Steps:

  • Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.[4][5][6]

  • Surgical Procedure:

    • Anesthetize the animal.

    • Perform a midline laparotomy to expose the cecum.

    • Ligate the cecum distal to the ileocecal valve to prevent intestinal obstruction. The length of the ligated cecum can be varied to modulate the severity of sepsis.

    • Puncture the ligated cecum one or more times with a needle of a specific gauge (e.g., 18-gauge). The size and number of punctures also influence the severity.[7]

    • Gently squeeze the cecum to extrude a small amount of fecal material.

    • Return the cecum to the peritoneal cavity and close the abdominal incision in layers.[7]

  • Post-Operative Care and Treatment:

    • Provide fluid resuscitation with sterile saline.[8]

    • Administer analgesics.

    • Initiate treatment with this compound or vehicle, often via continuous infusion using a subcutaneously implanted mini-osmotic pump to mimic clinical dosing regimens.

    • Antibiotics may be administered to more closely model the clinical management of sepsis.[4][6]

  • Monitoring and Endpoints:

    • Monitor survival for an extended period, typically 7 to 10 days.

    • Collect blood and tissue samples (e.g., thymus, spleen) at various time points to assess bacterial load, plasma endotoxin (B1171834) levels, cytokine concentrations, and the extent of lymphocyte apoptosis.

Clinical Development and Future Directions

As of the current date, there is no publicly available information regarding the clinical development of this compound for the treatment of sepsis in humans. The preclinical data, however, provide a strong rationale for its further investigation. The significant survival benefit observed in robust animal models, coupled with a clear and relevant mechanism of action, underscores the potential of this compound as a novel therapeutic for this devastating condition.

Future research should focus on further elucidating the downstream effects of caspase inhibition in the complex milieu of sepsis, including its impact on different immune cell populations and organ-specific inflammatory responses. Investigational New Drug (IND)-enabling studies would be the next logical step to translate these promising preclinical findings into clinical evaluation.

Conclusion

This compound, a broad-spectrum caspase inhibitor, has demonstrated significant therapeutic potential in preclinical models of sepsis. By inhibiting lymphocyte apoptosis and the release of key pro-inflammatory cytokines, this compound addresses critical pathophysiological mechanisms of the disease. The robust survival benefits observed in both endotoxic shock and polymicrobial sepsis models, particularly when administered post-insult, highlight its promise as a potential therapy for sepsis in humans. Further investigation is warranted to advance this promising candidate into clinical development.

References

In-Depth Technical Guide: VX-166, a Pan-Caspase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of VX-166, a potent, broad-spectrum caspase inhibitor. This document details its chemical properties, mechanism of action, and key experimental data. It is intended to serve as a valuable resource for researchers in the fields of apoptosis, inflammation, and drug discovery.

Core Compound Information

Compound Name This compound
CAS Number 800408-39-3[1][2]
Molecular Formula C22H21F4N3O8[1][2]
Molecular Weight 531.41 g/mol [1][2]
IUPAC Name (S)-3-((S)-2-(3-((methoxycarbonyl)amino)-2-oxopyridin-1(2H)-yl)butanamido)-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid[2]
SMILES O=C(O)C--INVALID-LINK--=O)C1=O)CC)=O">C@HC(COC2=C(F)C(F)=CC(F)=C2F)=O[1]
Synonyms VX166, VX 166[2]

Molecular Structure:

Mechanism of Action

This compound is characterized as a pan-caspase inhibitor, meaning it broadly inhibits the activity of multiple members of the caspase family of cysteine proteases. Caspases are key mediators of apoptosis (programmed cell death) and inflammation. By inhibiting these enzymes, this compound can modulate cellular processes involved in a variety of diseases. Its therapeutic potential has been investigated in conditions such as sepsis and nonalcoholic steatohepatitis (NASH).

Quantitative Biological Data

Assay TypeCell Line/SystemInducing StimulusReadoutIC50 (nM)
Apoptosis InhibitionHuman Jurkat T-cell lymphomaAnti-Fas antibodyAnnexin V staining27 ± 9
Apoptosis InhibitionHuman Jurkat T-cell lymphomaAnti-Fas antibodyDNA fragmentation45 ± 7
Apoptosis InhibitionHuman Jurkat T-cell lymphomaTNF-α/cycloheximideAnnexin V staining120 ± 50
Apoptosis InhibitionHuman Jurkat T-cell lymphomaStaurosporineAnnexin V staining255 ± 155
Apoptosis InhibitionHuman Aortic Endothelial Cells (HAEC)Serum withdrawal & nutrient deprivationDNA fragmentation310 ± 70
Cytokine Release InhibitionHuman Peripheral Blood Mononuclear Cells (PBMCs)EndotoxinIL-1β and IL-18 release< 500

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

G cluster_extrinsic Extrinsic Apoptosis Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Activates Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cleaves Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis VX166_ext This compound VX166_ext->Caspase-8 VX166_ext->Caspase-3

Extrinsic Apoptosis Pathway Inhibition by this compound.

G cluster_intrinsic Intrinsic Apoptosis Pathway Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Recruits Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Procaspase-3 Procaspase-3 Caspase-9->Procaspase-3 Cleaves Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis VX166_int This compound VX166_int->Caspase-9 VX166_int->Caspase-3

Intrinsic Apoptosis Pathway Inhibition by this compound.

G cluster_inflammation Inflammasome Pathway PAMPs/DAMPs PAMPs / DAMPs Inflammasome Sensor Inflammasome Sensor (e.g., NLRP3) PAMPs/DAMPs->Inflammasome Sensor ASC ASC Inflammasome Sensor->ASC Recruits Procaspase-1 Procaspase-1 ASC->Procaspase-1 Recruits Caspase-1 Caspase-1 Procaspase-1->Caspase-1 Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β Cleaves Pro-IL-18 Pro-IL-18 Caspase-1->Pro-IL-18 Cleaves IL-1β IL-1β Pro-IL-1β->IL-1β IL-18 IL-18 Pro-IL-18->IL-18 VX166_inflam This compound VX166_inflam->Caspase-1

Inflammasome Pathway Inhibition by this compound.

Experimental Protocols

Protocol 1: In Vitro Caspase-3/7 Inhibition Assay (Fluorometric)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against caspase-3 and caspase-7.

Materials:

  • Recombinant human active caspase-3 and caspase-7

  • Caspase assay buffer (e.g., 20 mM HEPES pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT)

  • Fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC)

  • This compound stock solution (in DMSO)

  • 96-well black microplates

  • Microplate fluorometer

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in caspase assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme Preparation: Dilute recombinant active caspase-3 or caspase-7 in ice-cold caspase assay buffer to the desired working concentration.

  • Assay Setup: To each well of a 96-well plate, add:

    • 50 µL of caspase assay buffer

    • 10 µL of the this compound serial dilution or vehicle control (DMSO in assay buffer)

    • 20 µL of diluted active caspase-3 or caspase-7.

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the fluorogenic substrate (Ac-DEVD-AMC) to each well to a final concentration of 50 µM.

  • Measurement: Immediately begin monitoring the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 440 nm every 2 minutes for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the reaction velocity (rate of fluorescence increase) for each well.

    • Normalize the data with the uninhibited control (vehicle) set to 100% activity and a no-enzyme control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Apoptosis Assay using Annexin V/Propidium Iodide Staining

This protocol details the measurement of apoptosis in a cell line (e.g., Jurkat) treated with an apoptosis-inducing agent in the presence or absence of this compound.

Materials:

  • Jurkat cells (or other suitable cell line)

  • RPMI-1640 medium supplemented with 10% FBS

  • Apoptosis-inducing agent (e.g., anti-Fas antibody, staurosporine)

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Methodology:

  • Cell Culture and Treatment:

    • Seed Jurkat cells at a density of 0.5 x 10^6 cells/mL in a 24-well plate.

    • Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.

    • Induce apoptosis by adding the chosen stimulus (e.g., 100 ng/mL anti-Fas antibody) and incubate for the desired time (e.g., 4-6 hours).

  • Cell Harvesting and Staining:

    • Harvest the cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer within 1 hour.

    • Use appropriate compensation controls for FITC and PI.

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Gate the cell population based on forward and side scatter to exclude debris.

    • Create a quadrant plot of FITC (Annexin V) versus PI fluorescence.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

    • Calculate the percentage of apoptotic cells (early + late) for each treatment condition and determine the dose-dependent inhibition by this compound.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a caspase inhibitor like this compound.

G Start Start Biochemical_Assay Biochemical Assay: Inhibition of Purified Caspases Start->Biochemical_Assay Step 1 Cellular_Assay Cellular Assay: Apoptosis & Cytokine Release Biochemical_Assay->Cellular_Assay Step 2 In_Vivo_Model In Vivo Animal Model: Efficacy and PK/PD Cellular_Assay->In_Vivo_Model Step 3 Data_Analysis Data Analysis and Lead Optimization In_Vivo_Model->Data_Analysis Step 4 End End Data_Analysis->End Step 5

Preclinical Evaluation Workflow for a Caspase Inhibitor.

References

Unraveling the Pan-Caspase Activity of VX-166: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pan-caspase inhibitory activity of VX-166, a potent, irreversible broad-spectrum caspase inhibitor. This document details the quantitative inhibitory profile of this compound, outlines the experimental methodologies for its characterization, and visualizes the underlying biological pathways and experimental workflows.

Core Efficacy: Quantitative Inhibition of Caspase Activity

This compound demonstrates potent, time-dependent inhibition across a range of caspases. The efficacy of this inhibition is quantified by second-order inactivation rate constants (k), which reflect the rate at which the inhibitor inactivates the target enzyme. A higher k value indicates a more efficient inactivation. Additionally, the cellular anti-apoptotic activity and inhibition of inflammatory cytokine release are presented as 50% inhibitory concentrations (IC50).

Target Caspase Second-Order Inactivation Rate Constant (k) (M⁻¹s⁻¹)
Caspase-1> 1,000,000
Caspase-26,000
Caspase-3> 1,000,000
Caspase-4140,000
Caspase-5300,000
Caspase-650,000
Caspase-7100,000
Caspase-8600,000
Caspase-9100,000
Caspase-10100,000
Data sourced from Weber et al., 2009.[1]
Cellular Activity Apoptotic Stimulus Cell Type IC50 (nM)
Anti-apoptotic ActivityFasJurkat130 ± 50
Anti-apoptotic ActivityTNF-αJurkat270 ± 110
Anti-apoptotic ActivityStaurosporineJurkat720 ± 290
Anti-apoptotic ActivitySerum/Growth Factor DeprivationHuman Aortic Endothelial Cells310
Data sourced from Weber et al., 2009.[1]
Cytokine Release Inhibition Stimulus Cell Type IC50 (nM)
IL-1β ReleaseLPSHuman PBMC260 ± 120
IL-18 ReleaseSACHuman PBMC450 ± 170
Data sourced from Weber et al., 2009.[1]

Mechanism of Action: Broad-Spectrum Caspase Inhibition in Apoptosis and Inflammation

This compound functions as a pan-caspase inhibitor, targeting multiple caspases involved in both the intrinsic and extrinsic apoptosis pathways, as well as inflammatory signaling. By irreversibly binding to the active site of these cysteine proteases, this compound effectively blocks the downstream signaling cascades that lead to programmed cell death and the release of pro-inflammatory cytokines.[1]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 recruits Caspase-8 Caspase-8 Procaspase-8->Caspase-8 activates Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Mitochondrial Stress Mitochondrial Stress Procaspase-9 Procaspase-9 Mitochondrial Stress->Procaspase-9 activates Caspase-9 Caspase-9 Procaspase-9->Caspase-9 activates Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis This compound This compound This compound->Caspase-8 inhibits This compound->Caspase-9 inhibits This compound->Caspase-3 inhibits

This compound inhibits key caspases in apoptotic signaling pathways.

Experimental Protocols

The following protocols are based on the methodologies described in the characterization of this compound.[1]

Enzymatic Caspase Activity Assay

This protocol details the determination of second-order inactivation rate constants (k) for this compound against a panel of recombinant caspases.

  • Reagents and Materials:

    • Recombinant human caspases (Caspase-1 to -10)

    • Fluorogenic caspase-specific substrates (e.g., Ac-YVAD-AMC for Caspase-1, Ac-DEVD-AMC for Caspase-3)

    • Assay Buffer: 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2

    • This compound stock solution (in DMSO)

    • 96-well black microplates

    • Fluorometric plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add the recombinant caspase enzyme to each well.

    • Add the this compound dilutions to the wells and incubate for various time points (e.g., 0, 5, 15, 30, 60 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding the corresponding fluorogenic substrate to each well.

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorometric plate reader.

    • Calculate the initial rate of substrate cleavage for each concentration of this compound and each incubation time point.

    • Determine the pseudo-first-order rate constant (k_obs) for each this compound concentration.

    • Plot k_obs versus the concentration of this compound. The slope of this line represents the second-order inactivation rate constant (k).

Start Start Prepare Reagents Prepare Recombinant Caspases, Substrates, and this compound Dilutions Start->Prepare Reagents Plate Setup Add Caspases and this compound to 96-well Plate Prepare Reagents->Plate Setup Incubation Incubate for Various Time Points Plate Setup->Incubation Reaction Initiation Add Fluorogenic Substrate Incubation->Reaction Initiation Measurement Measure Fluorescence Over Time Reaction Initiation->Measurement Data Analysis Calculate Rate Constants (k) Measurement->Data Analysis End End Data Analysis->End

Workflow for determining caspase inactivation rates by this compound.
Cell-Based Apoptosis Assay

This protocol describes the measurement of the anti-apoptotic activity of this compound in a cellular context using Annexin-V staining.

  • Reagents and Materials:

    • Jurkat cells (or other suitable cell line)

    • RPMI-1640 medium supplemented with 10% FBS

    • Apoptosis-inducing agent (e.g., anti-Fas antibody, TNF-α, staurosporine)

    • This compound stock solution (in DMSO)

    • Annexin-V-FITC and Propidium Iodide (PI) staining kit

    • Flow cytometer

  • Procedure:

    • Seed Jurkat cells in a 24-well plate at a density of 1 x 10^6 cells/mL.

    • Prepare serial dilutions of this compound in culture medium.

    • Pre-incubate the cells with the this compound dilutions for 1 hour.

    • Induce apoptosis by adding the chosen stimulus (e.g., anti-Fas antibody) to the wells. Include a vehicle control (no stimulus) and a positive control (stimulus without this compound).

    • Incubate the cells for the appropriate time to induce apoptosis (e.g., 4-6 hours).

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin-V binding buffer.

    • Add Annexin-V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of apoptotic cells (Annexin-V positive, PI negative) in each sample.

    • Plot the percentage of apoptosis against the concentration of this compound to determine the IC50 value.

Start Start Cell Seeding Seed Cells in a 24-well Plate Start->Cell Seeding This compound Treatment Pre-incubate with This compound Dilutions Cell Seeding->this compound Treatment Apoptosis Induction Add Apoptotic Stimulus This compound Treatment->Apoptosis Induction Incubation Incubate for 4-6 hours Apoptosis Induction->Incubation Cell Staining Stain with Annexin-V-FITC and Propidium Iodide Incubation->Cell Staining Flow Cytometry Analyze by Flow Cytometry Cell Staining->Flow Cytometry Data Analysis Calculate IC50 Value Flow Cytometry->Data Analysis End End Data Analysis->End

Workflow for assessing the anti-apoptotic activity of this compound.

Conclusion

This compound is a potent pan-caspase inhibitor with demonstrated efficacy in both enzymatic and cellular assays. Its broad-spectrum activity against key caspases in the apoptotic and inflammatory pathways underscores its potential as a therapeutic agent in diseases characterized by excessive apoptosis and inflammation. The provided data and protocols offer a robust framework for further investigation and development of this and similar compounds.

References

The Pan-Caspase Inhibitor VX-166: A Modulator of Pro-Inflammatory Cytokine Release

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

VX-166 is a potent, broad-spectrum caspase inhibitor that has demonstrated significant efficacy in preclinical models of inflammatory disease, particularly sepsis. A key mechanism of its therapeutic action lies in its ability to modulate the host's immune response by inhibiting the release of critical pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the effects of this compound on pro-inflammatory cytokine release, with a focus on Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). We present quantitative data on its inhibitory activity, detailed experimental protocols for assessing its efficacy, and a schematic of the underlying signaling pathways. This document is intended to serve as a resource for researchers and professionals in the field of drug development and immunology.

Introduction

The inflammatory response is a critical component of the innate immune system, essential for host defense against pathogens and tissue injury. However, dysregulated or excessive inflammation can lead to significant pathology, as seen in conditions like sepsis, where a cytokine storm can result in widespread tissue damage, organ failure, and death. Pro-inflammatory cytokines, such as IL-1β and IL-18, are central mediators of this process. Their production and release are tightly controlled, primarily through the activation of intracellular protein complexes known as inflammasomes and the subsequent activation of caspases.

This compound is a small molecule, cell-permeable, irreversible pan-caspase inhibitor. Its mechanism of action involves the covalent modification of the catalytic cysteine residue in the active site of caspases, thereby preventing their proteolytic activity. By inhibiting caspases, this compound effectively blocks key downstream events in the inflammatory cascade, including the processing and release of IL-1β and IL-18, as well as apoptosis of immune cells.[1][2]

Quantitative Data on Cytokine Inhibition

This compound has been shown to potently inhibit the release of IL-1β and IL-18 from human peripheral blood mononuclear cells (PBMCs). The 50% inhibitory concentration (IC50) values for this activity are summarized in the table below.

CytokineCell TypeStimulusIC50 (nM)Reference
IL-1βHuman PBMCLipopolysaccharide (LPS)< 500[1]
IL-18Human PBMCStaphylococcus aureus Cowan I (SAC)< 500[1]

Table 1: In vitro inhibition of pro-inflammatory cytokine release by this compound. [1]

Signaling Pathway of this compound Action

The primary mechanism by which this compound inhibits the release of IL-1β and IL-18 is through the inhibition of caspase-1. The signaling pathway is initiated by pathogen-associated molecular patterns (PAMPs), such as LPS, or danger-associated molecular patterns (DAMPs).

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Extracellular Space LPS PAMP/DAMP (e.g., LPS) TLR4 TLR4 LPS->TLR4 Binds Inflammasome Inflammasome Assembly (NLRP3, ASC) LPS->Inflammasome Signal 2 (via DAMPs) NFkB NF-κB Activation TLR4->NFkB Signal 1 proIL1b Pro-IL-1β (inactive) NFkB->proIL1b Transcription proIL18 Pro-IL-18 (inactive) NFkB->proIL18 Transcription IL1b Mature IL-1β (active) proIL1b->IL1b IL18 Mature IL-18 (active) proIL18->IL18 proCasp1 Pro-Caspase-1 (inactive) Inflammasome->proCasp1 Recruits Casp1 Active Caspase-1 proCasp1->Casp1 Autocatalytic Cleavage Casp1->proIL1b Cleavage Casp1->proIL18 Cleavage VX166 This compound VX166->Casp1 Inhibits Released_IL1b Released IL-1β IL1b->Released_IL1b Release Released_IL18 Released IL-18 IL18->Released_IL18 Release Inflammation Inflammation Released_IL1b->Inflammation Released_IL18->Inflammation G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Incubation & Analysis A Isolate PBMCs from healthy donor blood B Seed PBMCs in 96-well plates A->B C Pre-incubate with This compound (various conc.) B->C D Stimulate with LPS (for IL-1β) or SAC (for IL-18) C->D E Incubate for 18 hours at 37°C D->E F Collect supernatant E->F G Measure cytokine levels by ELISA F->G H Calculate IC50 G->H G cluster_0 Cell Culture & Treatment cluster_1 Staining & Analysis A Culture Jurkat T-cells B Pre-incubate with This compound (various conc.) A->B C Induce apoptosis with FasL or Staurosporine B->C D Incubate for 4-6 hours C->D E Stain with Annexin V-FITC and Propidium Iodide (PI) D->E F Analyze by flow cytometry E->F G Quantify apoptotic cells (Annexin V+/PI-) F->G

References

Preliminary In Vitro Efficacy of VX-166: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro studies on the efficacy of VX-166, a potent, broad-spectrum caspase inhibitor. The data and methodologies presented herein are compiled from foundational studies investigating its potential as a therapeutic agent, particularly in the context of sepsis and other inflammatory conditions. This document details the quantitative efficacy of this compound in various cell-based assays, provides comprehensive experimental protocols for key studies, and visualizes the relevant signaling pathways.

Data Presentation: Quantitative Efficacy of this compound

The in vitro efficacy of this compound has been demonstrated through its ability to inhibit apoptosis and the release of pro-inflammatory cytokines in relevant human cell models. The following tables summarize the key quantitative data from these studies.

Table 1: Inhibition of Apoptosis by this compound in Human Jurkat T-cells

Apoptotic StimulusReadoutIC50 (nM)
Anti-Fas AntibodyAnnexin-V Staining27 ± 9
Anti-Fas AntibodyDNA Fragmentation45 ± 7
TNF-α / Cycloheximide (B1669411)Annexin-V StainingNot specified
Staurosporine (B1682477)Annexin-V StainingNot specified
TNF-α / CycloheximideHuman Aorta Endothelial Cells310

Table 2: Inhibition of Pro-inflammatory Cytokine Release by this compound from Human Peripheral Blood Mononuclear Cells (PBMCs)

CytokineIC50 (nM)
Interleukin-1β (IL-1β)< 500
Interleukin-18 (IL-18)< 500

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below to facilitate reproducibility and further investigation.

Inhibition of Apoptosis in Jurkat T-cells

This protocol describes the methodology used to assess the anti-apoptotic activity of this compound in the human Jurkat T-cell line following induction of apoptosis by various stimuli.

a) Cell Culture and Treatment:

  • Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells at a density of 1 x 10^6 cells/mL in 24-well plates.

  • Pre-incubate the cells with varying concentrations of this compound or vehicle control for 1 hour.

  • Induce apoptosis using one of the following stimuli:

    • Receptor-driven apoptosis: Add anti-Fas antibody (e.g., clone CH11) at a final concentration of 100 ng/mL or a combination of TNF-α (10 ng/mL) and cycloheximide (1 µg/mL).

    • Stress-driven apoptosis: Add staurosporine at a final concentration of 1 µM.

  • Incubate the cells for the desired time period (e.g., 4-6 hours for Annexin-V staining, 18-24 hours for DNA fragmentation).

b) Apoptosis Assessment:

  • Annexin-V Staining for Early Apoptosis:

    • Harvest the cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells twice with cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in 1X Annexin-V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of FITC-conjugated Annexin-V and 1 µL of propidium (B1200493) iodide (PI) solution to 100 µL of the cell suspension.[1]

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin-V binding buffer to each sample.

    • Analyze the samples by flow cytometry within 1 hour. Annexin-V positive, PI negative cells are considered to be in early apoptosis.

  • DNA Fragmentation Assay for Late Apoptosis:

    • Harvest the cells by centrifugation.

    • Lyse the cells in a buffer containing 10 mM Tris-HCl (pH 7.4), 5 mM EDTA, and 0.5% Triton X-100.

    • Incubate the lysate on ice for 30 minutes.

    • Centrifuge at 13,000 x g for 20 minutes to separate fragmented DNA (supernatant) from intact chromatin (pellet).

    • Treat the supernatant with RNase A (100 µg/mL) for 1 hour at 37°C, followed by Proteinase K (100 µg/mL) for 2 hours at 50°C.

    • Extract the DNA using phenol:chloroform:isoamyl alcohol (25:24:1).

    • Precipitate the DNA with ethanol (B145695) and resuspend in Tris-EDTA buffer.

    • Analyze the DNA fragments by electrophoresis on a 1.5% agarose (B213101) gel containing ethidium (B1194527) bromide. A characteristic ladder pattern indicates apoptosis.

Inhibition of Cytokine Release from Human PBMCs

This protocol details the procedure for evaluating the inhibitory effect of this compound on the release of IL-1β and IL-18 from endotoxin-stimulated human PBMCs.

  • Isolation of PBMCs:

    • Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated PBMCs twice with PBS and resuspend in RPMI-1640 medium supplemented with 10% FBS.

  • Cell Stimulation and Treatment:

    • Seed the PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.

    • Pre-incubate the cells with various concentrations of this compound or vehicle control for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to induce cytokine release.

  • Cytokine Measurement:

    • Incubate the plate for 18-24 hours at 37°C in a humidified atmosphere with 5% CO2.

    • Collect the cell culture supernatants by centrifugation.

    • Measure the concentrations of IL-1β and IL-18 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay:

    • Concurrently perform a cell viability assay (e.g., MTT or resazurin (B115843) assay) on the remaining cells to ensure that the observed inhibition of cytokine release is not due to cytotoxicity of the compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound and the general experimental workflows.

cluster_0 Experimental Workflow: Apoptosis Inhibition Assay Jurkat_Cells Jurkat T-cells Pre_incubation Pre-incubation with This compound or Vehicle Jurkat_Cells->Pre_incubation Apoptosis_Induction Induction of Apoptosis (Anti-Fas/TNF-α/Staurosporine) Pre_incubation->Apoptosis_Induction Incubation Incubation Apoptosis_Induction->Incubation Apoptosis_Assessment Apoptosis Assessment (Annexin-V / DNA Fragmentation) Incubation->Apoptosis_Assessment Data_Analysis Data Analysis (IC50) Apoptosis_Assessment->Data_Analysis

Experimental Workflow for Apoptosis Inhibition Assay.

cluster_1 Signaling Pathway: Receptor-Driven Apoptosis FasL_TNFA FasL / TNF-α Death_Receptors Fas / TNFR FasL_TNFA->Death_Receptors DISC Death-Inducing Signaling Complex (DISC) Death_Receptors->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Active Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis VX166 This compound VX166->Caspase8 VX166->Caspase3

Receptor-Driven Apoptosis Pathway and this compound Inhibition.

cluster_2 Signaling Pathway: Stress-Driven Apoptosis Staurosporine Staurosporine Mitochondria Mitochondria Staurosporine->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Active Caspase-9 Procaspase9->Caspase9 Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis VX166 This compound VX166->Caspase9 VX166->Caspase3

Stress-Driven Apoptosis Pathway and this compound Inhibition.

cluster_3 Experimental Workflow: Cytokine Release Inhibition Assay PBMCs Human PBMCs Pre_incubation Pre-incubation with This compound or Vehicle PBMCs->Pre_incubation Stimulation Stimulation with LPS Pre_incubation->Stimulation Incubation Incubation Stimulation->Incubation Supernatant_Collection Supernatant Collection Incubation->Supernatant_Collection ELISA ELISA for IL-1β & IL-18 Supernatant_Collection->ELISA Data_Analysis Data Analysis (IC50) ELISA->Data_Analysis

Experimental Workflow for Cytokine Release Inhibition Assay.

References

Methodological & Application

Application Notes and Protocols: In Vitro Apoptosis Assay for VX-166

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VX-166 is a potent, broad-spectrum caspase inhibitor that has demonstrated significant anti-apoptotic activity in various preclinical models.[1][2][3] Caspases are a family of cysteine proteases that play a central role in the execution phase of apoptosis.[4] By inhibiting these key enzymes, this compound can prevent the downstream events of programmed cell death, making it a valuable tool for research into diseases where excessive apoptosis is a contributing factor, such as sepsis.[1][2][3]

These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound in inhibiting apoptosis using a commercially available caspase-3/7 activity assay. The protocol is designed to be adaptable for various cell lines and apoptosis-inducing agents.

Mechanism of Action: this compound in Apoptosis Inhibition

Apoptosis, or programmed cell death, can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways.[4][5] Both pathways converge on the activation of a cascade of caspases, which are the executioners of apoptosis. Initiator caspases (e.g., caspase-8 and caspase-9) activate effector caspases (e.g., caspase-3 and caspase-7), which in turn cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

This compound functions as a pan-caspase inhibitor, meaning it can block the activity of multiple caspases in these pathways.[6] This broad-spectrum inhibition prevents the proteolytic cascade and the subsequent cellular dismantling, thereby preserving cell viability.

Extrinsic Extrinsic Pathway (e.g., FasL, TNF-α) Caspase8 Caspase-8 Extrinsic->Caspase8 Intrinsic Intrinsic Pathway (e.g., Staurosporine) Caspase9 Caspase-9 Intrinsic->Caspase9 EffectorCaspases Effector Caspases (Caspase-3, Caspase-7) Caspase8->EffectorCaspases Caspase9->EffectorCaspases Apoptosis Apoptosis EffectorCaspases->Apoptosis VX166 This compound VX166->EffectorCaspases

Caption: this compound inhibits both extrinsic and intrinsic apoptosis pathways by targeting effector caspases.

Data Presentation

The following table provides a representative summary of data that could be obtained from a Caspase-Glo® 3/7 assay evaluating the efficacy of this compound in inhibiting apoptosis in Jurkat T-cells.

Apoptosis Inducer (Concentration)This compound Concentration (nM)Caspase-3/7 Activity (RLU)% Inhibition of Caspase-3/7 Activity
None (Vehicle Control)01,500N/A
Staurosporine (1 µM)055,0000%
Staurosporine (1 µM)141,25025%
Staurosporine (1 µM)1022,00060%
Staurosporine (1 µM)1008,25085%
Staurosporine (1 µM)10002,75095%

RLU: Relative Luminescence Units

Experimental Protocols

In Vitro Apoptosis Assay Using Caspase-Glo® 3/7

This protocol outlines the steps to measure the effect of this compound on caspase-3 and caspase-7 activity in a cell-based assay. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of these two key effector caspases.[7][8]

Materials:

  • Jurkat T-cells (or other suitable cell line)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Apoptosis inducer (e.g., Staurosporine, anti-Fas antibody)

  • Caspase-Glo® 3/7 Assay Kit (e.g., Promega, G8090)[9][10]

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Protocol:

  • Cell Seeding:

    • Culture Jurkat T-cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells in a white-walled 96-well plate at a density of 2 x 10^4 cells per well in 80 µL of culture medium.

    • Include wells for "no cells" (blank), "vehicle control" (cells with vehicle), and "positive control" (cells with apoptosis inducer only).

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Add 10 µL of the diluted this compound or vehicle to the appropriate wells.

    • Incubate the plate at 37°C for 1 hour.

  • Induction of Apoptosis:

    • Prepare the apoptosis inducer at the desired concentration in culture medium.

    • Add 10 µL of the apoptosis inducer to all wells except the "vehicle control" wells.

    • Incubate the plate at 37°C for the predetermined optimal time for apoptosis induction (e.g., 3-6 hours for staurosporine).

  • Caspase-3/7 Activity Measurement:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.[8][9][10]

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[7][10]

    • Mix the contents of the wells by gently shaking the plate for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.[9]

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the "no cells" blank from all other readings.

    • Calculate the percentage of caspase-3/7 inhibition using the following formula: % Inhibition = 100 x [1 - (RLU of this compound treated sample / RLU of positive control)]

Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells AddVX166 Add this compound or Vehicle SeedCells->AddVX166 Incubate1 Incubate (1 hr) AddVX166->Incubate1 AddInducer Add Apoptosis Inducer Incubate1->AddInducer Incubate2 Incubate (3-6 hr) AddInducer->Incubate2 AddReagent Add Caspase-Glo® 3/7 Reagent Incubate2->AddReagent Incubate3 Incubate (1-3 hr) AddReagent->Incubate3 Measure Measure Luminescence Incubate3->Measure Analyze Analyze Data Measure->Analyze End End Analyze->End

Caption: Experimental workflow for the in vitro Caspase-Glo® 3/7 apoptosis assay with this compound.

Alternative/Confirmatory Assay: Annexin V Staining

To confirm the results from the caspase activity assay, Annexin V staining followed by flow cytometry can be performed. This assay identifies cells in the early stages of apoptosis.[11][12][13]

Brief Protocol:

  • Treat cells with this compound and the apoptosis inducer as described above.

  • Harvest the cells and wash them with cold PBS.[11][14]

  • Resuspend the cells in 1X Annexin V binding buffer.[14]

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[11]

  • Incubate for 15 minutes at room temperature in the dark.[13][14]

  • Analyze the stained cells by flow cytometry.[11][14]

Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

A decrease in the percentage of Annexin V+ cells in the presence of this compound would indicate its anti-apoptotic activity.[1]

References

Application Notes and Protocols for Determining the Optimal Cell Culture Concentration of VX-166

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

VX-166 is a potent, cell-permeable, broad-spectrum (pan) caspase inhibitor.[1][2] Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis (programmed cell death) and in inflammation.[3][4] By irreversibly binding to the catalytic site of multiple caspases, this compound can effectively block apoptotic pathways, leading to increased cell survival.[3] Its utility has been demonstrated in preclinical models of sepsis and nonalcoholic steatohepatitis, where it mitigates tissue damage by inhibiting apoptosis.[1][2][5]

While this compound has been primarily investigated in the context of inflammatory diseases, its mechanism of action as an apoptosis inhibitor makes it a valuable tool for in vitro studies in various fields, including cancer research. The "optimal concentration" of this compound is highly dependent on the specific cell type, experimental duration, and the biological endpoint being measured. Therefore, it is crucial for researchers to empirically determine the effective dose range for their particular cell culture model.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to determine the optimal concentration of this compound for in vitro studies. The protocols herein describe a systematic approach to establishing a dose-response relationship and characterizing the phenotypic effects of this compound on a representative cancer cell line.

Data Presentation

The following tables are templates for organizing and presenting the quantitative data obtained from the experimental protocols described below.

Table 1: Dose-Response of this compound on HCT116 Cell Viability

This compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100
11.22 ± 0.0797.6
51.15 ± 0.0992.0
100.98 ± 0.0678.4
250.65 ± 0.0552.0
500.31 ± 0.0424.8
1000.15 ± 0.0312.0
IC50 (µM) -~24

This table presents hypothetical data for illustrative purposes.

Table 2: Effect of this compound on Apoptosis in HCT116 Cells

Treatment% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control95.2 ± 2.12.5 ± 0.82.3 ± 0.5
Apoptosis Inducer (e.g., Staurosporine)45.8 ± 3.535.1 ± 2.919.1 ± 1.7
Apoptosis Inducer + this compound (25 µM)88.7 ± 2.86.3 ± 1.15.0 ± 0.9

This table presents hypothetical data to demonstrate the anti-apoptotic effect of this compound.

Table 3: Cell Cycle Analysis of HCT116 Cells Treated with this compound

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.4 ± 2.328.1 ± 1.916.5 ± 1.5
This compound (25 µM)54.9 ± 2.527.8 ± 2.117.3 ± 1.8
This compound (50 µM)56.2 ± 2.827.1 ± 2.016.7 ± 1.6

This table presents hypothetical data suggesting that this compound at the tested concentrations may not significantly alter the cell cycle distribution in the absence of an apoptotic stimulus.

Experimental Workflow

The following diagram illustrates the logical flow of experiments to determine the optimal concentration of this compound and characterize its effects.

G cluster_setup Phase 1: Setup and IC50 Determination cluster_characterization Phase 2: Functional Characterization cluster_analysis Phase 3: Data Analysis A Cell Culture (e.g., HCT116) B Cell Seeding (96-well plate) A->B C Dose-Response Treatment (this compound serial dilutions) B->C D MTT Assay (Cell Viability) C->D E IC50 Calculation D->E G Treatment with Optimal Concentration of this compound (e.g., IC50 and sub-IC50) E->G Inform Concentration Selection F Cell Seeding (6-well plate) F->G H Apoptosis Assay (Annexin V/PI Staining) G->H I Cell Cycle Analysis (PI Staining) G->I J Flow Cytometry Data Analysis H->J I->J K Final Report and Conclusion J->K

Caption: Experimental workflow for determining the optimal concentration of this compound.

Signaling Pathway

This compound acts as a pan-caspase inhibitor, blocking both the extrinsic and intrinsic apoptosis pathways at the level of caspase activation.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway A Death Ligands (e.g., TNF, FasL) B Death Receptors A->B C DISC Formation B->C D Pro-Caspase-8 C->D E Active Caspase-8 (Initiator Caspase) D->E L Pro-Caspase-3, -6, -7 E->L F Cellular Stress / DNA Damage G Mitochondria F->G H Cytochrome c Release G->H I Apoptosome Formation (Apaf-1, Cytochrome c) H->I J Pro-Caspase-9 I->J K Active Caspase-9 (Initiator Caspase) J->K K->L M Active Caspase-3, -6, -7 (Executioner Caspases) L->M N Cleavage of Cellular Substrates M->N O Apoptosis N->O VX166 This compound (Pan-Caspase Inhibitor) VX166->E VX166->K VX166->M

Caption: Caspase-mediated apoptosis pathways inhibited by this compound.

Experimental Protocols

1. Cell Culture of HCT116 Cells

This protocol provides general guidelines for the culture of HCT116, a human colorectal carcinoma cell line.

  • Materials:

    • HCT116 cell line (ATCC® CCL-247™)

    • McCoy's 5a Medium Modified[6]

    • Fetal Bovine Serum (FBS), heat-inactivated

    • Penicillin-Streptomycin solution (100X)

    • 0.25% Trypsin-EDTA solution

    • Phosphate-Buffered Saline (PBS), sterile

    • T-75 culture flasks

    • Humidified incubator (37°C, 5% CO₂)

  • Procedure:

    • Prepare complete growth medium by supplementing McCoy's 5a Medium with 10% FBS and 1% Penicillin-Streptomycin.

    • Culture HCT116 cells in a T-75 flask with complete growth medium in a humidified incubator at 37°C with 5% CO₂.[6]

    • For sub-culturing, aspirate the medium and wash the cell monolayer with PBS.

    • Add 3-5 mL of Trypsin-EDTA solution and incubate for 3-5 minutes at 37°C until cells detach.

    • Neutralize the trypsin by adding an equal volume of complete growth medium.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at a split ratio of 1:3 to 1:6.[7]

2. Determining the IC50 of this compound using MTT Assay

This protocol describes how to determine the concentration of this compound that inhibits 50% of cell viability.

  • Materials:

    • HCT116 cells in logarithmic growth phase

    • Complete growth medium

    • This compound stock solution (e.g., 10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • 96-well flat-bottom plates

    • Microplate reader

  • Procedure:

    • Seed HCT116 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[8]

    • Incubate the plate for 24 hours at 37°C, 5% CO₂.

    • Prepare serial dilutions of this compound in complete growth medium. A suggested starting range is 1 to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).

    • Replace the medium in the wells with 100 µL of the prepared this compound dilutions.

    • Incubate for a desired time period (e.g., 24, 48, or 72 hours).

    • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[9]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

3. Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is for quantifying apoptosis using flow cytometry.

  • Materials:

    • HCT116 cells

    • This compound

    • Apoptosis-inducing agent (e.g., Staurosporine, as a positive control)

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Cold PBS

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of this compound (e.g., determined from the MTT assay) with or without an apoptosis-inducing agent for the desired time.

    • Harvest the cells by trypsinization and collect any floating cells from the supernatant.

    • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[10]

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[10]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.[10]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[10]

4. Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is for analyzing the cell cycle distribution of a cell population.

  • Materials:

    • HCT116 cells

    • This compound

    • Cold 70% ethanol (B145695)

    • Cold PBS

    • PI staining solution (containing PI and RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.

    • Harvest the cells, wash with PBS, and obtain a single-cell suspension.

    • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes on ice.[11][12]

    • Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.

    • Wash the cell pellet twice with cold PBS.[11]

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.[11]

    • Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Application Notes and Protocols: VX-166 for Murine Sepsis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of VX-166, a potent pan-caspase inhibitor, in murine models of sepsis. The protocols detailed below are synthesized from published preclinical research and are intended to serve as a guide for investigating the therapeutic potential of this compound in sepsis-related studies.

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. A key pathological feature of sepsis is excessive apoptosis of immune cells, which contributes to immunosuppression and increased susceptibility to secondary infections. This compound is a broad-spectrum caspase inhibitor that has shown significant promise in preclinical sepsis models by mitigating apoptosis and inflammation.[1][2][3] By inhibiting caspases, the key effector enzymes in both the intrinsic and extrinsic apoptotic pathways, this compound helps preserve immune cell function and improve survival.[1][4] Furthermore, this compound can inhibit the release of pro-inflammatory cytokines IL-1β and IL-18, which are activated by caspase-1.[1][5]

Data Presentation

Table 1: this compound Dosage and Administration in Murine Endotoxic Shock Model (LPS)
ParameterDetailsReference
Animal Model Male CD-1 Mice[2]
Sepsis Induction Lipopolysaccharide (LPS), 20 mg/kg, intravenous (i.v.)[2][5]
This compound Dosage 30 mg/kg (optimal dose)[2][5]
Administration Route Repeat intravenous (i.v.) bolus[2]
Dosing Schedule 0, 4, 8, and 12 hours post-LPS administration[2]
Observed Efficacy Significantly improved survival in a dose-dependent manner. The 30 mg/kg dose substantially improved survival from 0% in the vehicle group to 75% in the this compound group.[2]
Table 2: this compound Dosage and Administration in Rodent Polymicrobial Sepsis Model (CLP)
ParameterDetailsReference
Animal Model Adult Male Sprague-Dawley Rats[2]
Sepsis Induction Cecal Ligation and Puncture (CLP)[2]
This compound Dosage 25 mg/ml[1]
Administration Route Continuous administration via mini-osmotic pump[1][2]
Dosing Schedule Initiated immediately, 3 hours, or 8 hours post-CLP[1][2]
Observed Efficacy - Improved survival from 38% (control) to 88% when administered immediately. - Improved survival from 42% (control) to 92% when administered 3 hours post-CLP. - Improved survival from 40% (control) to 66% when administered 8 hours post-CLP. - Reduced thymic atrophy and lymphocyte apoptosis. - Reduced plasma endotoxin (B1171834) levels.[1][2]

Note: While the CLP data is from a rat model, it provides a strong basis for dose selection in murine CLP studies, with appropriate allometric scaling.

Experimental Protocols

Protocol 1: Lipopolysaccharide (LPS)-Induced Endotoxic Shock in Mice

This model mimics the systemic inflammation seen in Gram-negative bacterial sepsis.

Materials:

  • Male CD-1 mice

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Sterile, pyrogen-free saline

  • Intravenous injection equipment

Procedure:

  • Animal Preparation: Acclimatize male CD-1 mice for at least one week before the experiment.

  • Sepsis Induction: Induce endotoxic shock by administering a single intravenous (i.v.) injection of LPS at a dose of 20 mg/kg.[2][5]

  • This compound Administration:

    • Prepare a stock solution of this compound in a suitable vehicle.

    • Administer this compound via intravenous bolus injection at a dose of 30 mg/kg.[2][5]

    • The first dose should be given immediately after LPS administration (time 0).

    • Repeat the this compound administration at 4, 8, and 12 hours post-LPS injection.[2]

  • Monitoring: Monitor the survival of the animals for at least 96 hours.[2]

Protocol 2: Cecal Ligation and Puncture (CLP) Induced Polymicrobial Sepsis in Mice

The CLP model is considered the gold standard for inducing polymicrobial sepsis that closely resembles the clinical course in humans.[6]

Materials:

  • Male C57BL/6 mice (8-12 weeks old)[6]

  • Anesthetics (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)[7]

  • Surgical instruments

  • Suture material (e.g., 4.0-6.0 silk suture)[6]

  • Needles (e.g., 25-G)[7]

  • This compound

  • Mini-osmotic pumps

  • Buprenorphine for analgesia (0.1 mg/kg)[6]

  • Sterile saline for fluid resuscitation[8]

Procedure:

  • Animal Preparation and Anesthesia:

    • Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).[7]

    • Administer preoperative analgesia (e.g., buprenorphine 0.1 mg/kg subcutaneously).[6]

    • Shave the abdomen and disinfect the surgical area.[8]

  • Surgical Procedure:

    • Make a 1 cm midline incision in the lower abdomen to expose the cecum.[6]

    • Exteriorize the cecum and ligate the distal 50% with a silk suture.[6]

    • Puncture the ligated cecum once or twice with a 25-G needle.[7]

    • Gently squeeze the cecum to extrude a small amount of fecal material into the peritoneal cavity.[8]

    • Return the cecum to the abdominal cavity and close the peritoneum and skin with sutures.[8]

  • This compound Administration:

    • Based on the effective concentration in rats (25 mg/ml), prepare a solution of this compound for loading into mini-osmotic pumps.

    • Implant the mini-osmotic pump subcutaneously in the dorsal region of the mouse. The pump should be primed to start delivery at the desired time post-CLP (e.g., immediately, 3 hours, or 8 hours).[1]

  • Post-Operative Care:

    • Provide fluid resuscitation with 1 ml of pre-warmed sterile saline administered subcutaneously.[8]

    • Administer post-operative analgesia as required.[7]

    • Monitor the animals closely for signs of sepsis and survival for up to 10 days.[2]

Visualizations

Signaling Pathway of this compound in Sepsis

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_inflammasome Inflammasome Pathway LPS LPS DeathReceptor Death Receptors (e.g., Fas, TNFR1) LPS->DeathReceptor NLRP3 NLRP3 Inflammasome LPS->NLRP3 activates ProCasp8 Pro-caspase-8 DeathReceptor->ProCasp8 activates Casp8 Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-caspase-3 Casp8->ProCasp3 activates Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC releases Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-caspase-9 Apaf1->ProCasp9 activates Casp9 Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 activates Casp3 Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis ProCasp1 Pro-caspase-1 NLRP3->ProCasp1 activates Casp1 Caspase-1 ProCasp1->Casp1 ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 cleaves IL1b IL-1β ProIL1b->IL1b IL18 IL-18 ProIL18->IL18 Inflammation Inflammation IL1b->Inflammation IL18->Inflammation VX166 This compound (Pan-caspase inhibitor) VX166->Casp8 VX166->Casp9 VX166->Casp3 VX166->Casp1

Caption: this compound inhibits key caspases in apoptotic and inflammatory pathways during sepsis.

Experimental Workflow for this compound Efficacy Testing in Murine Sepsis

G cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_monitoring Monitoring and Analysis AnimalModel Select Murine Model (e.g., CD-1, C57BL/6) SepsisInduction Induce Sepsis (LPS or CLP) AnimalModel->SepsisInduction Grouping Randomize into Groups (Vehicle vs. This compound) SepsisInduction->Grouping PostOpCare Post-Operative Care (Analgesia, Fluids for CLP) SepsisInduction->PostOpCare VX166Admin Administer this compound (Dosage & Route as per protocol) Grouping->VX166Admin Survival Monitor Survival VX166Admin->Survival SampleCollection Collect Samples (Blood, Tissues) VX166Admin->SampleCollection Outcome Evaluate Outcomes (Survival curves, Statistical analysis) Survival->Outcome Analysis Analyze Biomarkers (Cytokines, Apoptosis markers) SampleCollection->Analysis Analysis->Outcome

Caption: Workflow for evaluating the efficacy of this compound in murine sepsis models.

References

Application Notes and Protocols for Intravenous Administration of VX-166 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: VX-166 is a potent, broad-spectrum caspase inhibitor that has demonstrated therapeutic potential in various preclinical models by targeting apoptosis and inflammation.[1][2][3][4] Caspases, a family of cysteine proteases, are central to the execution of apoptosis and play a role in inflammatory signaling.[2][5] Inhibition of these enzymes by this compound has shown significant efficacy in murine models of sepsis and non-alcoholic steatohepatitis (NASH), suggesting its utility as a research tool and a potential therapeutic agent.[1][5][6][7] These application notes provide detailed protocols for the intravenous administration of this compound in mice, along with a summary of its mechanism of action and key experimental data.

Mechanism of Action: Caspase Inhibition

This compound exerts its biological effects by inhibiting a wide range of caspases, which are key mediators of programmed cell death (apoptosis) and inflammation. In conditions like sepsis, excessive lymphocyte apoptosis contributes to immune suppression.[1][2][5] this compound blocks this process, thereby preserving immune cell function.[1][3] Additionally, by inhibiting inflammatory caspases (such as caspase-1), this compound can reduce the maturation and release of pro-inflammatory cytokines like IL-1β and IL-18.[1][2] In the context of liver disease, this compound has been shown to reduce hepatocyte apoptosis, a key event in the progression of liver fibrosis.[7][8]

Signaling Pathway of Caspase-Mediated Apoptosis and Inflammation

ext_stim External Stimuli (e.g., LPS, TNF-α) inflammasome Inflammasome Assembly ext_stim->inflammasome activates int_stim Internal Stress apoptosome Apoptosome Formation int_stim->apoptosome activates pro_caspase1 Pro-Caspase-1 inflammasome->pro_caspase1 recruits caspase1 Active Caspase-1 pro_caspase1->caspase1 cleavage pro_cytokines Pro-IL-1β / Pro-IL-18 caspase1->pro_cytokines cleaves cytokines Mature IL-1β / IL-18 (Inflammation) pro_cytokines->cytokines pro_caspase9 Pro-Caspase-9 apoptosome->pro_caspase9 recruits caspase9 Active Caspase-9 pro_caspase9->caspase9 cleavage pro_caspase3 Pro-Caspase-3 caspase9->pro_caspase3 cleaves caspase3 Active Caspase-3 pro_caspase3->caspase3 cleavage apoptosis Apoptosis caspase3->apoptosis executes vx166 This compound vx166->caspase1 inhibits vx166->caspase9 inhibits vx166->caspase3 inhibits

Caption: this compound inhibits multiple caspases to block apoptosis and inflammation.

Experimental Data Summary

The following tables summarize the quantitative data from key studies involving the administration of this compound in mouse models.

Table 1: Efficacy of this compound in a Murine Endotoxic Shock Model

Treatment GroupAdministration RouteDosing RegimenSurvival RateStatistical Significance (vs. Vehicle)Reference
VehicleIntravenousN/A0%-[9]
This compoundIntravenousRepeat bolus at 0, 4, 8, and 12h post-LPSDose-dependent increaseP < 0.0028[1][2][3]

Table 2: Efficacy of this compound in a Rat Cecal Ligation and Puncture (CLP) Sepsis Model

Treatment GroupAdministration RouteDosing RegimenSurvival RateStatistical Significance (vs. Vehicle)Reference
VehicleContinuous Infusion (mini-osmotic pump)N/A40%-[1][2]
This compoundContinuous Infusion (mini-osmotic pump)Dosed 3h post-CLP92%P = 0.009[1][2]
This compoundContinuous Infusion (mini-osmotic pump)Dosed 8h post-CLP66%P = 0.19[1][2]

Table 3: Effects of this compound in a Murine Model of Non-Alcoholic Steatohepatitis (NASH)

ParameterTreatment GroupDurationObservationStatistical Significance (vs. Vehicle)Reference
α-SMA ExpressionThis compound (6 mg/kg/day)4 weeksDecreasedP < 0.05[7]
α-SMA ExpressionThis compound (6 mg/kg/day)8 weeksDecreasedP < 0.005[7]
Collagen 1α1 mRNAThis compound (6 mg/kg/day)8 weeksReducedP < 0.05[7]
Active Caspase-3This compound4 and 8 weeksDecreasedP < 0.05[7]
TUNEL-positive cellsThis compound4 and 8 weeksDecreasedP < 0.05[7]
Hepatic TriglycerideThis compound4 and 8 weeksDecreasedP < 0.05[7]

Experimental Protocols

Protocol 1: Intravenous Bolus Administration of this compound in a Mouse Model of Endotoxic Shock

This protocol is designed for the acute treatment of lipopolysaccharide (LPS)-induced endotoxic shock in mice.

Experimental Workflow

acclimatize Acclimatize Mice lps_induce Induce Endotoxic Shock (LPS 20 mg/kg, IV) acclimatize->lps_induce vx166_admin Administer this compound (Repeat IV Bolus) lps_induce->vx166_admin t = 0, 4, 8, 12h monitor Monitor Survival (up to 96 hours) vx166_admin->monitor data_analysis Data Analysis monitor->data_analysis

Caption: Workflow for IV bolus administration of this compound in an endotoxic shock model.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, or 2% DMSO, 30% PEG, 68% ddH2O)[10]

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile 1 mL syringes with 27-30 gauge needles

  • Male CD-1 mice (or other appropriate strain)[9]

  • Animal restraints

  • Heating pad or lamp

Procedure:

  • Animal Preparation:

    • Acclimatize male CD-1 mice (8-12 weeks old) to the housing facility for at least one week before the experiment.[11][12]

    • Ensure mice have free access to food and water.

    • On the day of the experiment, weigh each mouse for accurate dosing.

  • Preparation of this compound and LPS Solutions:

    • Prepare a stock solution of this compound in a suitable vehicle. The final concentration should be such that the required dose can be administered in a volume of approximately 100 µL.

    • Dissolve LPS in sterile, pyrogen-free saline to a concentration suitable for a 20 mg/kg dose in a similar injection volume.

  • Induction of Endotoxic Shock:

    • Induce endotoxic shock by administering a lethal dose of LPS (20 mg/kg) via intravenous (tail vein) injection.[9]

  • Intravenous Administration of this compound:

    • At specified time points post-LPS injection (e.g., 0, 4, 8, and 12 hours), administer this compound via intravenous bolus injection into the tail vein.[2][9]

    • Properly restrain the mouse and warm the tail to dilate the veins.

    • Administer the injection slowly and carefully to ensure it is intravenous.

  • Monitoring and Data Collection:

    • Monitor the mice for signs of distress and survival for a period of up to 96 hours.[9]

    • Record the time of death for each animal.

    • At the end of the experiment, humanely euthanize any surviving animals.

  • Data Analysis:

    • Construct Kaplan-Meier survival curves.

    • Compare the survival rates between the this compound treated group and the vehicle control group using a log-rank test.

Protocol 2: Continuous Intravenous Infusion of this compound via Mini-Osmotic Pump in a Sepsis Model

This protocol is suitable for studies requiring sustained plasma concentrations of this compound, such as in a cecal ligation and puncture (CLP) model of polymicrobial sepsis.

Experimental Workflow

pump_prep Prepare Mini-Osmotic Pumps with this compound or Vehicle pump_implant Implant Mini-Osmotic Pump (Subcutaneously) pump_prep->pump_implant clp_surgery Induce Sepsis (Cecal Ligation and Puncture) clp_surgery->pump_implant at 3h or 8h post-CLP post_op Post-Operative Care and Monitoring pump_implant->post_op survival_monitoring Monitor Survival (up to 10 days) post_op->survival_monitoring endpoint_analysis Endpoint Analysis (e.g., Flow Cytometry for Apoptosis) survival_monitoring->endpoint_analysis

Caption: Workflow for continuous infusion of this compound in a CLP sepsis model.

Materials:

  • This compound

  • Vehicle

  • Mini-osmotic pumps (e.g., Alzet)

  • Surgical instruments for CLP and pump implantation

  • Anesthetics

  • Analgesics

  • Suture materials

  • Rats or mice

Procedure:

  • Pump Preparation:

    • Following the manufacturer's instructions, fill the mini-osmotic pumps with the this compound solution or vehicle.

    • Prime the pumps in sterile saline at 37°C for the recommended duration to ensure immediate delivery upon implantation.

  • Induction of Sepsis (CLP Model):

    • Anesthetize the animal.

    • Perform a midline laparotomy to expose the cecum.

    • Ligate the cecum below the ileocecal valve and puncture it with a needle of appropriate gauge to induce polymicrobial sepsis.

    • Return the cecum to the peritoneal cavity and close the incision.

  • Pump Implantation:

    • At a specified time post-CLP (e.g., 3 or 8 hours), re-anesthetize the animal if necessary.[1]

    • Create a subcutaneous pocket on the back of the animal.

    • Insert the primed mini-osmotic pump into the pocket and suture the incision.

  • Post-Operative Care and Monitoring:

    • Administer analgesics as required.

    • Provide fluid resuscitation.

    • Monitor the animals for survival and clinical signs of sepsis over a period of up to 10 days.[1]

  • Endpoint Analysis:

    • At the end of the study or at specified time points, tissues (e.g., thymus, spleen) can be harvested for further analysis, such as flow cytometry to quantify lymphocyte apoptosis.[1][3]

  • Data Analysis:

    • Analyze survival data as described in Protocol 1.

    • Compare markers of apoptosis or inflammation between treatment groups using appropriate statistical tests (e.g., t-test, ANOVA).

Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and institutional animal care and use committee (IACUC) guidelines. All animal experiments should be conducted in accordance with approved protocols.

References

Application Notes and Protocols: VX-166 for the Treatment of Liver Fibrosis in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the investigation of VX-166, a pan-caspase inhibitor, in a preclinical rodent model of liver fibrosis. The information is compiled from published research and is intended to guide the design and execution of similar studies.

Introduction

Liver fibrosis is a wound-healing response to chronic liver injury that can progress to cirrhosis and liver failure. A key event in the development of liver fibrosis is the activation of hepatic stellate cells (HSCs), which transform into myofibroblast-like cells and produce excessive extracellular matrix.[1][2][3] Hepatocyte apoptosis is a significant trigger for the activation of HSCs.[4][5][6] this compound is a pan-caspase inhibitor that has been shown to reduce liver fibrosis in a mouse model of nonalcoholic steatohepatitis (NASH) by inhibiting hepatocyte apoptosis.[4][5][6][7] These notes provide a framework for studying the therapeutic potential of this compound in a rat model of liver fibrosis.

Mechanism of Action

This compound is a broad-spectrum caspase inhibitor that attenuates apoptosis.[4][5] In the context of liver fibrosis, hepatocyte apoptosis releases apoptotic bodies that are phagocytosed by HSCs, leading to their activation.[4][6] By inhibiting caspases, this compound reduces hepatocyte apoptosis, thereby decreasing the activation of HSCs and subsequent collagen deposition.[4][5]

Signaling Pathway

G cluster_0 Hepatocyte cluster_1 Hepatic Stellate Cell (HSC) Chronic Liver Injury Chronic Liver Injury Caspase Activation Caspase Activation Chronic Liver Injury->Caspase Activation Hepatocyte Apoptosis Hepatocyte Apoptosis HSC Activation HSC Activation Hepatocyte Apoptosis->HSC Activation Activates Caspase Activation->Hepatocyte Apoptosis This compound This compound This compound->Caspase Activation Collagen Production (Fibrosis) Collagen Production (Fibrosis) HSC Activation->Collagen Production (Fibrosis)

Caption: Proposed mechanism of this compound in reducing liver fibrosis.

Data Presentation

Table 1: Summary of Quantitative Data from a Murine Model of NASH-induced Liver Fibrosis Treated with this compound

ParameterVehicle ControlThis compound (6 mg/kg/day)DurationOutcomeReference
Active Caspase-3IncreasedDecreased (P < 0.05)4 & 8 weeksReduced Apoptosis[4]
TUNEL-positive cellsIncreasedDecreased (P < 0.05)4 & 8 weeksReduced Apoptosis[4]
α-SMA expressionIncreasedDecreased (P < 0.05 at 4 wks; P < 0.005 at 8 wks)4 & 8 weeksReduced HSC Activation[4]
Collagen 1α1 mRNAIncreasedReduced (P < 0.05)8 weeksReduced Collagen Synthesis[4]
Hydroxyproline (B1673980) contentIncreasedDecreased8 weeksReduced Collagen Deposition[4]
Sirius Red StainingIncreasedDecreased8 weeksReduced Fibrosis[4]

Note: Data is from a study using db/db mice fed a methionine/choline-deficient (MCD) diet.[4]

Experimental Protocols

Protocol 1: Induction of Liver Fibrosis in Rats

This protocol describes a common method for inducing liver fibrosis in rats using carbon tetrachloride (CCl4). Other models, such as bile duct ligation or a high-fat, choline-deficient diet, can also be utilized.[8][9]

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Carbon tetrachloride (CCl4)

  • Olive oil or corn oil (vehicle)

  • Syringes and needles for intraperitoneal (IP) injection

Procedure:

  • Acclimatize rats for at least one week before the start of the experiment.

  • Prepare a 50% (v/v) solution of CCl4 in olive oil.

  • Administer the CCl4 solution via IP injection at a dose of 1-2 mL/kg body weight.

  • Injections should be given twice weekly for 4-8 weeks to induce significant fibrosis.

  • A control group should receive an equivalent volume of the vehicle (olive oil) only.

  • Monitor animal health and body weight regularly.

Protocol 2: this compound Treatment

This protocol is adapted from a murine study and should be optimized for a rat model.[4]

Materials:

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Oral gavage needles

Procedure:

  • Following the induction of liver fibrosis (e.g., after 4 weeks of CCl4 injections), divide the animals into treatment and vehicle control groups.

  • Prepare a suspension of this compound in the vehicle at a concentration suitable for a dosage of 6 mg/kg/day.

  • Administer this compound or vehicle via oral gavage once daily.

  • Continue the treatment for a predetermined period (e.g., 4 weeks).

  • At the end of the treatment period, euthanize the animals and collect liver tissue and blood samples for analysis.

Protocol 3: Assessment of Liver Fibrosis

1. Histological Analysis:

  • Sirius Red Staining: To visualize collagen deposition.

    • Fix liver tissue in 10% neutral buffered formalin and embed in paraffin.

    • Cut 4-5 µm sections and deparaffinize and rehydrate.

    • Stain with Picro-Sirius Red solution for 1 hour.

    • Wash with acidified water, dehydrate, and mount.

    • Quantify the red-stained collagen area using image analysis software.

2. Biochemical Assays:

  • Hydroxyproline Assay: To quantify total collagen content.

    • Hydrolyze a known weight of liver tissue in 6N HCl at 110°C for 18 hours.

    • Neutralize the hydrolysate and add Chloramine-T reagent.

    • Add Ehrlich's reagent and incubate at 65°C for 20 minutes.

    • Measure the absorbance at 550 nm and calculate the hydroxyproline content based on a standard curve.

  • Liver Enzyme Measurement: To assess liver injury.

    • Collect blood via cardiac puncture into serum separator tubes.

    • Centrifuge to separate the serum.

    • Measure the levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) using commercially available kits.

3. Gene Expression Analysis:

  • Quantitative PCR (qPCR): To measure the expression of fibrotic markers.

    • Isolate total RNA from liver tissue using a suitable kit.

    • Synthesize cDNA from the RNA.

    • Perform qPCR using primers for genes such as collagen 1α1 (Col1a1) and α-smooth muscle actin (α-SMA).

    • Normalize the expression to a housekeeping gene (e.g., GAPDH).

Experimental Workflow

G cluster_0 Phase 1: Fibrosis Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis A Acclimatization of Rats B Induction of Liver Fibrosis (e.g., CCl4) A->B C Randomization into Groups B->C D Daily Oral Gavage: - Vehicle Control - this compound (6 mg/kg) C->D E Euthanasia and Sample Collection F Histology (Sirius Red) E->F G Biochemical Assays (Hydroxyproline, ALT/AST) E->G H Gene Expression (qPCR) E->H

Caption: Experimental workflow for evaluating this compound in a rat model of liver fibrosis.

References

Application Note: Quantifying the Inhibition of Apoptosis by the Pan-Caspase Inhibitor VX-166 using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. It is executed by a family of proteases known as caspases.[1] The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting apoptosis using flow cytometry. This method identifies early apoptotic cells through the externalization of phosphatidylserine (B164497) (PS), which is detected by fluorescently-labeled Annexin V, and late apoptotic or necrotic cells by the uptake of PI, a DNA-binding dye that enters cells with compromised membrane integrity.

Contrary to inducing apoptosis, VX-166 is a potent, broad-spectrum caspase inhibitor.[2] It functions by blocking the activity of executioner caspases, thereby preventing the progression of apoptosis.[2][3] This makes this compound a valuable tool for studying the mechanisms of cell death. This application note provides a detailed protocol for quantifying the inhibitory effect of this compound on apoptosis in a cancer cell line. In this model, apoptosis is first induced by a histone deacetylase inhibitor (HDACi), a class of compounds known to trigger programmed cell death through both intrinsic and extrinsic pathways.[4][5]

Putative Signaling Pathway for Apoptosis Inhibition

The following diagram illustrates a simplified intrinsic apoptosis pathway initiated by an HDAC inhibitor and the point of intervention by the caspase inhibitor this compound. HDAC inhibition leads to the acetylation of histone and non-histone proteins like p53 and Ku70, modulating the expression of Bcl-2 family proteins to favor apoptosis.[4] This results in mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, which is ultimately blocked by this compound.

G cluster_0 Upstream Events cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade & Inhibition HDACi HDAC Inhibitor (e.g., Vorinostat) HDACs HDACs HDACi->HDACs Acetylation Protein Acetylation (Histones, p53, Ku70) Bcl2_Family Modulation of Bcl-2 Family (↑ Bax, Bim; ↓ Bcl-2) Acetylation->Bcl2_Family MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2_Family->MOMP Induces CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cyto c) CytoC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis (Substrate Cleavage, Cell Death) Casp3->Apoptosis VX166 This compound VX166->Casp9 Inhibits VX166->Casp3 Inhibits

Caption: HDAC inhibitor-induced apoptosis pathway and this compound inhibition point.

Experimental Workflow

The overall experimental process from cell culture to data analysis is outlined below. This workflow ensures reproducible results for assessing the efficacy of this compound as an apoptosis inhibitor.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_stain Staining cluster_analyze Analysis Start Start Seed 1. Seed Cells (e.g., Jurkat cells in 6-well plates) Start->Seed End End Adhere 2. Incubate Overnight (Allow cells to enter log phase) Seed->Adhere Treat 3. Add Compounds - Vehicle (DMSO) - HDACi (Inducer) - this compound - HDACi + this compound Adhere->Treat Incubate 4. Incubate (e.g., 24-48 hours) Treat->Incubate Harvest 5. Harvest Cells (Collect floating & adherent cells) Incubate->Harvest Wash 6. Wash & Resuspend (Cold PBS & 1X Binding Buffer) Harvest->Wash Stain 7. Stain with Annexin V & PI (20 min, Room Temp, Dark) Wash->Stain Acquire 8. Acquire on Flow Cytometer (Within 1 hour) Stain->Acquire Analyze 9. Analyze Data (Quadrant gating) Acquire->Analyze Analyze->End

Caption: Experimental workflow for apoptosis inhibition analysis.

Experimental Protocol

This protocol describes the steps to measure the inhibition of HDACi-induced apoptosis by this compound in a cancer cell line (e.g., Jurkat or HeLa) using Annexin V and Propidium Iodide staining.

Materials

  • Cancer cell line of interest (e.g., Jurkat)

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)

  • 6-well cell culture plates

  • HDAC Inhibitor (e.g., Vorinostat/SAHA), stock solution in DMSO

  • This compound, stock solution in DMSO

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

Procedure

  • Cell Seeding:

    • Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment (e.g., 0.5 x 10^6 cells/mL for suspension cells like Jurkat).

    • Prepare enough wells for each condition: Vehicle Control, HDACi alone, this compound alone, and HDACi + this compound.

    • Incubate overnight at 37°C, 5% CO2.

  • Cell Treatment:

    • Prepare treatment media. First, determine the optimal concentration of the HDAC inhibitor to induce a measurable level of apoptosis (e.g., 40-60%) at a specific time point (e.g., 24 hours).

    • For the combination treatment, pre-incubate cells with this compound (e.g., 10-20 µM) for 1-2 hours before adding the HDAC inhibitor.

    • Add the compounds to the designated wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

      • Well 1 (Vehicle): Add DMSO.

      • Well 2 (HDACi): Add HDAC inhibitor to its final concentration.

      • Well 3 (this compound): Add this compound to its final concentration.

      • Well 4 (Combination): Add this compound, incubate for 1-2 hours, then add the HDAC inhibitor.

    • Incubate for the desired time (e.g., 24 hours) at 37°C, 5% CO2.

  • Cell Harvesting and Staining: [6]

    • Transfer the cells from each well into individual flow cytometry tubes. For adherent cells, collect the media (containing floating apoptotic cells) first, then wash with PBS and detach the adherent fraction with trypsin. Combine the detached cells with the collected media.

    • Centrifuge the tubes at 300 x g for 5 minutes. Carefully aspirate the supernatant.

    • Wash the cell pellet once with 1 mL of cold PBS and centrifuge again.

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each 100 µL cell suspension.

    • Gently vortex the tubes and incubate for 20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer immediately (within 1 hour).

    • Use unstained, Annexin V-only, and PI-only stained cells to set up appropriate compensation and gates.

    • Collect at least 10,000 events per sample.

    • The cell populations can be distinguished as follows:

      • Viable cells: Annexin V-negative and PI-negative (Lower Left quadrant).

      • Early apoptotic cells: Annexin V-positive and PI-negative (Lower Right quadrant).

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Upper Right quadrant).

      • Necrotic cells: Annexin V-negative and PI-positive (Upper Left quadrant).

Data Presentation

The following table summarizes hypothetical data from an experiment assessing the ability of this compound to inhibit apoptosis induced by an HDAC inhibitor in Jurkat cells after 24 hours of treatment.

Treatment GroupViable Cells (%) (Q3: AnnV-/PI-)Early Apoptotic (%) (Q4: AnnV+/PI-)Late Apoptotic/Necrotic (%) (Q2: AnnV+/PI+)Total Apoptotic (%) (Q2 + Q4)
Vehicle Control (DMSO) 94.53.11.54.6
HDAC Inhibitor (2 µM) 45.235.817.353.1
This compound (20 µM) 93.83.51.85.3
HDACi (2 µM) + this compound (20 µM) 85.78.24.112.3

Data Interpretation

The data clearly demonstrates that the HDAC inhibitor effectively induces apoptosis, with over 50% of the cell population becoming Annexin V positive. Treatment with this compound alone shows no significant toxicity and the apoptosis level is comparable to the vehicle control. Crucially, in the combination treatment group, this compound significantly reduces the percentage of both early and late apoptotic cells induced by the HDAC inhibitor, confirming its function as a potent inhibitor of the apoptotic cascade.

This application note provides a comprehensive framework for using flow cytometry to analyze the inhibitory effects of the pan-caspase inhibitor this compound on induced apoptosis. The detailed protocol for Annexin V/PI staining, coupled with clear diagrams and data interpretation guidelines, offers researchers a robust method to investigate caspase-dependent cell death pathways and evaluate the efficacy of apoptosis inhibitors.

References

Measuring Caspase-3 Activity After Exposure to the Pan-Caspase Inhibitor VX-166: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis. A key family of proteases responsible for the execution of apoptosis are caspases. Among these, caspase-3 is a critical executioner caspase, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. The dysregulation of apoptosis is implicated in a wide range of diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. Consequently, the modulation of caspase activity has become a significant area of interest for therapeutic intervention.

VX-166 is a potent, broad-spectrum (pan) caspase inhibitor that has demonstrated significant anti-apoptotic effects in various preclinical models.[1][2][3] By inhibiting a range of caspases, including the effector caspase-3, this compound can prevent the downstream events of the apoptotic cascade. This application note provides detailed protocols for measuring caspase-3 activity in cell-based assays following exposure to this compound, enabling researchers to quantify its inhibitory effects.

Principle of Caspase-3 Activity Measurement

The measurement of caspase-3 activity typically relies on the use of a specific peptide substrate that is recognized and cleaved by the enzyme. This substrate is conjugated to a reporter molecule, either a chromophore (for colorimetric assays) or a fluorophore (for fluorometric and luminometric assays). Upon cleavage by active caspase-3, the reporter molecule is released, generating a detectable signal that is proportional to the enzyme's activity. The most commonly used peptide sequence for caspase-3 substrates is DEVD (Asp-Glu-Val-Asp).[4]

Signaling Pathway Intervention by this compound

This compound, as a pan-caspase inhibitor, intervenes in the apoptotic signaling pathway at the level of the caspases. Both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways of apoptosis converge on the activation of executioner caspases, such as caspase-3. This compound binds to the active site of these caspases, preventing them from cleaving their downstream substrates and thereby halting the apoptotic process.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Procaspase-8 Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Activates Mitochondrial Stress Mitochondrial Stress Cytochrome c Cytochrome c Mitochondrial Stress->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Activates Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Activates Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage This compound This compound This compound->Caspase-8 This compound->Caspase-9 This compound->Caspase-3 Inhibits Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Caption: this compound inhibits apoptosis by blocking multiple caspases.

Data Presentation

The inhibitory effect of a pan-caspase inhibitor on various caspases can be quantified by determining the half-maximal inhibitory concentration (IC50). The following table provides representative data for a well-characterized pan-caspase inhibitor, Z-VAD-FMK, which illustrates the expected broad-spectrum inhibition.

Caspase TargetIC50 (nM)
Caspase-110
Caspase-30.2
Caspase-420
Caspase-520
Caspase-61
Caspase-70.5
Caspase-85
Caspase-92
Caspase-108

Note: Data is illustrative and based on typical values for a potent pan-caspase inhibitor. Actual IC50 values for this compound should be determined experimentally.

Experimental Protocols

The following are detailed protocols for measuring caspase-3 activity in cells treated with this compound. It is recommended to perform a dose-response experiment to determine the IC50 of this compound in the specific cell line and under the chosen assay conditions.

Experimental Workflow

A Seed cells in a 96-well plate B Induce apoptosis (e.g., with staurosporine) and treat with various concentrations of this compound A->B C Incubate for a defined period B->C D Lyse cells to release cellular contents C->D E Add caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC) D->E F Incubate to allow for substrate cleavage E->F G Measure signal (absorbance or fluorescence) F->G H Analyze data and calculate IC50 G->H

Caption: Workflow for measuring caspase-3 activity after this compound exposure.

Protocol 1: Colorimetric Caspase-3 Activity Assay

This assay is based on the spectrophotometric detection of the chromophore p-nitroanilide (pNA) after cleavage from the labeled substrate Ac-DEVD-pNA.

Materials:

  • Cells of interest

  • This compound

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • 96-well microplate

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)

  • 2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)

  • Caspase-3 Substrate (Ac-DEVD-pNA)

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will allow for optimal growth and apoptosis induction.

  • Treatment: Induce apoptosis in the cells using a suitable agent and simultaneously treat with a range of concentrations of this compound. Include appropriate controls (untreated cells, cells with apoptosis inducer only, vehicle control).

  • Incubation: Incubate the plate for a period sufficient to induce apoptosis (typically 3-6 hours).

  • Cell Lysis:

    • Centrifuge the plate at 300 x g for 5 minutes and carefully remove the supernatant.

    • Add 50 µL of ice-cold Cell Lysis Buffer to each well and incubate on ice for 10 minutes.

  • Enzyme Reaction:

    • Add 50 µL of 2X Reaction Buffer to each well.

    • Add 5 µL of Ac-DEVD-pNA substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of caspase-3 inhibition for each concentration of this compound relative to the control (apoptosis inducer only) and determine the IC50 value.

Protocol 2: Fluorometric Caspase-3 Activity Assay

This assay is more sensitive than the colorimetric assay and uses a fluorogenic substrate, such as Ac-DEVD-AMC. Cleavage of this substrate releases the highly fluorescent AMC molecule.

Materials:

  • All materials from the colorimetric assay, with the following substitutions:

  • Caspase-3 Substrate (Ac-DEVD-AMC)

  • Fluorometer with excitation at ~380 nm and emission at ~460 nm

Procedure:

  • Cell Seeding, Treatment, and Incubation: Follow steps 1-3 of the colorimetric assay protocol.

  • Cell Lysis: Follow step 4 of the colorimetric assay protocol.

  • Enzyme Reaction:

    • Add 50 µL of 2X Reaction Buffer to each well.

    • Add 5 µL of Ac-DEVD-AMC substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.

  • Data Analysis: Calculate the percentage of caspase-3 inhibition and the IC50 value as described for the colorimetric assay.

Protocol 3: Luminescent Caspase-3/7 Activity Assay (e.g., Caspase-Glo® 3/7 Assay)

This homogeneous "add-mix-measure" assay is highly sensitive and suitable for high-throughput screening. It utilizes a proluminescent substrate containing the DEVD sequence, which is cleaved by caspase-3/7 to release a substrate for luciferase, generating a "glow-type" luminescent signal.

Materials:

  • Cells of interest cultured in white-walled 96-well plates

  • This compound

  • Apoptosis-inducing agent

  • Commercially available luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay from Promega)

  • Luminometer

Procedure:

  • Assay Preparation: Prepare the luminescent caspase reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat them as described in step 2 of the colorimetric assay protocol.

  • Assay Reaction:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add a volume of the prepared caspase reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents of the wells by gentle shaking for 30-60 seconds.

  • Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of caspase-3/7 inhibition and the IC50 value.

Conclusion

The protocols outlined in this application note provide robust and reliable methods for quantifying the inhibitory effect of this compound on caspase-3 activity. The choice of assay will depend on the specific requirements of the experiment, including sensitivity, throughput, and available instrumentation. By accurately measuring the inhibition of this key executioner caspase, researchers can gain valuable insights into the mechanism of action of this compound and its potential as a therapeutic agent in diseases characterized by excessive apoptosis.

References

Application Notes and Protocols for VX-166 Administration via Mini-Osmotic Pump In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vivo administration of VX-166, a potent broad-spectrum caspase inhibitor, using mini-osmotic pumps. This method allows for continuous and controlled delivery of the compound in animal models, which is particularly useful for efficacy studies in conditions like sepsis where sustained therapeutic levels are critical.[1][2][3]

Introduction to this compound

This compound is a novel small molecule that potently inhibits multiple caspases, key enzymes involved in the apoptotic cascade.[1][2] By blocking apoptosis, this compound has shown significant therapeutic potential in preclinical models of diseases characterized by excessive cell death, such as sepsis.[1][2][3] In a rat model of peritoneal sepsis (cecal ligation and puncture - CLP), continuous administration of this compound via mini-osmotic pump dramatically improved survival.[1][2]

Mechanism of Action: Caspase Inhibition

This compound exerts its therapeutic effects by inhibiting the activity of caspases, which are central to the execution of the apoptotic signaling pathway. Apoptosis, or programmed cell death, can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases (e.g., Caspase-3), which then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. As a broad caspase inhibitor, this compound can block apoptosis induced by various stimuli.[2]

extrinsic Extrinsic Pathway (e.g., FasL, TNF-α) caspase8 Caspase-8 extrinsic->caspase8 activates intrinsic Intrinsic Pathway (e.g., DNA damage) caspase9 Caspase-9 intrinsic->caspase9 activates caspase3 Caspase-3 caspase8->caspase3 activates caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes vx166 This compound vx166->caspase8 inhibits vx166->caspase9 inhibits vx166->caspase3 inhibits

Caption: this compound inhibits key caspases in both the extrinsic and intrinsic apoptotic pathways.

Quantitative Data Summary

The following tables summarize the quantitative data from a key in vivo study utilizing this compound administered via mini-osmotic pumps in a rat cecal ligation and puncture (CLP) model of sepsis.[1][2]

Table 1: Study Design and Dosing Parameters

ParameterValueReference
Animal ModelAdult male Sprague-Dawley rats[1]
Disease ModelCecal Ligation and Puncture (CLP)[1]
CompoundThis compound[1][2]
Vehicle10% propylene (B89431) glycol: 90% sodium phosphate (B84403) buffer pH 8[2]
This compound Concentration25 mg/ml[2]
Administration RouteContinuous via mini-osmotic pump[1][2]
Pump PlacementIntraperitoneal[4]
Study Duration10 days[1][2]

Table 2: Survival Outcomes

Treatment GroupTime of Pump Implantation (post-CLP)Survival Rate (%)P-value vs. VehicleReference
Vehicle0 hours38 - 40-[1][2]
This compound0 hours83 - 88< 0.01[1][2]
This compound3 hours92< 0.01[1][2]
This compound8 hours660.19 (not significant)[2][3]

Table 3: Mechanistic Endpoints

EndpointEffect of this compoundP-valueReference
Thymic AtrophyReduced< 0.01[1][2]
Lymphocyte ApoptosisReduced< 0.01[1][2]
Plasma Endotoxin LevelsReduced< 0.05[1][2]

Experimental Protocols

This section provides a detailed methodology for the continuous in vivo administration of this compound using mini-osmotic pumps, based on published studies and general best practices.[1][4][5]

Materials
  • This compound

  • Vehicle solution (e.g., 10% propylene glycol in 90% sodium phosphate buffer, pH 8)[2]

  • Mini-osmotic pumps (e.g., ALZET®)[5][6]

  • Sterile syringes and needles

  • Surgical instruments (scalpel, forceps, scissors, wound clips or sutures)

  • Anesthetic (e.g., isoflurane)

  • Analgesics (e.g., buprenorphine)

  • Antiseptic solution (e.g., povidone-iodine or chlorhexidine)

  • Sterile drapes and gloves

  • Animal balance

Experimental Workflow

cluster_prep Preparation cluster_surgery Surgical Procedure cluster_postop Post-Operative Care & Monitoring prep_vx166 Prepare this compound Solution fill_pump Fill Mini-Osmotic Pump prep_vx166->fill_pump prime_pump Prime Pump (if required) fill_pump->prime_pump anesthetize Anesthetize Animal prime_pump->anesthetize prep_site Prepare Surgical Site anesthetize->prep_site incision Make Incision prep_site->incision implant_pump Implant Pump incision->implant_pump close_incision Close Incision implant_pump->close_incision analgesia Administer Analgesia close_incision->analgesia monitor_recovery Monitor Recovery analgesia->monitor_recovery monitor_survival Monitor Survival & Health monitor_recovery->monitor_survival

Caption: Workflow for in vivo this compound administration using a mini-osmotic pump.

Detailed Protocol

4.3.1. Preparation of this compound Solution and Pump Filling

  • Prepare the this compound solution at the desired concentration (e.g., 25 mg/ml) in the appropriate sterile vehicle.[2] Ensure complete dissolution.

  • Following the manufacturer's instructions, fill the mini-osmotic pumps with the this compound solution using a sterile syringe and the provided filling tube.[7]

  • If required by the pump manufacturer for immediate delivery, prime the pumps by incubating them in sterile saline at 37°C for the recommended duration.

4.3.2. Surgical Implantation of the Mini-Osmotic Pump

This procedure should be performed under aseptic conditions.[5]

  • Anesthetize the animal using an appropriate method (e.g., isoflurane (B1672236) inhalation). Confirm the depth of anesthesia by pedal withdrawal reflex.

  • Shave the fur from the abdominal area and sterilize the skin with an antiseptic solution.

  • Place the animal on a sterile drape.

  • Make a small midline incision through the skin and the linea alba to expose the peritoneal cavity.[5]

  • Carefully insert the filled mini-osmotic pump into the peritoneal cavity.[5][7]

  • Close the peritoneal wall using absorbable sutures.

  • Close the skin incision with wound clips or non-absorbable sutures.[5]

4.3.3. Post-Operative Care

  • Administer a post-operative analgesic as recommended by your institution's veterinary staff.

  • Allow the animal to recover from anesthesia in a clean, warm cage.

  • Monitor the animal closely for signs of pain, distress, or infection at the surgical site.

  • Monitor survival and other relevant study endpoints for the duration of the experiment (e.g., 10 days).[1][2]

Important Considerations

  • Animal Welfare: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional guidelines.[4]

  • Aseptic Technique: Strict aseptic surgical technique is crucial to prevent infection, as the pump is a foreign body.[5]

  • Pump Selection: Choose a mini-osmotic pump with the appropriate reservoir volume, flow rate, and duration for your specific experimental design.[6]

  • Vehicle Compatibility: Ensure that this compound is soluble and stable in the chosen vehicle and that the vehicle is compatible with the mini-osmotic pump.

  • Control Groups: Appropriate vehicle-treated control groups are essential for interpreting the study results.[1]

References

Application Notes and Protocols for Detecting Cleaved Caspases with VX-166

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a critical physiological process essential for tissue homeostasis. A key family of proteases central to the execution of apoptosis is the caspases. Caspases are synthesized as inactive zymogens (pro-caspases) and, upon apoptotic signaling, undergo proteolytic cleavage to become active enzymes. This activation cascade leads to the cleavage of numerous cellular substrates, ultimately resulting in the dismantling of the cell. The detection of cleaved, active caspases is a hallmark of apoptosis.

VX-166 is a potent, broad-spectrum caspase inhibitor that has shown efficacy in various models of apoptosis-driven pathologies.[1][2] By irreversibly binding to the catalytic site of caspases, this compound can effectively block the apoptotic cascade.[3] These application notes provide a detailed protocol for utilizing Western blotting to detect the inhibition of caspase cleavage by this compound, offering a robust method to assess its efficacy in a research setting.

Data Presentation

The inhibitory activity of this compound has been characterized against a panel of recombinant human caspases. The second-order inactivation rate constants provide a quantitative measure of its potency.

Caspase TargetInactivation Rate Constant (k) [M⁻¹s⁻¹]
Caspase-1> 1 x 10⁶
Caspase-26 x 10³
Caspase-3> 1 x 10⁶
Caspase-41.5 x 10⁵
Caspase-51.1 x 10⁵
Caspase-63.8 x 10⁵
Caspase-74.8 x 10⁵
Caspase-82.5 x 10⁵
Caspase-91.4 x 10⁵

Signaling Pathway

The activation of caspases is a central event in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Initiator caspases, such as caspase-8 and caspase-9, are activated first and in turn cleave and activate executioner caspases, primarily caspase-3 and caspase-7.[4] These executioner caspases are responsible for the majority of the proteolytic events that lead to cell death. A pan-caspase inhibitor like this compound acts broadly to prevent the activation of both initiator and executioner caspases.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_inhibitor Inhibition by this compound Death Receptors Death Receptors Pro-caspase-8 Pro-caspase-8 Death Receptors->Pro-caspase-8 DISC formation Cleaved Caspase-8 Cleaved Caspase-8 Pro-caspase-8->Cleaved Caspase-8 auto-cleavage Pro-caspase-3/7 Pro-caspase-3/7 Cleaved Caspase-8->Pro-caspase-3/7 Mitochondrial Stress Mitochondrial Stress Apoptosome Apoptosome Mitochondrial Stress->Apoptosome Cytochrome c release Pro-caspase-9 Pro-caspase-9 Apoptosome->Pro-caspase-9 Cleaved Caspase-9 Cleaved Caspase-9 Pro-caspase-9->Cleaved Caspase-9 cleavage Cleaved Caspase-9->Pro-caspase-3/7 Cleaved Caspase-3/7 Cleaved Caspase-3/7 Pro-caspase-3/7->Cleaved Caspase-3/7 cleavage Apoptosis Apoptosis Cleaved Caspase-3/7->Apoptosis Substrate Cleavage This compound This compound This compound->Cleaved Caspase-8 This compound->Cleaved Caspase-9 This compound->Cleaved Caspase-3/7

Caspase activation pathways and the inhibitory action of this compound.

Experimental Protocols

This protocol outlines the steps for inducing apoptosis in a cell culture model, treating with this compound, and subsequently detecting cleaved caspases by Western blot.

Experimental Workflow

G A 1. Cell Culture and Treatment - Seed cells - Induce apoptosis - Treat with this compound B 2. Cell Lysis - Harvest cells - Lyse with RIPA buffer - Quantify protein A->B C 3. SDS-PAGE - Prepare samples - Run gel electrophoresis B->C D 4. Western Blotting - Transfer to membrane - Block - Incubate with primary antibody C->D E 5. Detection - Incubate with secondary antibody - Add chemiluminescent substrate - Image D->E

Workflow for Western blot analysis of cleaved caspases.
Detailed Methodology

1. Cell Culture and Treatment

  • Cell Seeding: Plate cells at a density that will allow them to reach 70-80% confluency at the time of treatment.

  • Apoptosis Induction: Induce apoptosis using a known stimulus appropriate for your cell line (e.g., staurosporine (B1682477) at 1-2 µM for 4-6 hours, or an anti-Fas antibody).[5]

  • This compound Treatment: Pre-incubate cells with the desired concentration of this compound for 1-2 hours before adding the apoptotic stimulus. A concentration range of 10-100 µM is a common starting point for in vitro studies.[6] Include the following controls:

    • Vehicle-treated cells (negative control)

    • Apoptotic stimulus-treated cells (positive control)

    • This compound treated cells without apoptotic stimulus

2. Cell Lysis

  • Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, scrape them in ice-cold PBS. Centrifuge the cell suspension at 500 x g for 5 minutes.

  • Lysis Buffer Preparation (RIPA Buffer):

    • 50 mM Tris-HCl, pH 8.0

    • 150 mM NaCl

    • 1% NP-40 or Triton X-100

    • 0.5% sodium deoxycholate

    • 0.1% SDS

    • Immediately before use, add protease and phosphatase inhibitor cocktails.

  • Lysis: Resuspend the cell pellet in ice-cold RIPA buffer and incubate on ice for 30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).

3. SDS-PAGE

  • Sample Preparation: Mix 20-40 µg of protein from each sample with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a 12-15% SDS-polyacrylamide gel. Run the gel at 100-120 V until the dye front reaches the bottom. Due to the small size of cleaved caspases (17-20 kDa), a higher percentage gel is recommended for better resolution.[7]

4. Western Blotting

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. For smaller proteins like cleaved caspases, a transfer time of 60-90 minutes at 100V is generally sufficient.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the cleaved form of the caspase of interest (e.g., cleaved caspase-3, cleaved caspase-9) overnight at 4°C with gentle agitation. Recommended starting dilutions for commercially available antibodies are typically 1:1000.[7]

5. Detection

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature.

  • Washing: Repeat the washing steps as described above.

  • Chemiluminescent Detection: Incubate the membrane with an enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using a digital imager or by exposing the membrane to X-ray film.

Note: It is crucial to also probe for the full-length (pro-caspase) form of the caspase and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading and to assess the extent of caspase cleavage. An increase in the cleaved caspase band and a corresponding decrease in the pro-caspase band are indicative of apoptosis. Treatment with this compound is expected to reduce the appearance of the cleaved caspase bands in the presence of an apoptotic stimulus.

References

Assessing Apoptosis with VX-166 using the TUNEL Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay to assess apoptosis in the context of treatment with VX-166, a potent, broad-spectrum caspase inhibitor.

Introduction to Apoptosis and this compound

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells.[1] This process is characterized by distinct morphological and biochemical hallmarks, including cell shrinkage, chromatin condensation, and the fragmentation of genomic DNA.[2][3] The fragmentation of DNA is a late-stage event in apoptosis, primarily executed by caspase-activated DNases (CAD).[2]

The TUNEL assay is a widely used method for detecting this DNA fragmentation in situ.[4][5] It relies on the enzyme Terminal deoxynucleotidyl Transferase (TdT) to incorporate labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA.[5][6] This labeling allows for the identification and quantification of apoptotic cells.[7][8]

This compound is a powerful, small-molecule, pan-caspase inhibitor that has demonstrated potent anti-apoptotic activity in various in vitro and in vivo models.[4][9][10] By broadly inhibiting caspases, the key executioners of apoptosis, this compound can prevent the downstream events of the apoptotic cascade, including DNA fragmentation.[4][10] Therefore, the TUNEL assay is a valuable tool for quantifying the efficacy of this compound and similar compounds in preventing apoptosis.

Data Presentation

The following tables summarize representative quantitative data on the anti-apoptotic effects of this compound. Table 1 presents data on the inhibition of apoptosis in Jurkat T-cells, and Table 2 illustrates the reduction of apoptotic cells in a mouse model of nonalcoholic steatohepatitis (NASH).

Table 1: Inhibition of Apoptosis in Jurkat Cells by this compound

Apoptotic StimulusReadout MethodIC50 (nM) of this compound
Anti-Fas AntibodyAnnexin V Staining27 ± 9
Anti-Fas AntibodyDNA Fragmentation45 ± 7
TNF-α/Actinomycin DCaspase Activity160 ± 30
StaurosporineCaspase Activity200 ± 50

Data adapted from a study on the anti-apoptotic activity of this compound in Jurkat T-cell lymphoma line.[4]

Table 2: Effect of this compound on Apoptosis in a Mouse Model of NASH

Treatment GroupParameter MeasuredResult
Methionine/Choline-Deficient (MCD) Diet (Vehicle)TUNEL-positive cellsIncreased
MCD Diet + this compound (6 mg/kg/day)TUNEL-positive cellsDecreased (P < 0.05)
MCD Diet (Vehicle)Active Caspase-3Increased
MCD Diet + this compound (6 mg/kg/day)Active Caspase-3Decreased (P < 0.05)

Data derived from a study where this compound was shown to reduce hepatocyte apoptosis.[11]

Experimental Protocols

This section provides a detailed methodology for performing a TUNEL assay to assess the anti-apoptotic effects of this compound on adherent cells.

Materials:

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • This compound (or other caspase inhibitor)

  • Apoptosis-inducing agent (e.g., Staurosporine, TNF-α)

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • TUNEL Assay Kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Glass coverslips and microscope slides

  • Humidified chamber

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on glass coverslips in a multi-well plate at a density that will result in 60-70% confluency at the time of the assay.

    • Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

    • Pre-treat cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).

    • Induce apoptosis by adding an appropriate stimulus (e.g., staurosporine) and incubate for the desired duration.

    • Include the following controls:

      • Negative Control: Untreated cells.

      • Vehicle Control: Cells treated with the vehicle used to dissolve this compound and the apoptosis inducer.

      • Positive Control (Apoptosis Induced): Cells treated with the apoptosis-inducing agent alone.

      • Positive Control (DNase I): A separate sample of untreated cells will be treated with DNase I to induce non-specific DNA fragmentation.

      • Negative Control (No TdT): A sample that will undergo the entire staining procedure without the addition of the TdT enzyme.

  • Fixation:

    • Aspirate the cell culture medium.

    • Gently wash the cells twice with PBS.

    • Add Fixation Buffer to cover the cells and incubate for 20-30 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add Permeabilization Buffer to the fixed cells.

    • Incubate for 10-15 minutes on ice or at room temperature.[12]

    • Wash the cells three times with PBS for 5 minutes each.

  • TUNEL Reaction:

    • Prepare the TUNEL reaction mixture according to the manufacturer's protocol. This typically involves mixing the TdT enzyme with the reaction buffer containing labeled dUTPs.[12]

    • Remove the PBS and add the TUNEL reaction mixture to the cells, ensuring the entire surface of the coverslip is covered.

    • Incubate the plate in a dark, humidified chamber for 60 minutes at 37°C.[12]

  • Staining and Visualization:

    • Stop the reaction by washing the cells three times with PBS for 5 minutes each.

    • If a nuclear counterstain is desired, incubate the cells with a solution containing DAPI for 5-10 minutes at room temperature.[12]

    • Wash the cells three times with PBS for 5 minutes each.

    • Carefully remove the coverslips from the wells and mount them onto microscope slides using an antifade mounting medium.

    • Visualize the cells using a fluorescence microscope with the appropriate filters for the chosen fluorophore and DAPI. TUNEL-positive cells will exhibit bright nuclear fluorescence.

Data Analysis:

  • Capture images from multiple random fields for each experimental condition.

  • Quantify the percentage of TUNEL-positive cells by dividing the number of fluorescent nuclei by the total number of nuclei (as determined by the DAPI counterstain) and multiplying by 100.

  • Compare the percentage of apoptotic cells in the this compound treated groups to the positive control (apoptosis-induced) group to determine the inhibitory effect of the compound.

Mandatory Visualizations

G cluster_0 Cell Treatment & Preparation cluster_1 TUNEL Staining cluster_2 Analysis start Seed Cells on Coverslips treatment Pre-treat with this compound start->treatment induction Induce Apoptosis treatment->induction fixation Fix with 4% PFA induction->fixation permeabilization Permeabilize with Triton X-100 fixation->permeabilization tunel_reaction Incubate with TdT Enzyme and Labeled dUTPs permeabilization->tunel_reaction wash1 Wash with PBS tunel_reaction->wash1 counterstain Counterstain with DAPI wash1->counterstain wash2 Wash with PBS counterstain->wash2 mount Mount on Slides wash2->mount microscopy Fluorescence Microscopy mount->microscopy quantification Quantify TUNEL-Positive Cells microscopy->quantification

Caption: Experimental workflow for the TUNEL assay to assess this compound-mediated apoptosis inhibition.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Executioner Caspases (e.g., Caspase-3, -7) caspase8->caspase3 cell_stress Cellular Stress bcl2_family Bcl-2 Family Regulation cell_stress->bcl2_family cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 dna_fragmentation DNA Fragmentation caspase3->dna_fragmentation vx166 This compound (Pan-Caspase Inhibitor) vx166->caspase8 vx166->caspase9 vx166->caspase3 tunel_assay TUNEL Assay Detection dna_fragmentation->tunel_assay

Caption: this compound inhibits apoptosis by blocking caspase activation, thereby preventing DNA fragmentation detected by the TUNEL assay.

References

Application Notes and Protocols for the Intraperitoneal Formulation of VX-166

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VX-166 is a potent, broad-spectrum inhibitor of caspases, the key effector enzymes in the apoptotic signaling cascade. Its therapeutic potential is under investigation for conditions where excessive apoptosis is a contributing factor, such as sepsis and nonalcoholic steatohepatitis. Effective in vivo evaluation of this compound in preclinical models necessitates a well-defined and reproducible formulation for administration. Intraperitoneal (IP) injection is a common and effective route for delivering therapeutic agents in rodent models. These application notes provide detailed protocols for the formulation of this compound for IP injection, addressing its poor aqueous solubility. The provided methodologies are based on established practices for formulating hydrophobic compounds for in vivo use.

Physicochemical Properties and Solubility

This compound is a white solid powder that is soluble in dimethyl sulfoxide (B87167) (DMSO) but not in water.[1] Due to its hydrophobic nature, direct formulation in aqueous vehicles such as saline is not feasible. Therefore, a co-solvent strategy is required to achieve a stable and injectable solution suitable for intraperitoneal administration.

Table 1: Quantitative Data Summary for this compound Formulation

PropertyValueSource
Molecular Weight531.41 g/mol []
AppearanceWhite solid powder[3]
Solubility
DMSOSoluble (Specific quantitative data not publicly available)[]
WaterInsoluble[1]
Formulation Vehicle
Recommended SolventsDMSO (as a primary solvent)
Recommended Co-solventsPolyethylene glycol 400 (PEG400), Tween 80
Recommended VehicleSaline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
Injection Parameters
Max. DMSO Concentration<10% (v/v) in the final injection volumeGeneral Guideline
Typical Injection Volume5-10 mL/kg for miceGeneral Guideline
Needle Gauge (for mice)25-27 G[4]

Experimental Protocols

Protocol 1: Formulation of this compound for Intraperitoneal Injection (Co-solvent Method)

This protocol describes the preparation of a this compound solution for IP injection using a co-solvent system to ensure solubility and minimize toxicity.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 400 (PEG400), sterile

  • Tween 80, sterile

  • Sterile 0.9% saline solution

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles (25-27 G for mice)[4]

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the required volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mg/mL, depending on the required final dose).

    • Vortex thoroughly until the this compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.

  • Working Solution Preparation (Example for a 10 mg/kg dose in a 20g mouse with a 100 µL injection volume):

    • Calculate the required concentration: For a 10 mg/kg dose in a 20g mouse, the total dose is 0.2 mg. For a 100 µL injection volume, the required concentration is 2 mg/mL.

    • Prepare the co-solvent mixture: In a sterile tube, prepare the vehicle by mixing the components in the following order, vortexing after each addition:

      • DMSO (e.g., 10% of the final volume)

      • PEG400 (e.g., 40% of the final volume)

      • Tween 80 (e.g., 5% of the final volume)

      • Sterile 0.9% saline (q.s. to 100% of the final volume)

    • Prepare the final this compound solution: Add the calculated volume of the this compound stock solution to the co-solvent mixture to achieve the desired final concentration (2 mg/mL in this example).

    • Vortex the final solution thoroughly to ensure homogeneity. The final solution should be clear and free of precipitation.

  • Administration:

    • Draw the prepared this compound solution into a sterile syringe fitted with an appropriate needle (25-27 G for mice).[4]

    • Administer the solution via intraperitoneal injection to the animal. The recommended injection site is the lower right quadrant of the abdomen to avoid injury to internal organs.[4]

    • Always include a vehicle control group in your experiment, which receives the same formulation without the active compound.

Note on Vehicle Composition: The exact ratio of DMSO, PEG400, and Tween 80 may need to be optimized depending on the required final concentration of this compound and the tolerability of the specific animal model. It is crucial to keep the final DMSO concentration as low as possible, ideally below 10%, to avoid potential toxicity.[5]

Protocol 2: Intraperitoneal Injection Procedure in Mice

This protocol outlines the standard procedure for intraperitoneal injection in mice.

Materials:

  • Prepared this compound formulation

  • Sterile syringes (1 mL) and needles (25-27 G)[4]

  • 70% ethanol (B145695) for disinfection

  • Animal restraint device (optional)

Procedure:

  • Animal Handling:

    • Gently restrain the mouse, ensuring a firm but not restrictive grip. The scruff of the neck can be held to immobilize the head and body.

  • Injection Site Preparation:

    • Position the mouse to expose the abdomen.

    • Locate the injection site in the lower right quadrant of the abdomen. This is to avoid the cecum, bladder, and other vital organs.[4]

    • Wipe the injection site with a 70% ethanol swab.

  • Injection:

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Aspirate slightly to ensure the needle has not entered a blood vessel or organ (no blood or fluid should enter the syringe).

    • Slowly inject the calculated volume of the this compound formulation.

    • Withdraw the needle smoothly.

  • Post-injection Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or signs of pain.

Signaling Pathway and Experimental Workflow

Caspase-Dependent Apoptosis Pathway and Inhibition by this compound

This compound acts as a pan-caspase inhibitor, meaning it blocks the activity of multiple caspases involved in both the intrinsic and extrinsic apoptosis pathways. By inhibiting these key enzymes, this compound prevents the downstream cleavage of cellular substrates that leads to the morphological and biochemical hallmarks of apoptosis.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL / TNF-α DeathReceptor Death Receptor (Fas / TNFR) FasL->DeathReceptor DISC DISC Formation (FADD, Pro-Caspase-8) DeathReceptor->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Caspase3_6_7 Active Caspase-3, -6, -7 Caspase8->Caspase3_6_7 DNA_Damage DNA Damage / Cellular Stress Mitochondrion Mitochondrion DNA_Damage->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3_6_7 Substrates Cellular Substrates (e.g., PARP, Lamins) Caspase3_6_7->Substrates Apoptosis Apoptosis Substrates->Apoptosis VX166 This compound (Pan-Caspase Inhibitor) VX166->Caspase8 Inhibition VX166->Caspase9 Inhibition VX166->Caspase3_6_7 Inhibition

Caption: this compound inhibits both initiator and effector caspases.

Experimental Workflow for this compound Formulation and Administration

The following diagram illustrates the logical flow of the experimental process, from compound preparation to in vivo administration.

G cluster_formulation Formulation cluster_administration Administration cluster_controls Controls Weigh Weigh this compound Dissolve Dissolve in DMSO (Stock Solution) Weigh->Dissolve Dilute Dilute Stock to Final Concentration Dissolve->Dilute Prepare_Vehicle Prepare Co-solvent Vehicle (DMSO, PEG400, Tween 80, Saline) Prepare_Vehicle->Dilute Load_Syringe Load Syringe Dilute->Load_Syringe Inject Intraperitoneal Injection Load_Syringe->Inject Restrain_Animal Restrain Animal Restrain_Animal->Inject Monitor Monitor Animal Inject->Monitor Vehicle_Control Prepare Vehicle Control (without this compound) Administer_Vehicle Administer Vehicle Control Vehicle_Control->Administer_Vehicle Administer_Vehicle->Monitor

Caption: Workflow for this compound intraperitoneal formulation.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for the successful formulation and intraperitoneal administration of the pan-caspase inhibitor this compound in preclinical research. Adherence to these guidelines will help ensure the generation of reliable and reproducible in vivo data for the evaluation of this promising therapeutic candidate. It is always recommended to perform small-scale pilot studies to optimize the formulation and confirm tolerability in the specific animal model being used.

References

Troubleshooting & Optimization

troubleshooting inconsistent VX-166 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pan-caspase inhibitor, VX-166. Inconsistent experimental results can arise from a variety of factors, from compound handling to experimental design. This guide aims to address common issues to ensure reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the anti-apoptotic effect of this compound between experiments. What are the potential causes?

A1: Inconsistent anti-apoptotic activity of this compound can stem from several factors related to compound preparation and handling, as well as the experimental setup itself. Here are the primary aspects to investigate:

  • Compound Solubility and Stability: this compound is soluble in DMSO, but not in aqueous solutions.[1] Improperly dissolved compound or precipitation upon dilution into aqueous media can lead to lower effective concentrations. Stock solutions should be prepared in high-purity DMSO and stored at -20°C in aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[2][3]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is consistent across experiments and ideally below 0.5%, as higher concentrations can induce cytotoxicity and affect cell health.[4]

  • Cell Health and Density: The physiological state of your cells is critical. Use cells that are in the logarithmic growth phase and ensure consistent cell density at the time of treatment. Over-confluent or stressed cells may exhibit higher baseline levels of apoptosis, masking the effect of the inhibitor.

  • Timing of Treatment: The timing of this compound addition relative to the apoptotic stimulus is crucial. For effective inhibition, this compound should be added prior to or concurrently with the stimulus to block the caspase cascade before it is fully activated.

Q2: Our in vivo studies with this compound in a sepsis model are showing variable survival rates. What factors in the experimental protocol could be contributing to this?

A2: In vivo models, particularly the cecal ligation and puncture (CLP) model for sepsis, are known for their inherent variability.[5][6][7] Inconsistent survival outcomes when using this compound in such models can often be traced back to the surgical procedure and dosing regimen.

  • CLP Surgical Technique: The severity of sepsis induced by CLP is highly dependent on the specifics of the surgery. Key parameters that must be standardized include the length of the cecum ligated, the size of the needle used for puncture, and the number of punctures.[5][6] Variation in any of these will lead to different bacterial loads and inflammatory responses, thus affecting survival.

  • This compound Administration: The method and timing of this compound administration are critical. Studies have shown that continuous administration via a mini-osmotic pump can provide sustained exposure and improved survival.[8][9] If using bolus injections, the frequency and timing relative to the insult must be consistent.

  • Animal Strain, Age, and Sex: Different mouse or rat strains can exhibit varying susceptibility to sepsis.[6] It is important to use animals of the same strain, age, and sex to minimize biological variability.

Q3: How can we confirm that this compound is effectively inhibiting caspase activity in our experiments?

A3: Direct measurement of caspase activity is the most reliable way to confirm the efficacy of this compound in your experimental system.

  • Caspase Activity Assays: Utilize commercially available caspase activity assays that measure the cleavage of a specific substrate. These can be colorimetric, fluorometric, or luminescent.[10][11][12] A significant reduction in caspase activity in this compound-treated samples compared to vehicle controls will confirm target engagement.

  • Western Blot Analysis: Perform western blotting for key apoptotic markers. Look for a decrease in the levels of cleaved (active) forms of caspases, such as cleaved caspase-3, and a reduction in the cleavage of caspase substrates like PARP.

  • Positive and Negative Controls: Always include appropriate controls in your assays. A positive control for apoptosis (e.g., cells treated with a known apoptosis inducer like staurosporine) and a vehicle control (cells treated with the same concentration of DMSO as the this compound treated cells) are essential for interpreting your results.

Data Presentation

The following tables summarize key quantitative data from preclinical studies with this compound, which can serve as a reference for expected outcomes.

Table 1: In Vivo Efficacy of this compound in a Rat Cecal Ligation and Puncture (CLP) Sepsis Model [8][9]

Treatment GroupDosing Time Post-CLPSurvival Rate (%)P-value
Vehicle Control3 hours40-
This compound3 hours920.009
Vehicle Control8 hours40-
This compound8 hours660.19

Table 2: In Vitro Anti-Apoptotic Activity of this compound in Jurkat Cells

Apoptotic StimulusAssayEndpointResult with this compound
FasAnnexin-V Staining% Apoptotic CellsPotent Inhibition
TNFRAnnexin-V Staining% Apoptotic CellsPotent Inhibition
StaurosporineDNA FragmentationDNA FragmentationPotent Inhibition

Experimental Protocols

Protocol 1: In Vitro Caspase-3 Activity Assay (Colorimetric)

This protocol provides a general methodology for measuring caspase-3 activity to assess the efficacy of this compound.

  • Cell Culture and Treatment: Plate cells at a density of 1-2 x 10^6 cells/ml. Pre-incubate cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours. Induce apoptosis using a suitable stimulus (e.g., staurosporine).

  • Cell Lysis: Pellet the cells by centrifugation and resuspend in a chilled cell lysis buffer. Incubate on ice for 10 minutes.

  • Protein Quantification: Centrifuge the lysate and collect the supernatant. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Caspase Assay: In a 96-well plate, add 50-200 µg of protein from each sample. Add reaction buffer containing the colorimetric substrate for caspase-3 (e.g., DEVD-pNA).

  • Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light. Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Compare the absorbance of this compound treated samples to the vehicle control to determine the fold-inhibition of caspase-3 activity.

Protocol 2: In Vivo Cecal Ligation and Puncture (CLP) Model in Mice

This protocol outlines the key steps for inducing sepsis using the CLP model to evaluate the in vivo efficacy of this compound.

  • Anesthesia and Surgical Preparation: Anesthetize the mouse using an appropriate anesthetic agent. Make a midline laparotomy incision to expose the cecum.

  • Cecal Ligation: Ligate the cecum at a predetermined length from the cecal tip using a silk suture. Ensure the ligation does not obstruct the bowel.

  • Cecal Puncture: Puncture the ligated cecum once or twice with a specific gauge needle (e.g., 21-gauge). A small amount of fecal matter should be extruded.

  • Closure: Return the cecum to the peritoneal cavity and close the abdominal incision in two layers.

  • This compound Administration: Administer this compound or vehicle control at the predetermined time and dose, either via intraperitoneal injection or a subcutaneously implanted mini-osmotic pump.

  • Post-Operative Care and Monitoring: Provide fluid resuscitation and analgesia as required. Monitor the animals for signs of sepsis and record survival over a period of several days.

Visualizations

VX166_Mechanism_of_Action This compound Mechanism of Action cluster_pathway Apoptotic Signaling Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., FasL, TNF-α, DNA damage) Procaspases Procaspases (Inactive) Apoptotic_Stimulus->Procaspases activates Active_Caspases Active Caspases Procaspases->Active_Caspases cleavage Apoptosis Apoptosis Active_Caspases->Apoptosis executes VX166 This compound (Pan-Caspase Inhibitor) VX166->Procaspases inhibits cleavage VX166_Experimental_Workflow General Experimental Workflow for this compound cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture 1. Cell Culture (Select appropriate cell line) Treatment 2. Treatment (this compound vs. Vehicle) Cell_Culture->Treatment Apoptosis_Induction 3. Apoptosis Induction (e.g., Staurosporine) Treatment->Apoptosis_Induction Assay 4. Apoptosis/Caspase Assay (Annexin V, Caspase Activity) Apoptosis_Induction->Assay Data_Analysis_invitro 5. Data Analysis Assay->Data_Analysis_invitro Animal_Model 1. Animal Model Selection (e.g., Mouse CLP model) Dosing 2. This compound Administration (Dose, route, timing) Animal_Model->Dosing Disease_Induction 3. Disease Induction (e.g., CLP surgery) Dosing->Disease_Induction Monitoring 4. Monitoring (Survival, biomarkers) Disease_Induction->Monitoring Data_Analysis_invivo 5. Data Analysis Monitoring->Data_Analysis_invivo Troubleshooting_VX166 Troubleshooting Inconsistent this compound Results Start Inconsistent Results with this compound Check_Compound Check Compound Preparation - Freshly prepared? - Correct solvent (DMSO)? - Stored correctly (-20°C)? Start->Check_Compound Precipitation Precipitation upon dilution? Check_Compound->Precipitation Issue? Check_Protocol Review Experimental Protocol - Consistent cell density? - Correct timing of treatment? - Standardized in vivo procedure? Variability_in_vivo High variability in in vivo model? Check_Protocol->Variability_in_vivo Issue? Check_Controls Evaluate Controls - Positive control showing apoptosis? - Vehicle control showing low baseline apoptosis? No_Effect No effect of this compound? Check_Controls->No_Effect Issue? Precipitation->Check_Protocol No Optimize_Dilution Optimize Dilution Protocol Precipitation->Optimize_Dilution Yes Resolved Results Consistent Optimize_Dilution->Resolved Variability_in_vivo->Check_Controls No Refine_in_vivo Refine in vivo protocol (e.g., standardize CLP) Variability_in_vivo->Refine_in_vivo Yes Refine_in_vivo->Resolved Confirm_Target Confirm Target Engagement (Caspase activity assay) No_Effect->Confirm_Target Yes No_Effect->Resolved No Confirm_Target->Resolved

References

Technical Support Center: Investigating Potential Off-Target Effects of VX-166

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist in the investigation of potential off-target effects of VX-166, a pan-caspase inhibitor. While this compound is designed to inhibit caspases and prevent apoptosis, it is crucial to consider and evaluate potential unintended interactions with other cellular proteins to ensure accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the known on-targets of this compound?

A1: this compound is a broad-spectrum, or pan-caspase, inhibitor. Its intended targets are members of the caspase family of proteases, which are central executioners of apoptosis (programmed cell death). By inhibiting caspases, this compound is designed to block the apoptotic signaling cascade.[1][2][3]

Q2: What are off-target effects, and why should I be concerned when using this compound?

A2: Off-target effects are unintended interactions of a drug or inhibitor with proteins other than its primary target(s).[4] For a pan-caspase inhibitor like this compound, an off-target effect would be the modulation of any protein that is not a caspase. These unintended interactions can lead to misinterpretation of experimental data, where an observed phenotype is incorrectly attributed to the inhibition of apoptosis, as well as potential cellular toxicity.[4]

Q3: I'm observing a phenotype in my cell-based assay that doesn't seem to be related to apoptosis. Could this be an off-target effect of this compound?

A3: It is possible. Unexpected phenotypes are a key indicator of potential off-target activity.[5] To begin troubleshooting, consider the following:

  • Dose-Response Correlation: Does the unexpected phenotype occur at a concentration of this compound that is significantly different from the concentration required to inhibit caspase activity? A large discrepancy could suggest an off-target effect.

  • Orthogonal Controls: Can you replicate the anti-apoptotic effect with a structurally different pan-caspase inhibitor? If the new inhibitor prevents apoptosis but does not produce the unexpected phenotype, this points towards an off-target effect of this compound.[6]

  • Genetic Validation: Can you replicate the phenotype by genetically knocking down or knocking out key caspases (e.g., using CRISPR/Cas9 or siRNA)? If the genetic approach does not reproduce the phenotype observed with this compound, an off-target effect is likely.

Q4: What are the most common types of off-target interactions for small molecule inhibitors?

A4: Protein kinases are one of the most common classes of off-targets for small molecule inhibitors due to the structural conservation of the ATP-binding pocket across the kinome.[5][7] Therefore, even though this compound is a caspase inhibitor, it is prudent to consider kinases as potential off-targets.

Q5: How can I experimentally identify potential off-target effects of this compound?

A5: Several unbiased, large-scale screening methods can be employed to identify potential off-targets:

  • Kinome Profiling: This involves screening this compound against a large panel of purified kinases to determine its selectivity.[8][9]

  • Proteomic Profiling: Techniques like affinity chromatography coupled with mass spectrometry can identify proteins from cell lysates that directly bind to this compound.

  • Cellular Thermal Shift Assay (CETSA): This method can be used to confirm target engagement in intact cells and can be adapted for proteome-wide screening to identify off-target binding.[8]

Troubleshooting Guide

Problem: Unexpectedly high cytotoxicity observed at concentrations effective for apoptosis inhibition.

Possible Cause Recommended Action Rationale
Off-target inhibition of a protein essential for cell survival. 1. Perform a kinome-wide selectivity screen. 2. Compare the cytotoxic IC50 with the on-target caspase inhibition IC50. 3. Test a structurally distinct pan-caspase inhibitor.1. To identify unintended kinase targets. 2. A large difference suggests off-target toxicity. 3. If cytotoxicity persists with a different chemical scaffold, it may be an on-target effect related to apoptosis inhibition in your specific cell model.
Inconsistent phenotypic results across different cell lines. Cell line-specific expression of an off-target protein. 1. Characterize the proteome (or at least the kinome) of your cell lines. 2. Validate on-target caspase inhibition in each cell line.

Data Presentation: Summarizing Selectivity Data

Effective data presentation is crucial for interpreting the selectivity of an inhibitor. Below are examples of how to structure quantitative data from off-target screening assays.

Table 1: Hypothetical Kinome Profiling Data for this compound

This table summarizes the inhibitory activity of this compound against its intended target class (caspases) and a selection of potential off-target kinases.

TargetTarget ClassIC50 (nM)% Inhibition @ 1 µM
Caspase-3 On-Target (Protease) 15 98%
Caspase-8 On-Target (Protease) 25 95%
Caspase-9 On-Target (Protease) 20 96%
Kinase AOff-Target (Kinase)>10,000<10%
Kinase BOff-Target (Kinase)85060%
Kinase COff-Target (Kinase)>10,000<5%
Kinase DOff-Target (Kinase)50075%

Interpretation: In this hypothetical example, this compound is a potent inhibitor of its on-target caspases. It shows no significant activity against Kinases A and C. However, it displays moderate to significant inhibition of Kinases B and D at concentrations that could be relevant in cellular experiments, identifying them as potential off-targets that warrant further investigation.

Visualizations: Signaling Pathways and Experimental Workflows

On-Target Pathway: Caspase-Mediated Apoptosis

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors (e.g., Fas) Death Receptors (e.g., Fas) Pro-Caspase-8 Pro-Caspase-8 Death Receptors (e.g., Fas)->Pro-Caspase-8 FADD/DISC Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Activation Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Mitochondrial Stress Mitochondrial Stress Cytochrome c Cytochrome c Mitochondrial Stress->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Pro-Caspase-9 Pro-Caspase-9 Apaf-1->Pro-Caspase-9 Apoptosome Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Activation Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Cleavage Cellular Substrates Cellular Substrates Caspase-3->Cellular Substrates Cleavage Apoptosis Apoptosis Cellular Substrates->Apoptosis VX_166 This compound VX_166->Caspase-8 VX_166->Caspase-9 VX_166->Caspase-3

Caption: Intended on-target pathway of this compound, inhibiting key caspases.

Hypothetical Off-Target Pathway: Kinase Cascade Inhibition

Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Kinase B Kinase B Receptor Tyrosine Kinase (RTK)->Kinase B Activates Kinase X Kinase X Kinase B->Kinase X Phosphorylates Transcription Factor Transcription Factor Kinase X->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Unintended Cellular Response Unintended Cellular Response Gene Expression->Unintended Cellular Response VX_166 This compound VX_166->Kinase B Off-Target Inhibition

Caption: Hypothetical off-target inhibition of a kinase by this compound.

Experimental Workflow for Off-Target Identification

cluster_discovery Discovery Phase cluster_validation Cellular Validation Phase Biochemical Screen Biochemical Screen (e.g., Kinome Scan) Identify Potential Off-Targets Identify Potential Off-Targets Biochemical Screen->Identify Potential Off-Targets Proteomic Screen Proteomic Screen (e.g., Affinity-MS) Proteomic Screen->Identify Potential Off-Targets Target Engagement Assay Target Engagement Assay (e.g., CETSA) Identify Potential Off-Targets->Target Engagement Assay Validate Off-Target Interaction Validate Off-Target Interaction Target Engagement Assay->Validate Off-Target Interaction Phenotypic Assays Phenotypic Assays Phenotypic Assays->Validate Off-Target Interaction Genetic Validation Genetic Validation (CRISPR/siRNA) Genetic Validation->Validate Off-Target Interaction Characterized Inhibitor Profile Characterized Inhibitor Profile Validate Off-Target Interaction->Characterized Inhibitor Profile Unexpected Phenotype Unexpected Phenotype Unexpected Phenotype->Biochemical Screen

Caption: Workflow for identifying and validating off-target effects.

Detailed Experimental Protocols

Kinase Profiling (In Vitro)

Objective: To determine the selectivity of this compound across a broad panel of human kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). For an initial screen, a single high concentration (e.g., 1 or 10 µM) is typically used.

  • Kinase Panel: Utilize a commercial kinase profiling service that offers a large panel of recombinant human kinases (e.g., >400 kinases).

  • Assay Performance: a. In a multi-well plate, the vendor combines each individual kinase with a specific substrate and ATP to initiate the reaction. b. This compound is added to each reaction. c. Controls include a vehicle control (e.g., DMSO) for 100% kinase activity and a positive control inhibitor for each kinase where available. d. The reaction is incubated for a specified time. e. The amount of phosphorylated substrate is quantified, typically using a radiometric (³³P-ATP) or fluorescence-based method.

  • Data Analysis: a. The activity of each kinase in the presence of this compound is compared to the vehicle control and expressed as a percentage of inhibition. b. "Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% or >75% inhibition).

  • Follow-up: For any identified hits, perform dose-response curves to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the kinase's activity.

Cellular Thermal Shift Assay (CETSA) (In Cellulo)

Objective: To confirm that this compound binds to potential off-targets in intact cells.

Methodology:

  • Cell Culture and Treatment: Culture the cells of interest to the desired confluency. Treat the cells with this compound at a relevant concentration or with a vehicle control for a specified time.

  • Heating: Harvest and resuspend the cells. Aliquot the cell suspension and heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes).

  • Lysis and Fractionation: Lyse the cells (e.g., by freeze-thawing or sonication). Separate the soluble fraction (containing non-denatured, stable proteins) from the precipitated fraction by centrifugation.

  • Protein Quantification: Analyze the amount of the potential off-target protein in the soluble fraction using Western Blot or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates that the compound has bound to and stabilized the protein.[8]

References

Technical Support Center: Optimizing VX-166 Incubation Time for Maximum Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for the pan-caspase inhibitor VX-166 in cell-based assays. Below you will find frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, broad-spectrum (pan) caspase inhibitor.[1][2] Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis (programmed cell death).[3][4] this compound works by irreversibly binding to the active site of multiple caspases, thereby blocking their proteolytic activity and preventing the downstream events of the apoptotic cascade.[5] Its broad specificity makes it an effective tool for inhibiting apoptosis induced by both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Q2: What is a recommended starting point for a time-course experiment with this compound?

A2: The optimal incubation time for this compound is highly dependent on the cell type, the apoptotic stimulus used, and the specific endpoint being measured. For initial experiments, a time-course study is strongly recommended. A common starting point for many caspase inhibitors involves a pre-incubation period followed by treatment with the apoptotic stimulus.[6] A suggested range is:

  • Pre-incubation with this compound: 30 to 60 minutes. This allows the inhibitor to penetrate the cell membrane and be available to inhibit caspases as soon as they are activated.[6]

  • Incubation with apoptotic stimulus: 4 to 24 hours. The optimal time will depend on the kinetics of apoptosis in your specific cell model.[6]

Q3: How does the concentration of this compound influence the required incubation time?

A3: While concentration and incubation time are related, the primary determinant of optimal incubation time is the rate of apoptosis induction in your experimental system. At an effective concentration, this compound should inhibit caspase activity as it occurs. Therefore, the key is to capture the peak of apoptotic activity. A dose-response experiment should be performed first to determine the optimal concentration of this compound. Once the optimal concentration is established, a time-course experiment should be conducted to identify the ideal incubation period.

Q4: Can I use this compound in combination with other inhibitors?

A4: Yes, this compound can be used in combination with other inhibitors to dissect signaling pathways. For example, using this compound alongside inhibitors of other cell death pathways (e.g., necroptosis or ferroptosis) can help to elucidate the specific mode of cell death induced by a particular stimulus.

Troubleshooting Guides

Symptom Possible Cause(s) Suggested Solution(s)
Incomplete inhibition of apoptosis despite this compound treatment. 1. Suboptimal Incubation Time: The chosen time point may be too early or too late to observe maximal caspase activation.[2] 2. Insufficient this compound Concentration: The concentration of the inhibitor may be too low to effectively block all active caspases. 3. Cell Line Resistance: The specific cell line may have a high threshold for apoptosis or utilize caspase-independent cell death pathways. 4. Degradation of this compound: Improper storage or handling of the compound may lead to reduced activity.1. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) after apoptosis induction to identify the peak of caspase activity.[6] 2. Conduct a dose-response experiment with a range of this compound concentrations to determine the optimal inhibitory concentration. 3. Use a positive control compound known to induce apoptosis in your cell line to confirm their sensitivity. Consider investigating other cell death pathways. 4. Ensure this compound is stored according to the manufacturer's instructions and prepare fresh dilutions for each experiment.
High background apoptosis in control (vehicle-treated) cells. 1. Cell Culture Stress: Over-confluence, nutrient deprivation, or contamination can induce apoptosis. 2. Toxicity of Apoptotic Stimulus: The concentration of the apoptosis-inducing agent may be too high, leading to rapid and widespread cell death.1. Maintain optimal cell culture conditions, including cell density and media changes. Regularly test for mycoplasma contamination. 2. Perform a dose-response experiment for the apoptotic stimulus to find a concentration that induces a measurable, but not overwhelming, apoptotic response.
Variability between replicate experiments. 1. Inconsistent Cell Seeding: Variations in initial cell numbers can lead to different rates of apoptosis. 2. Inconsistent Timing: Precise timing of inhibitor addition and sample collection is critical for reproducible results.1. Ensure accurate and consistent cell counting and seeding for all experiments. 2. Use a multichannel pipette for simultaneous addition of reagents where possible and adhere strictly to the established incubation times.

Data Presentation

Table 1: Representative Time-Course of Caspase-3 Inhibition by this compound

The following table presents illustrative data for the time-dependent inhibition of caspase-3 activity by a fixed, optimal concentration of this compound in a hypothetical cell-based assay. This data is intended as an example of the expected kinetic profile and should be empirically determined for your specific experimental system.

Incubation Time with Apoptotic Stimulus (Hours)Caspase-3 Activity (% of Positive Control)% Inhibition by this compound
05%95%
225%75%
460%40%
695%5%
880%20%
1250%50%
2420%80%

Note: This table assumes a pre-incubation of 60 minutes with this compound prior to the addition of the apoptotic stimulus.

Experimental Protocols

Protocol 1: Determining the Optimal Incubation Time for this compound Inhibition

This protocol outlines a method to determine the optimal incubation time for this compound to achieve maximum inhibition of apoptosis, as measured by a caspase activity assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Apoptosis-inducing agent (e.g., Staurosporine, TNF-α)

  • 96-well clear-bottom black plates

  • Caspase-3/7 activity assay kit (e.g., luminescent or fluorescent)

  • Plate reader capable of measuring luminescence or fluorescence

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.

  • This compound Preparation: Prepare a working solution of this compound in complete cell culture medium at the desired final concentration. Also, prepare a vehicle control (e.g., DMSO in medium).

  • Pre-incubation: Remove the medium from the cells and add the this compound solution or vehicle control. Incubate for 1 hour at 37°C in a humidified incubator with 5% CO₂.

  • Apoptosis Induction: Add the apoptosis-inducing agent to all wells except for the untreated controls.

  • Time-Course Incubation: Incubate the plate for a range of time points (e.g., 2, 4, 6, 8, 12, 24 hours).

  • Caspase Activity Assay: At the end of each incubation period, perform the caspase-3/7 activity assay according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence or fluorescence using a plate reader. Normalize the data to the untreated control and calculate the percentage of inhibition for each time point. The optimal incubation time is the point at which the apoptotic signal is highest in the positive control and maximally reduced by this compound.

Protocol 2: Western Blot Analysis of Cleaved Caspase-3

This protocol confirms the inhibitory effect of this compound by assessing the levels of cleaved (active) caspase-3.

Materials:

  • Cells of interest cultured in 6-well plates

  • This compound

  • Apoptosis-inducing agent

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against cleaved caspase-3

  • Loading control primary antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Treatment: Treat cells in 6-well plates with the vehicle control, the apoptotic stimulus alone, and the apoptotic stimulus in combination with this compound for the predetermined optimal incubation time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody for cleaved caspase-3 overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent. A significant reduction in the cleaved caspase-3 band in the this compound treated sample indicates successful inhibition.

Mandatory Visualizations

Caspase_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors (Fas, TNFR) Death Receptors (Fas, TNFR) Pro-Caspase-8 Pro-Caspase-8 Death Receptors (Fas, TNFR)->Pro-Caspase-8 FADD/TRADD Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Dimerization & Autocatalysis Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Mitochondrial Stress Mitochondrial Stress Cytochrome c Cytochrome c Mitochondrial Stress->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Formation Pro-Caspase-9 Pro-Caspase-9 Apaf-1->Pro-Caspase-9 Apoptosome Formation Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Apoptosome Formation Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Cleavage Apoptotic Substrates Apoptotic Substrates Caspase-3->Apoptotic Substrates Cleavage Apoptosis Apoptosis Apoptotic Substrates->Apoptosis This compound This compound This compound->Caspase-8 This compound->Caspase-9 This compound->Caspase-3 Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Time-Course Incubation cluster_analysis Analysis A Seed cells in a 96-well plate B Prepare this compound and vehicle control solutions A->B C Pre-incubate cells with this compound or vehicle for 1 hour B->C D Induce apoptosis with a specific stimulus C->D E Incubate for a range of time points (e.g., 2, 4, 6, 8, 12, 24h) D->E F Perform Caspase-3/7 activity assay E->F G Measure luminescence/fluorescence F->G H Determine optimal incubation time for maximum inhibition G->H

References

VX-166 Cytotoxicity Assessment in Primary Cell Cultures: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for assessing the cytotoxicity of VX-166, a potent pan-caspase inhibitor, in primary cell cultures. Here you will find frequently asked questions (FAQs), comprehensive troubleshooting guides, detailed experimental protocols, and data summaries to support your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a broad-spectrum caspase inhibitor with potent anti-apoptotic activity.[1] Its primary mechanism of action involves blocking the activity of caspases, a family of proteases that play a central role in the execution of apoptosis, or programmed cell death. By inhibiting caspases, this compound can prevent cell death induced by both intrinsic (stress-driven) and extrinsic (receptor-driven) apoptotic pathways.[1]

Q2: Is this compound expected to be cytotoxic to primary cells?

A2: As a caspase inhibitor, the primary function of this compound is to prevent, not cause, cell death. In fact, studies have shown that this compound can inhibit the release of pro-inflammatory cytokines from human primary cells without exhibiting cytotoxic effects.[1] However, like any compound, off-target effects or cytotoxicity can occur, particularly at high concentrations or in specific cell types. Therefore, it is crucial to perform careful dose-response experiments to determine the optimal non-toxic working concentration for your specific primary cell culture.

Q3: What are some known anti-apoptotic IC50 values for this compound in primary cells?

A3: this compound has been shown to potently inhibit endothelial cell death with a 50% inhibitory concentration (IC50) of 310 nM.[1] It also potently inhibits the release of IL-1β and IL-18 from endotoxin-treated peripheral blood mononuclear cells (PBMCs) with IC50 values below 500 nM.[1]

Q4: Which apoptosis signaling pathways are affected by this compound?

A4: this compound is a broad caspase inhibitor and therefore affects both the intrinsic and extrinsic apoptosis pathways, which converge on the activation of executioner caspases. It has been shown to potently inhibit apoptosis induced by receptor-driven (Fas, TNFR) and stress-driven (staurosporine) stimuli.[1]

Data Presentation

The following table summarizes the reported anti-apoptotic activity of this compound in primary human cells. It is important to note that the cytotoxic concentration (CC50) may be significantly higher than the effective inhibitory concentration. Researchers should empirically determine the CC50 for their specific primary cell type.

Cell TypeAssayEndpointIC50Reference
Human Primary Endothelial CellsApoptosis AssayCell Death Inhibition310 nM[1]
Human Peripheral Blood Mononuclear Cells (PBMCs)Cytokine Release AssayIL-1β Inhibition< 500 nM[1]
Human Peripheral Blood Mononuclear Cells (PBMCs)Cytokine Release AssayIL-18 Inhibition< 500 nM[1]

Troubleshooting Guides

This section addresses common issues that may arise during the assessment of this compound cytotoxicity in primary cell cultures.

Problem 1: Higher-than-Expected Cytotoxicity Observed

Possible Causes:

  • High Compound Concentration: The concentration of this compound may be too high, leading to off-target effects or non-specific toxicity.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the primary cells at the final concentration used.

  • Suboptimal Cell Health: Primary cells may be stressed due to culture conditions, leading to increased sensitivity to the compound.

  • Compound Degradation: Improper storage or handling of this compound may lead to degradation and the formation of toxic byproducts.

Solutions:

  • Perform a Dose-Response Curve: Conduct a comprehensive dose-response experiment to determine the half-maximal cytotoxic concentration (CC50). This will help identify a non-toxic working concentration range.

  • Optimize Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your specific primary cells (typically ≤ 0.1% for DMSO).

  • Assess Baseline Cell Viability: Before starting the experiment, confirm the viability and health of your primary cells using methods like Trypan Blue exclusion or a live/dead cell staining assay.

  • Ensure Proper Compound Handling: Store this compound according to the manufacturer's instructions and use freshly prepared dilutions for each experiment.

Problem 2: Inconsistent or Irreproducible Results

Possible Causes:

  • Variability in Primary Cells: Primary cells can exhibit significant donor-to-donor variability in their response to compounds.

  • Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates can lead to variability in results.

  • Assay Interference: this compound may interfere with the components of the cytotoxicity assay being used.

Solutions:

  • Use Pooled Donor Lots or Single-Donor Lots Consistently: To minimize variability, use primary cells from a single donor for a set of experiments or use pooled lots from multiple donors.

  • Ensure Homogeneous Cell Suspension: Before seeding, ensure that the cells are in a single-cell suspension to allow for even distribution in the wells.

  • Run Appropriate Assay Controls: Include controls to test for any potential interference of this compound with the assay reagents. This can be done by running the assay in a cell-free system with the compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the cytotoxicity of this compound.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed primary cells into a 96-well plate at a predetermined optimal density and allow them to adhere and recover overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only (solvent) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the CC50 value.

Protocol 2: LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the release of LDH from damaged cells, which is an indicator of cytotoxicity.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • LDH assay kit (commercially available)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH in the collected supernatant.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).

Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit (commercially available)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels and treat with this compound and controls for the desired time.

  • Cell Harvesting: Collect both adherent and suspension cells.

  • Staining: Wash the cells with PBS and then resuspend them in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the points of intervention of this compound in the extrinsic and intrinsic apoptosis pathways.

Extrinsic_Apoptosis_Pathway Death Ligand (e.g., FasL, TNF) Death Ligand (e.g., FasL, TNF) Death Receptor Death Receptor Death Ligand (e.g., FasL, TNF)->Death Receptor DISC Formation DISC Formation Death Receptor->DISC Formation Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Caspase-8 (Active) Caspase-8 (Active) Procaspase-8->Caspase-8 (Active) Procaspase-3 Procaspase-3 Caspase-8 (Active)->Procaspase-3 Caspase-3 (Active) Caspase-3 (Active) Procaspase-3->Caspase-3 (Active) Apoptosis Apoptosis Caspase-3 (Active)->Apoptosis This compound This compound This compound->Caspase-8 (Active) This compound->Caspase-3 (Active)

Caption: this compound inhibits the extrinsic apoptosis pathway by blocking initiator and executioner caspases.

Intrinsic_Apoptosis_Pathway Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Release Cytochrome c Release Mitochondrion->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Procaspase-9 Procaspase-9 Apoptosome Formation->Procaspase-9 Caspase-9 (Active) Caspase-9 (Active) Procaspase-9->Caspase-9 (Active) Procaspase-3 Procaspase-3 Caspase-9 (Active)->Procaspase-3 Caspase-3 (Active) Caspase-3 (Active) Procaspase-3->Caspase-3 (Active) Apoptosis Apoptosis Caspase-3 (Active)->Apoptosis This compound This compound This compound->Caspase-9 (Active) This compound->Caspase-3 (Active)

Caption: this compound inhibits the intrinsic apoptosis pathway by blocking key caspases in the cascade.

Experimental Workflow

The following diagram outlines a general workflow for assessing the cytotoxicity of this compound in primary cell cultures.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Primary Cell Culture Primary Cell Culture Seed Cells in Plate Seed Cells in Plate Primary Cell Culture->Seed Cells in Plate Prepare this compound Dilutions Prepare this compound Dilutions Add this compound & Controls Add this compound & Controls Prepare this compound Dilutions->Add this compound & Controls Seed Cells in Plate->Add this compound & Controls Incubate Incubate Add this compound & Controls->Incubate Perform Cytotoxicity Assay Perform Cytotoxicity Assay Incubate->Perform Cytotoxicity Assay Measure Readout Measure Readout Perform Cytotoxicity Assay->Measure Readout Data Analysis & CC50 Data Analysis & CC50 Measure Readout->Data Analysis & CC50

Caption: A streamlined workflow for assessing this compound cytotoxicity in primary cell cultures.

References

Technical Support Center: Overcoming VX-166 Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility challenges encountered with the pan-caspase inhibitor, VX-166, in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

A1: this compound is a potent, broad-spectrum inhibitor of caspases, a family of proteases central to the execution of apoptosis (programmed cell death). Its chemical structure lends it a hydrophobic nature, resulting in poor solubility in aqueous solutions. This is a critical issue for researchers as most in vitro and cell-based assays are conducted in aqueous media. Inconsistent solubilization can lead to inaccurate and irreproducible experimental results.

Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What is happening?

A2: This phenomenon is known as kinetic precipitation. While this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), its solubility is significantly lower in aqueous environments like cell culture media or phosphate-buffered saline (PBS). When the concentrated DMSO stock solution is introduced to the aqueous buffer, the abrupt change in solvent polarity causes the compound to "crash out" or precipitate.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assays?

A3: The tolerance to DMSO is highly dependent on the cell type. As a general guideline, the final concentration of DMSO in cell culture should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity and other off-target effects. For particularly sensitive cell lines, it is advisable to maintain the DMSO concentration at or below 0.1%. It is crucial to always include a vehicle control (media with the same final DMSO concentration as the experimental samples) to account for any effects of the solvent itself.

Q4: Are there any alternatives to DMSO for dissolving this compound?

A4: While DMSO is the most commonly reported solvent for this compound, other organic solvents like ethanol (B145695) or dimethylformamide (DMF) might also be effective for creating a stock solution. However, the issue of precipitation upon dilution into aqueous buffers will likely persist. The key is to use a minimal amount of organic solvent to create a concentrated stock and then employ the solubilization strategies outlined in the troubleshooting guides below.

Troubleshooting Guides

Issue 1: this compound Precipitation Upon Dilution in Aqueous Buffer

Potential Cause: The final concentration of this compound exceeds its solubility limit in the aqueous medium.

Solutions:

  • Reduce the Final Concentration: Attempt the experiment with a lower final concentration of this compound.

  • Optimize the Dilution Method: Instead of adding the aqueous buffer to the this compound stock, add the stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion can prevent localized supersaturation.

  • Use a Co-solvent System: Incorporate a water-miscible organic solvent into the final aqueous solution to increase the solubility of this compound.

  • Employ a Surfactant: The use of a non-ionic surfactant can aid in the dispersion and solubilization of hydrophobic compounds.

Issue 2: Inconsistent or Non-reproducible Assay Results

Potential Cause: Undetected micro-precipitation of this compound, leading to variable effective concentrations in the assay.

Solutions:

  • Visual Inspection: Before use, carefully inspect the prepared this compound solution for any signs of precipitation (cloudiness, visible particles). Centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes and check for a pellet.

  • Fresh Preparations: Prepare fresh dilutions of this compound for each experiment to minimize the risk of compound degradation or precipitation over time.

  • Solubility Enhancement Techniques: Consistently apply one of the solubility enhancement protocols described below to ensure uniform preparation of the dosing solution.

Data Presentation

Table 1: General Solubility of this compound in Common Solvents

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)Soluble[1]Recommended for preparing high-concentration stock solutions.
WaterPoorly Soluble/InsolubleExhibits very low solubility in aqueous buffers.
EthanolSparingly SolubleMay be used as a co-solvent.

Note: Specific quantitative solubility data for this compound in a range of solvents is not widely available in public literature. The information provided is based on available data sheets and general knowledge of similar hydrophobic compounds. Researchers should determine the empirical solubility for their specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Pre-weighing: Carefully weigh the desired amount of this compound powder in a chemical fume hood.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Mixing: Vortex the vial vigorously until the powder is completely dissolved. If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 2: General Method for Solubilizing this compound in Aqueous Buffer Using a Co-solvent

This protocol is a starting point and may require optimization for your specific experimental setup.

  • Prepare a Concentrated Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO as described in Protocol 1.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the this compound stock in a solution with a higher concentration of a co-solvent (e.g., 1:1 mixture of DMSO and your final aqueous buffer).

  • Final Dilution: While vortexing your final aqueous buffer (e.g., cell culture medium or PBS), add the concentrated stock or intermediate dilution dropwise to achieve the desired final concentration of this compound. Ensure the final concentration of the organic solvent is compatible with your assay system (ideally ≤0.5% DMSO).

  • Final Mixing and Inspection: Vortex the final solution thoroughly and visually inspect for any signs of precipitation.

Protocol 3: Formulation of this compound for In Vivo Studies (Suggested Starting Point)

This protocol is adapted from methods used for other poorly soluble VX compounds and should be optimized for this compound.

  • Prepare a Concentrated Stock: Prepare a 20 mg/mL stock solution of this compound in 100% DMSO.

  • Vehicle Preparation: In a sterile tube, combine the following components in the specified ratio:

    • 40% Polyethylene glycol 300 (PEG300)

    • 5% Tween-80

    • 45% Saline (0.9% NaCl)

  • Formulation:

    • To the PEG300, add the this compound DMSO stock solution to constitute 10% of the final volume. Mix thoroughly by vortexing until the solution is clear.

    • Add the Tween-80 and vortex again until homogeneous.

    • Add the saline to reach the final volume and vortex one last time to ensure a uniform solution.

  • Administration: Use the prepared formulation immediately. Always include a vehicle control group in your in vivo experiments.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Solubilization cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO weigh->dissolve mix Vortex / Sonicate dissolve->mix store Aliquot and Store at -20°C/-80°C mix->store start_dilution Start with Aqueous Buffer add_stock Add DMSO Stock Dropwise while Vortexing start_dilution->add_stock final_solution Final this compound Solution (e.g., in Cell Culture Medium) add_stock->final_solution precipitation Precipitation Observed? final_solution->precipitation solution1 Lower Final Concentration precipitation->solution1 Yes solution2 Use Co-solvent/Surfactant precipitation->solution2 Yes solution3 Optimize Dilution Method precipitation->solution3 Yes caspase_pathway This compound Inhibition of Caspase-Dependent Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor death_ligand->death_receptor disc DISC Formation death_receptor->disc procaspase8 Pro-caspase-8 disc->procaspase8 caspase8 Active Caspase-8 procaspase8->caspase8 procaspase9 Pro-caspase-9 caspase8->procaspase9 Bid/tBid procaspase3 Pro-caspase-3 caspase8->procaspase3 stress Intracellular Stress mitochondria Mitochondria stress->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome apoptosome->procaspase9 caspase9 Active Caspase-9 procaspase9->caspase9 caspase9->procaspase3 caspase3 Active Caspase-3 procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis vx166 This compound vx166->caspase8 Inhibits vx166->caspase9 Inhibits vx166->caspase3 Inhibits

References

minimizing experimental variability in VX-166 studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VX-166, a potent, cell-permeable, and irreversible pan-caspase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing experimental variability and addressing common challenges encountered during in vitro studies with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a broad-spectrum (pan) caspase inhibitor.[1][2] Its primary mechanism of action is to irreversibly bind to the catalytic site of various caspases, the key effector enzymes in the apoptotic signaling cascade.[1] This binding prevents the cleavage of downstream cellular substrates, thereby inhibiting the execution of apoptosis.

Q2: How should I dissolve and store this compound?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) but not in water.[3] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in high-purity, sterile DMSO. This stock solution can be stored at -20°C for several months.[3] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Q3: What is the recommended final concentration of DMSO in my cell culture experiments?

A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.5% (v/v). Always include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments to account for any potential effects of the solvent on cell viability and function.

Q4: How stable is this compound in cell culture medium?

A4: While specific data on the stability of this compound in cell culture media at 37°C is limited, it is a general best practice to prepare fresh dilutions of the compound from a frozen stock for each experiment.[4] The stability of small molecules in culture media can be affected by temperature, pH, light exposure, and components of the media itself, such as serum enzymes.[5][6]

Q5: I am not observing the expected inhibition of apoptosis. What are the possible reasons?

A5: Several factors could contribute to a lack of apoptotic inhibition:

  • Insufficient Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit caspase activity in your specific cell line and experimental conditions. A dose-response experiment is recommended to determine the optimal concentration.

  • Suboptimal Incubation Time: The chosen time point for analysis might be too early or too late to detect the peak of apoptosis inhibition. It is advisable to perform a time-course experiment.

  • Alternative Cell Death Pathways: If apoptosis is blocked, cells may undergo other forms of cell death, such as necroptosis.[1] Consider investigating markers for alternative cell death pathways.

  • Cell Line Resistance: The selected cell line may have low expression of key caspases or high expression of anti-apoptotic proteins, making them resistant to apoptosis induction and its inhibition.

Troubleshooting Guides

Issue 1: High Variability in Experimental Replicates
  • Potential Cause: Inconsistent cell seeding density, variations in compound concentration, or inconsistent incubation times.

  • Recommended Solution:

    • Ensure a uniform single-cell suspension before seeding and use a consistent cell number for all wells.

    • Prepare a master mix of the final this compound dilution in cell culture medium to add to the wells, ensuring concentration uniformity.

    • Standardize all incubation times precisely.

Issue 2: Unexpected Cytotoxicity at High Concentrations of this compound
  • Potential Cause: Off-target effects or the induction of alternative cell death pathways. Pan-caspase inhibitors have been reported to shunt cells towards necroptosis under certain conditions.[1]

  • Recommended Solution:

    • Perform a dose-response curve to determine the optimal concentration that inhibits apoptosis without causing significant cytotoxicity.

    • Investigate markers of other cell death pathways, such as phosphorylated MLKL for necroptosis, using techniques like Western blotting.

    • Consider co-treatment with an inhibitor of necroptosis (e.g., Necrostatin-1) to dissect the cell death mechanism.

Issue 3: Difficulty in Detecting Cleaved Caspases by Western Blot after this compound Treatment
  • Potential Cause: Successful inhibition by this compound should lead to a decrease in cleaved (active) caspases. If you are using cleaved caspase levels as a readout for apoptosis, treatment with this compound should reduce the signal compared to the apoptosis-induced control.

  • Recommended Solution:

    • To confirm the inhibitory effect of this compound, compare the levels of cleaved caspases (e.g., cleaved caspase-3) in three groups: untreated control, apoptosis-induced control (e.g., with staurosporine), and apoptosis-induced cells co-treated with this compound. A significant reduction in the cleaved caspase band in the co-treated sample compared to the induced control indicates successful inhibition.[1]

Data Presentation

Table 1: In Vitro IC50 Values for this compound

Cell Type/AssayApoptotic/Inflammatory StimulusMeasured EffectIC50 Value (nM)Reference
Human Aortic Endothelial Cells (HAEC)Not specifiedInhibition of cell death310[7]
Human Peripheral Blood Mononuclear Cells (PBMCs)EndotoxinInhibition of IL-1β release< 500[7][8]
Human Peripheral Blood Mononuclear Cells (PBMCs)EndotoxinInhibition of IL-18 release< 500[7][8]
Jurkat T-cellsAnti-Fas antibodyInhibition of apoptosis (Annexin-V)Not specified[8]
Jurkat T-cellsStaurosporineInhibition of apoptosis (DNA fragmentation)Not specified[8]

Experimental Protocols

Protocol 1: General Caspase Activity Assay (Fluorometric)

This protocol provides a general framework for measuring caspase activity in cell lysates using a fluorogenic substrate.

Materials:

  • Cells treated with an apoptosis inducer +/- this compound

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)

  • 2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)

  • Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AFC)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in cold Lysis Buffer and incubate on ice for 20 minutes.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cytosolic extract).

    • Determine the protein concentration of the lysate.

  • Assay Setup:

    • Dilute 50-100 µg of protein to 50 µL with Cell Lysis Buffer for each assay in a 96-well plate.

    • Add 50 µL of 2X Reaction Buffer (with freshly added DTT) to each sample.

    • Add 5 µL of the caspase substrate to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., 400 nm excitation and 505 nm emission for AFC).

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[9][10]

Materials:

  • Cells treated with an apoptosis inducer +/- this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Ice-cold PBS

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest both adherent and floating cells.

    • Wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis:

    • Analyze the samples by flow cytometry within one hour of staining.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Mandatory Visualization

This compound Mechanism of Action in Apoptosis Signaling cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Activates Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Activates Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Activates Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Cellular Substrates Cellular Substrates Caspase-3->Cellular Substrates Cleaves Apoptosis Apoptosis Cellular Substrates->Apoptosis This compound This compound This compound->Caspase-8 This compound->Caspase-9 This compound->Caspase-3

Caption: this compound inhibits both extrinsic and intrinsic apoptotic pathways.

General Experimental Workflow for this compound Studies cluster_controls Controls Cell Seeding Cell Seeding Apoptosis Induction Apoptosis Induction Cell Seeding->Apoptosis Induction This compound Treatment This compound Treatment Apoptosis Induction->this compound Treatment Co-treatment or Pre-treatment Incubation Incubation This compound Treatment->Incubation Endpoint Assay Endpoint Assay Incubation->Endpoint Assay Data Analysis Data Analysis Endpoint Assay->Data Analysis Untreated Control Untreated Control Untreated Control->Endpoint Assay Vehicle Control (DMSO) Vehicle Control (DMSO) Vehicle Control (DMSO)->Endpoint Assay Apoptosis Inducer Only Apoptosis Inducer Only Apoptosis Inducer Only->Endpoint Assay

References

Technical Support Center: Interpreting Unexpected Results in VX-166 Caspase Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VX-166 caspase assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results when using the pan-caspase inhibitor this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, broad-spectrum (pan) caspase inhibitor.[1][2][3] Its primary mechanism is to block the activity of multiple caspase enzymes, which are key mediators of apoptosis (programmed cell death) and inflammation.[1][2][3] By inhibiting caspases, this compound can prevent apoptotic cell death and reduce the release of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[1][2][3]

Q2: I've treated my cells with an apoptosis inducer and this compound, but a standard caspase-3/7 activity assay still shows a signal. Why isn't the inhibition complete?

A2: There are several potential reasons for incomplete inhibition in a caspase-3/7 assay:

  • Assay Substrate Specificity: Standard caspase-3/7 assays often use a DEVD peptide substrate.[4] While DEVD is a preferred substrate for caspase-3 and -7, other caspases can also cleave this sequence, albeit less efficiently.[5] Since this compound is a broad-spectrum inhibitor, the residual signal may be due to incomplete inhibition of all targeted caspases or off-target proteolytic activity.

  • Timing of Measurement: Caspase activation is a transient event.[6] If the measurement is taken too late, cells may have already undergone apoptosis and subsequent secondary necrosis, leading to misleading results.[6] It is crucial to perform a time-course experiment to determine the optimal endpoint.

  • This compound Concentration: The concentration of this compound may be suboptimal for complete inhibition in your specific cell type and under your experimental conditions. A dose-response experiment is recommended to determine the effective concentration.

Q3: My cell viability assay shows increased cell death when I co-treat with this compound and a stimulus, even though my caspase activity is low. What could be happening?

A3: This is a critical observation that may indicate the induction of an alternative, caspase-independent cell death pathway. When apoptosis is blocked by a pan-caspase inhibitor like this compound, cells can switch to other forms of programmed cell death, such as:

  • Necroptosis: A form of programmed necrosis that is independent of caspases.[7][8][9] It is often initiated when caspase-8 is inhibited.[8]

  • Pyroptosis: A pro-inflammatory form of cell death that can be initiated by inflammatory caspases like caspase-1.[8][10][11]

It is advisable to investigate markers of these alternative pathways, such as the phosphorylation of MLKL for necroptosis or the release of LDH and IL-1β for pyroptosis.

Q4: Can this compound affect the release of cytokines other than IL-1β and IL-18?

A4: Yes, as a pan-caspase inhibitor, this compound can affect pathways regulated by various caspases. For instance, inflammatory caspases (caspase-1, -4, -5, and -11) are involved in the processing and release of several pro-inflammatory cytokines.[10] Therefore, it is plausible that this compound could modulate the release of other cytokines involved in inflammatory responses.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
High background signal in untreated control wells of a caspase assay. Spontaneous apoptosis in cell culture.Ensure cells are healthy and in the logarithmic growth phase. Include a "no-cell" control (media only) to determine the background from the media and subtract this from experimental values.[12]
Caspase-like activity in serum.Consider using heat-inactivated serum or reducing the serum concentration during the assay.
Inconsistent results between experiments. This compound instability.Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Variation in cell density or health.Standardize cell seeding density and ensure consistent cell health and passage number across experiments.
No reduction in cell death with this compound treatment as measured by a viability dye (e.g., propidium (B1200493) iodide), despite reduced caspase activity. Induction of necroptosis or pyroptosis.Measure markers of necroptosis (p-MLKL) or pyroptosis (LDH release, GSDMD cleavage).[8][13]
This compound appears to enhance cell death in certain cell types. Cell-type specific responses to caspase inhibition.Some cell types, particularly macrophages, can undergo necroptosis when treated with a pan-caspase inhibitor in the presence of an inflammatory stimulus.[7][9]

Experimental Protocols

Protocol 1: In Vitro Caspase-3/7 Activity Assay (Fluorometric)

This protocol is a general guideline for measuring caspase-3/7 activity in cell lysates.

Materials:

  • 96-well, black, flat-bottom plates

  • Cell lysis buffer

  • Assay buffer

  • Caspase-3/7 substrate (e.g., Ac-DEVD-AFC)

  • Fluorometric plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.

  • Treatment: Treat cells with your apoptosis inducer in the presence or absence of various concentrations of this compound. Include untreated cells as a negative control and a known apoptosis inducer as a positive control.

  • Cell Lysis: After the desired incubation time, remove the culture medium and add 50-100 µL of cell lysis buffer to each well. Incubate on ice for 10-15 minutes.

  • Assay Reaction: Prepare the assay reagent by diluting the caspase-3/7 substrate in the assay buffer according to the manufacturer's instructions. Add 50-100 µL of the assay reagent to each well containing cell lysate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).

  • Data Analysis: Subtract the background fluorescence (from no-cell control wells) and normalize the data to the protein concentration of each lysate if necessary.

Protocol 2: IL-1β Release Assay (ELISA)

This protocol outlines the measurement of secreted IL-1β in cell culture supernatants.

Materials:

  • Human IL-1β ELISA kit

  • 96-well plates for cell culture

  • Reagents for cell stimulation (e.g., LPS)

Procedure:

  • Cell Culture and Treatment: Plate cells (e.g., human monocytes or THP-1 cells) in a 96-well plate.[14] Pre-treat the cells with different concentrations of this compound for 30-60 minutes.[14]

  • Stimulation: Stimulate the cells with an appropriate agent to induce IL-1β production (e.g., LPS).[15]

  • Supernatant Collection: After the desired incubation period (e.g., 4-24 hours), centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA: Perform the IL-1β ELISA on the collected supernatants according to the manufacturer's protocol.[16][17] This typically involves the following steps:

    • Adding standards and samples to the antibody-coated plate.

    • Incubation with a detection antibody.

    • Addition of an enzyme conjugate and substrate.

    • Stopping the reaction and measuring the absorbance.

  • Data Analysis: Calculate the concentration of IL-1β in each sample based on the standard curve.

Data Presentation

Table 1: Illustrative Data of this compound Inhibition of Caspase-3/7 Activity

TreatmentThis compound (µM)Caspase-3/7 Activity (RFU)% Inhibition
Untreated Control0150 ± 25-
Apoptosis Inducer01200 ± 1100
Apoptosis Inducer0.1850 ± 9029.2
Apoptosis Inducer1350 ± 4570.8
Apoptosis Inducer10180 ± 3085.0

RFU: Relative Fluorescence Units. Data are represented as mean ± standard deviation.

Table 2: Example Data of this compound on IL-1β Release from LPS-stimulated Monocytes

TreatmentThis compound (µM)IL-1β Concentration (pg/mL)% Inhibition
Unstimulated050 ± 15-
LPS01500 ± 2000
LPS0.11100 ± 15026.7
LPS1400 ± 6073.3
LPS10100 ± 3093.3

Data are represented as mean ± standard deviation.

Visualizations

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding Caspase-8 Caspase-8 Death Receptor->Caspase-8 Activation Caspase-3/7 Caspase-3/7 Caspase-8->Caspase-3/7 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Activation Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activation Caspase-9->Caspase-3/7 Apoptosis Apoptosis Caspase-3/7->Apoptosis Execution This compound This compound This compound->Caspase-8 This compound->Caspase-9 This compound->Caspase-3/7

Caption: Apoptotic signaling pathways and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Result in Caspase Assay Q1 Is Caspase Activity Inhibited by this compound? Start->Q1 A1_Yes Proceed to check for alternative cell death pathways Q1->A1_Yes Yes A1_No Troubleshoot Assay: - Check this compound concentration - Verify assay controls - Optimize incubation time Q1->A1_No No Q2 Is Cell Death Still Observed? A1_Yes->Q2 End Interpretation A1_No->End A2_Yes Investigate Necroptosis (p-MLKL) or Pyroptosis (LDH, IL-1β) Q2->A2_Yes Yes A2_No Apoptosis is the primary death pathway and is successfully inhibited Q2->A2_No No A2_Yes->End A2_No->End

Caption: Logical workflow for troubleshooting unexpected results with this compound.

Alternative_Death_Pathways Apoptotic Stimulus Apoptotic Stimulus Caspase Activation Caspase Activation Apoptotic Stimulus->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis This compound This compound This compound->Caspase Activation Inhibition Necroptosis Necroptosis This compound->Necroptosis Potential Induction Pyroptosis Pyroptosis This compound->Pyroptosis Potential Induction

Caption: Pan-caspase inhibition can shift cell death from apoptosis to other pathways.

References

controlling for vehicle effects in VX-166 in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pan-caspase inhibitor VX-166 in in vivo studies. The focus is on controlling for potential confounding effects of the vehicle used for drug delivery.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo administration of this compound?

A1: Published studies have utilized a "TPGS/PEG vehicle" for in vivo administration of this compound, particularly in studies investigating its effects in nonalcoholic steatohepatitis (NASH). This compound is also known to be soluble in Dimethyl Sulfoxide (DMSO), which can be used as a component of the vehicle. The choice of vehicle will depend on the route of administration, the required dose, and the specific animal model.

Q2: What is a TPGS/PEG vehicle and why is it used?

A2: A TPGS/PEG vehicle is a formulation that uses D-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS) and polyethylene glycol (PEG).

  • TPGS is a water-soluble derivative of vitamin E that acts as a non-ionic surfactant and emulsifier. It is often used to improve the solubility and bioavailability of poorly water-soluble drugs.[1]

  • PEG (e.g., PEG 400) is a water-miscible polymer that serves as a co-solvent to dissolve compounds that are not soluble in water alone.

This combination is effective for formulating hydrophobic compounds like this compound for oral or parenteral administration.

Q3: Can I use DMSO as a vehicle for in vivo studies with this compound?

A3: Yes, DMSO can be used as a solvent for this compound. For in vivo studies, it is typically used as part of a co-solvent system and diluted to a final concentration that is well-tolerated by the animals. It is crucial to keep the final DMSO concentration low (ideally below 10% for intravenous and intraperitoneal routes) to avoid toxicity and confounding biological effects.[2] DMSO itself has anti-inflammatory and analgesic properties which could interfere with the experimental results if not properly controlled for.[2]

Q4: What are the potential confounding effects of the vehicle in this compound studies?

A4: The vehicle itself can have biological effects that may be misinterpreted as a compound effect.

  • TPGS/PEG: High doses of PEG 400 have been reported to cause an increase in liver enzymes.[3]

  • DMSO: As mentioned, DMSO has inherent anti-inflammatory, analgesic, and diuretic properties.[2] It can also cause local irritation at the injection site.[4]

Therefore, a vehicle-only control group is essential in all in vivo experiments to differentiate the effects of this compound from those of the vehicle.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation of this compound in the formulation - Low solubility of this compound in the chosen vehicle.- Incorrect ratio of co-solvents.- Temperature changes.- Increase the proportion of the primary solvent (e.g., DMSO or TPGS).- Optimize the ratio of TPGS to PEG.- Prepare the formulation fresh before each use.- Gentle warming may help, but check the stability of this compound at higher temperatures.
High variability in experimental results between animals - Inconsistent dosing volume or technique.- Instability of the formulation.- Vehicle-induced stress or toxicity.- Ensure accurate dose calculation based on the most recent body weight of each animal.- Use consistent and proper administration techniques (e.g., oral gavage, IV injection).- Prepare the formulation fresh and ensure it is homogenous before each administration.- Monitor animals for signs of distress or adverse reactions to the vehicle.
Unexpected biological effects in the vehicle control group - The vehicle itself is exerting a biological effect.- Thoroughly research the known biological effects of all vehicle components.- Reduce the concentration of the potentially active vehicle component (e.g., DMSO).- Consider an alternative, more inert vehicle if possible.- Meticulously record and report all findings in the vehicle control group.
Difficulty in administering a viscous formulation - High concentration of polymers like PEG.- Gently warm the formulation to reduce viscosity before administration.- Use a larger gauge needle for injections, if appropriate for the animal model and route of administration.- Optimize the formulation to reduce the concentration of the viscosity-increasing agent while maintaining solubility.

Experimental Protocols

Protocol 1: Preparation of a TPGS/PEG 400 Co-solvent Formulation for Oral Gavage

This protocol is a general guideline and should be optimized for your specific experimental needs.

Materials:

  • This compound

  • D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS)

  • Polyethylene glycol 400 (PEG 400)

  • Sterile water or saline (0.9% NaCl)

  • Sterile vials

  • Vortex mixer

Procedure:

  • Weighing this compound: Accurately weigh the required amount of this compound and place it in a sterile vial.

  • Dissolving in TPGS: Add the required amount of TPGS to the vial. The ratio of drug to TPGS will need to be determined empirically but a starting point could be 1:5 to 1:10 (w/w). Gently warm the mixture (to approximately 40°C) and vortex until the this compound is fully dissolved in the molten TPGS.

  • Adding PEG 400: Add the required volume of PEG 400 to the TPGS/VX-166 mixture. A common starting ratio for a TPGS:PEG 400 vehicle is 1:4 (v/v). Vortex thoroughly until the solution is homogeneous.

  • Adding Aqueous Component: Slowly add sterile water or saline to the mixture while continuously vortexing to reach the final desired concentration of this compound.

  • Final Inspection: Visually inspect the final formulation for any signs of precipitation. The solution should be clear. Prepare this formulation fresh before each use.

Data Presentation: Example TPGS/PEG 400 Formulation

ComponentExample Percentage (v/v)Purpose
TPGS20%Solubilizer, emulsifier
PEG 40080%Co-solvent
Sterile Water/SalineAs needed to dilute to final concentrationDiluent
Protocol 2: Preparation of a DMSO/PEG 400 Co-solvent Formulation for Injection

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG 400), sterile, injectable grade

  • Sterile saline (0.9% NaCl)

  • Sterile vials

  • Vortex mixer

Procedure:

  • Dissolving this compound in DMSO: Weigh the required amount of this compound into a sterile vial. Add a minimal amount of DMSO to completely dissolve the compound. Vortex to ensure complete dissolution.

  • Adding PEG 400: Add the required volume of PEG 400 to the DMSO solution. A common co-solvent ratio is 1:4 (DMSO:PEG 400). Vortex until the solution is homogeneous.

  • Dilution with Saline: Slowly add sterile saline to the DMSO/PEG 400 mixture while continuously vortexing to prevent precipitation. The final concentration of DMSO should be kept as low as possible, ideally below 10%.

  • Final Inspection: The final solution should be clear and free of precipitates. Prepare fresh before each experiment.

Data Presentation: Example DMSO/PEG 400 Formulation

ComponentExample Percentage (v/v)Purpose
DMSO10%Primary solvent
PEG 40040%Co-solvent
Sterile Saline (0.9%)50%Diluent

Mandatory Visualizations

Caspase Signaling Pathway

Caspase_Signaling_Pathway Simplified Caspase Signaling Pathway and Inhibition by this compound Extrinsic_Stimuli Extrinsic Stimuli (e.g., FasL, TNF-α) Death_Receptors Death Receptors (e.g., Fas, TNFR1) Extrinsic_Stimuli->Death_Receptors Procaspase8 Procaspase-8 Death_Receptors->Procaspase8 Caspase8 Caspase-8 (Initiator Caspase) Procaspase8->Caspase8 Activation Procaspase3 Procaspase-3 Caspase8->Procaspase3 Intrinsic_Stimuli Intrinsic Stimuli (e.g., DNA damage) Mitochondria Mitochondria Intrinsic_Stimuli->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 (Initiator Caspase) Procaspase9->Caspase9 Activation Caspase9->Procaspase3 Caspase3 Caspase-3 (Executioner Caspase) Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis VX166 This compound (Pan-Caspase Inhibitor) VX166->Caspase8 Inhibition VX166->Caspase9 Inhibition VX166->Caspase3 Inhibition InVivo_Workflow General Workflow for a this compound In Vivo Efficacy Study Animal_Acclimation Animal Acclimation (e.g., 1 week) Disease_Induction Disease Induction (e.g., Sepsis, NASH model) Animal_Acclimation->Disease_Induction Randomization Randomization into Treatment Groups Disease_Induction->Randomization Group_Vehicle Group 1: Vehicle Control Randomization->Group_Vehicle Group_VX166_Low Group 2: This compound (Low Dose) Randomization->Group_VX166_Low Group_VX166_High Group 3: This compound (High Dose) Randomization->Group_VX166_High Dosing_Period Dosing Period (e.g., Daily for 4 weeks) Group_Vehicle->Dosing_Period Group_VX166_Low->Dosing_Period Group_VX166_High->Dosing_Period Monitoring Monitoring (Body weight, clinical signs) Dosing_Period->Monitoring Endpoint_Collection Endpoint Data Collection (e.g., Blood, tissue samples) Monitoring->Endpoint_Collection Data_Analysis Data Analysis (Statistics) Endpoint_Collection->Data_Analysis

References

Technical Support Center: VX-166 Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with the pan-caspase inhibitor, VX-166, during long-term experiments. The following information is curated to help you troubleshoot and optimize your experimental protocols for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is a potent, broad-spectrum (pan) caspase inhibitor with a peptide aldehyde structure. It is used in research to study apoptosis and its role in various diseases.[1] Key properties are summarized below:

PropertyValueSource
Molecular Formula C22H21F4N3O8[2]
Molecular Weight 531.41 g/mol [2]
Appearance White solid powder[3]
Solubility Soluble in DMSO[2]

Q2: How should I prepare and store stock solutions of this compound?

Proper preparation and storage of stock solutions are critical for maintaining the integrity of this compound.

ParameterRecommendationSource
Solvent High-purity, anhydrous DMSO[4]
Stock Concentration Prepare a high concentration stock (e.g., 10-20 mM)[5][6]
Short-term Storage 0-4°C for days to weeks[3]
Long-term Storage -20°C for months to years[3]
Handling Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Bring to room temperature before opening to prevent moisture condensation.[7][8]

Q3: I am observing a diminishing inhibitory effect of this compound in my multi-day cell culture experiment. What are the likely causes?

A decline in the efficacy of this compound over time in cell culture is often attributable to its degradation. As a peptide-based inhibitor, this compound is susceptible to several instability factors in a typical cell culture environment:

  • Proteolytic Degradation: Serum in the culture medium is a rich source of proteases that can cleave the peptide bonds of this compound, rendering it inactive.[9] Similar peptide-based caspase inhibitors have shown surprisingly rapid degradation in culture media.[3]

  • Chemical Instability in Aqueous Media: The peptide aldehyde structure may be susceptible to hydrolysis or oxidation in the aqueous, neutral pH environment of cell culture medium over extended periods.[7][10][11]

  • Cellular Metabolism: Cells may metabolize this compound, reducing its effective intracellular concentration.

  • Adsorption to Plasticware: Hydrophobic compounds can adsorb to the surface of cell culture plates, lowering the available concentration of the inhibitor.

Troubleshooting Guides

Issue 1: Decreased this compound Activity in Long-Term Cell Culture

If you suspect this compound is losing activity in your experiments that last 24 hours or longer, consider the following troubleshooting steps.

cluster_0 Troubleshooting Workflow for this compound Instability start Decreased this compound Activity Observed q1 Is the experiment longer than 8-12 hours? start->q1 a1_yes Replenish media with fresh this compound every 12-24 hours. q1->a1_yes Yes q2 Are you using serum in your media? q1->q2 No a1_yes->q2 a1_no Consider other factors. a1_no->q2 a2_yes Reduce serum concentration or use serum-free media if possible. q2->a2_yes Yes q3 Assess stability in cell-free media. q2->q3 No a2_yes->q3 a2_no Proceed to check for chemical instability. a3 Incubate this compound in media at 37°C and measure its concentration over time via HPLC-MS. q3->a3 q4 Is the compound stable in cell-free media? a3->q4 a4_yes Instability is likely due to cellular metabolism. q4->a4_yes Yes a4_no Instability is due to chemical degradation in the media. q4->a4_no No cluster_1 Simplified Apoptosis Pathway stimulus Apoptotic Stimulus (e.g., DNA damage, death receptor activation) initiator Initiator Caspases (e.g., Caspase-8, Caspase-9) stimulus->initiator effector Effector Caspases (e.g., Caspase-3, Caspase-7) initiator->effector vx166 This compound vx166->initiator inhibits vx166->effector inhibits apoptosis Apoptosis (Cell Death) effector->apoptosis

References

optimizing VX-166 concentration to avoid off-target kinase inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers using VX-166. The primary goal is to help optimize the experimental concentration of this compound to ensure potent on-target caspase inhibition while avoiding potential off-target effects and cytotoxicity.

Correcting a Common Misconception: this compound is a Caspase Inhibitor

Initial research inquiries may incorrectly categorize this compound as a kinase inhibitor. However, extensive biochemical studies have demonstrated that this compound is a potent, broad-spectrum inhibitor of caspases, the key proteases involved in apoptosis (programmed cell death).[1][2][3][4] To ensure the proper design and interpretation of experiments, it is crucial to understand that the primary targets of this compound are caspases, not kinases. Studies have shown that this compound is highly selective for caspases, with no significant cross-reactivity observed when tested against a panel of 83 other enzymes, including 28 proteases.[1]

Quantitative Data: this compound Potency Against Recombinant Caspases

The following table summarizes the second-order inactivation rate constants for this compound against a panel of nine caspases. A higher inactivation rate constant (k) indicates a greater degree of inactivation.

Recombinant CaspaseInactivation Rate Constant (k) (M/s) x 10³
Caspase-1>1000
Caspase-26.19 ± 0.51
Caspase-31171 ± 183
Caspase-4480 ± 32
Caspase-677 ± 3.0
Caspase-7526 ± 1.5
Caspase-8194 ± 52
Caspase-9131 ± 21
Caspase-1049 ± 3.8

Data adapted from a study on this compound as a potential therapy for sepsis.[1]

Troubleshooting Guide: Optimizing this compound Concentration

This guide addresses common issues encountered when determining the optimal working concentration of this compound in cellular assays.

Question/Issue Possible Cause Recommended Solution
No inhibition of apoptosis observed at expected concentrations. 1. Insufficient this compound Concentration: The concentration may be too low for the specific cell type or apoptotic stimulus. 2. Cell Permeability Issues: this compound may not be effectively entering the cells. 3. Degradation of this compound: Improper storage or handling may have led to compound degradation.1. Perform a Dose-Response Curve: Test a range of this compound concentrations (e.g., 10 nM to 50 µM) to determine the IC50 for your specific experimental conditions. 2. Increase Incubation Time: Allow for a longer pre-incubation period with this compound before inducing apoptosis. 3. Ensure Proper Storage: Store this compound according to the manufacturer's instructions, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles.
High levels of cytotoxicity or unexpected cell death observed. 1. Concentration is Too High: Excessive concentrations of any compound can lead to off-target effects or general cytotoxicity. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.1. Lower the this compound Concentration: Refer to your dose-response curve and use the lowest concentration that provides effective caspase inhibition. 2. Run a Solvent Control: Ensure the final concentration of the solvent in your experimental wells is consistent across all conditions and is at a non-toxic level (typically <0.5% for DMSO).
Variability in results between experiments. 1. Inconsistent Cell Health or Density: Variations in cell culture conditions can affect the response to both the apoptotic stimulus and the inhibitor. 2. Inconsistent Timing: The timing of this compound addition and the apoptotic stimulus can influence the outcome.1. Standardize Cell Culture Protocols: Use cells at a consistent passage number and seed them at the same density for each experiment. 2. Maintain a Strict Timeline: Adhere to a consistent timeline for pre-incubation with this compound and the duration of the apoptotic stimulus.

Experimental Protocols

General Protocol for In Vitro Caspase Inhibition Assay

This protocol provides a general framework for assessing the efficacy of this compound in inhibiting caspase activity in a cell-based assay.

  • Cell Seeding: Plate cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., medium with the same final concentration of DMSO).

  • Pre-incubation: Remove the old medium from the cells and add the prepared this compound dilutions and vehicle control. Incubate for a predetermined time (e.g., 1-2 hours) to allow for cell penetration.

  • Apoptosis Induction: Add the apoptotic stimulus (e.g., staurosporine, TNF-α) to the wells and incubate for the desired duration.

  • Caspase Activity Measurement: Use a commercially available caspase activity assay (e.g., a fluorometric or colorimetric assay for caspase-3/7 activity) according to the manufacturer's instructions to measure the level of caspase inhibition.

  • Data Analysis: Calculate the percentage of caspase inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Mandatory Visualizations

G cluster_0 Phase 1: Initial Dose-Response cluster_1 Phase 2: Narrowing the Concentration Range cluster_2 Phase 3: Optimal Concentration Selection a Prepare Serial Dilution of this compound b Treat Cells with Wide Concentration Range (e.g., 10 nM - 50 µM) a->b c Induce Apoptosis b->c d Measure Caspase Activity (On-Target) c->d e Measure Cell Viability (Toxicity) c->e f Determine IC50 for Caspase Inhibition d->f i Confirm Minimal Cytotoxicity e->i g Select Concentrations Around IC50 (e.g., 0.1x, 1x, 10x IC50) f->g h Assess Off-Target Markers (if known) g->h g->i j Identify Lowest Concentration with Maximum On-Target Effect and Minimal Off-Target/Toxicity h->j i->j G cluster_pathway Apoptotic Signaling Pathway cluster_inhibitor Inhibitor Action stimulus Apoptotic Stimulus (e.g., TNF-α, FasL, DNA Damage) initiator Initiator Caspases (Caspase-8, Caspase-9) stimulus->initiator executioner Executioner Caspases (Caspase-3, Caspase-6, Caspase-7) initiator->executioner substrates Cleavage of Cellular Substrates executioner->substrates apoptosis Apoptosis substrates->apoptosis vx166 This compound (Pan-Caspase Inhibitor) vx166->initiator Inhibits vx166->executioner Inhibits

References

Technical Support Center: Troubleshooting Weak Signals in Cleaved Caspase Western Blots

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with weak or absent signals in cleaved caspase Western blots.

Frequently Asked Questions (FAQs)

Q1: Why am I not seeing a signal for my cleaved caspase?

There are several potential reasons for a weak or absent signal. These can be broadly categorized into issues with the protein sample, problems with the antibody, and suboptimal technical aspects of the Western blot procedure. Common pitfalls include improper sample preparation leading to protein degradation, low abundance of the target protein, using low-quality or inappropriate antibodies, and inefficient protein transfer.[1]

Q2: How can I be sure that apoptosis is occurring in my samples if I don't see a cleaved caspase band?

It's crucial to include a positive control to validate your experimental setup.[2][3] You can treat a control cell line with a known apoptosis-inducing agent, such as staurosporine (B1682477) or etoposide, to ensure that your antibodies and overall protocol are working correctly.[3][4][5] Additionally, you can probe for other apoptosis markers, like cleaved PARP, which is a substrate of activated caspase-3 and caspase-7.[6] A decrease in the pro-caspase (full-length) form can also indicate that cleavage has occurred.[7]

Q3: My labmates get this assay to work. What are some common mistakes I might be making?

Common errors include:

  • Insufficient Protein Load: For low-abundance proteins like cleaved caspases, you may need to load more protein than for other targets. A minimum of 20-30 µg of whole-cell extract is recommended, but for modified targets, up to 100 µg may be necessary.[2]

  • Incorrect Sample Preparation: Ensure that you are using a suitable lysis buffer containing protease inhibitors to prevent protein degradation.[1][2] The timing of sample collection is also critical, as caspase activation can be transient.[3]

  • Suboptimal Antibody Dilution: The concentration of both primary and secondary antibodies needs to be optimized. Too little antibody will result in a weak signal, while too much can lead to high background.[8][9]

  • Inefficient Transfer: Small proteins like cleaved caspases can be transferred too quickly through the membrane. Optimizing transfer time and voltage is essential.[7] Using a membrane with a smaller pore size (e.g., 0.2 µm) can also help.[7]

Troubleshooting Guides

Problem: Weak or No Signal
Possible Cause Recommended Solution
Low Target Protein Abundance Increase the amount of protein loaded per well (up to 100 µg for tissue extracts).[2] Use a positive control to confirm the presence of the target protein.[2] Consider immunoprecipitation to enrich for your target protein.[1]
Ineffective Primary Antibody Ensure you are using an antibody specifically validated for Western blot and for detecting the cleaved form of the caspase.[2][10] Optimize the primary antibody concentration; try a range of dilutions.[8][9] Incubate the primary antibody overnight at 4°C to increase binding.[8]
Suboptimal Secondary Antibody Use a fresh dilution of the secondary antibody at the recommended concentration. Too high a concentration can lead to a dark blot, obscuring a weak signal.[2] Ensure the secondary antibody is appropriate for the species of the primary antibody.[11]
Poor Protein Transfer Verify transfer efficiency with Ponceau S staining.[1] For small proteins like cleaved caspases, reduce transfer time or voltage to prevent over-transfer ("blowout").[7][11] Use a 0.2 µm pore size membrane (nitrocellulose or PVDF).[7]
Inappropriate Blocking Buffer Some antibodies perform better with BSA-based blocking buffers, while others prefer non-fat dry milk. Milk can sometimes mask epitopes.[2] Test both blocking agents to see which gives a better signal-to-noise ratio.
Issues with Detection Reagent Ensure your ECL substrate is not expired and has been stored correctly.[8] For very weak signals, consider using a high-sensitivity ECL substrate.[7] Increase the exposure time, trying multiple different durations.[7][8]
Sample Degradation Always add protease inhibitors to your lysis buffer.[1][2] Prepare fresh lysates and avoid repeated freeze-thaw cycles.[2][11]
Problem: High Background
Possible Cause Recommended Solution
Antibody Concentration Too High Decrease the concentration of the primary and/or secondary antibody.[2]
Inadequate Blocking Increase blocking time to at least 1 hour at room temperature or overnight at 4°C.[8] Ensure the blocking agent is appropriate for your antibody.[2]
Insufficient Washing Increase the number and duration of wash steps after primary and secondary antibody incubations.[12] Adding a detergent like Tween-20 to your wash buffer (e.g., 0.05-0.1% in TBS or PBS) can help reduce non-specific binding.[8]
Membrane Dried Out Ensure the membrane remains hydrated throughout the entire process.[8][12]

Experimental Protocols

General Western Blot Protocol for Cleaved Caspase Detection
  • Sample Preparation:

    • Treat cells with the desired stimulus to induce apoptosis. Include both untreated (negative) and known apoptosis-inducer-treated (positive) controls.[3]

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.[2][7]

    • Determine the protein concentration of the lysates using a standard method like BCA or Bradford assay.[6]

  • SDS-PAGE:

    • Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[6]

    • Load 20-100 µg of protein per lane onto a polyacrylamide gel. For small proteins like cleaved caspases (12-20 kDa), a higher percentage gel (e.g., 15%) or a gradient gel may provide better resolution.[7][13]

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane (0.2 µm pore size is recommended for small proteins).[7]

    • A wet transfer is generally recommended. Typical conditions are 70-100V for 60-120 minutes at 4°C, but this needs to be optimized.[2][7] Shorter transfer times (e.g., 60 minutes) may be necessary to prevent over-transfer of small proteins.[7]

  • Immunodetection:

    • Block the membrane for at least 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).[14]

    • Incubate the membrane with the primary antibody specific for the cleaved form of the caspase, diluted in blocking buffer. An overnight incubation at 4°C is often recommended.[8][14]

    • Wash the membrane three or more times for 5-10 minutes each with wash buffer (e.g., TBST).[14]

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Wash the membrane again as in the previous step.

  • Signal Detection:

    • Incubate the membrane with an ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.[7] Be prepared to perform multiple exposures of varying lengths to obtain an optimal signal.[7][8]

Visual Guides

Apoptosis Signaling Leading to Caspase-3 Cleavage

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL / TNF-α DeathReceptor Death Receptor FasL->DeathReceptor Caspase8 Pro-Caspase-8 DeathReceptor->Caspase8 aCaspase8 Active Caspase-8 Caspase8->aCaspase8 Caspase3 Pro-Caspase-3 aCaspase8->Caspase3 DNA_damage DNA Damage / Stress Mitochondrion Mitochondrion DNA_damage->Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 aCaspase9 Active Caspase-9 Caspase9->aCaspase9 aCaspase9->Caspase3 aCaspase3 Active (Cleaved) Caspase-3 Caspase3->aCaspase3 Substrates Cellular Substrates (e.g., PARP) aCaspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Overview of major apoptosis signaling pathways leading to the activation of Caspase-3.

Troubleshooting Workflow for Weak Western Blot Signals

Start Weak or No Signal CheckPositiveControl Is the positive control visible? Start->CheckPositiveControl CheckPonceau Was protein transfer confirmed with Ponceau S stain? CheckPositiveControl->CheckPonceau Yes TroubleshootProtocol Troubleshoot entire protocol: - Antibody (Primary & Secondary) - Detection Reagents - Sample Preparation CheckPositiveControl->TroubleshootProtocol No CheckLoading Is protein load sufficient? (>30µg) CheckPonceau->CheckLoading Yes OptimizeTransfer Optimize Transfer: - Time / Voltage - Membrane Pore Size (0.2µm) CheckPonceau->OptimizeTransfer No CheckAntibody Is the primary antibody specific for the cleaved form? CheckLoading->CheckAntibody Yes IncreaseLoading Increase Protein Load (50-100µg) CheckLoading->IncreaseLoading No OptimizeIncubation Optimize Antibody Incubation: - Concentration (Titration) - Time (Overnight at 4°C) - Blocking Buffer (BSA vs. Milk) CheckAntibody->OptimizeIncubation Yes VerifyAntibody Verify antibody specificity and recommended application CheckAntibody->VerifyAntibody No OptimizeProtocol Systematic Protocol Optimization OptimizeTransfer->OptimizeProtocol IncreaseLoading->OptimizeProtocol OptimizeDetection Optimize Detection: - Use high-sensitivity ECL - Increase exposure time OptimizeIncubation->OptimizeDetection VerifyAntibody->OptimizeProtocol OptimizeDetection->OptimizeProtocol

References

ensuring complete inhibition of all caspases with VX-166

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the VX-166 Technical Support Center. This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols for using this compound, a potent, irreversible pan-caspase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound? A1: this compound is a broad-spectrum inhibitor of caspases, a family of cysteine proteases that are critical mediators of apoptosis (programmed cell death) and inflammation. It functions as an irreversible inhibitor by covalently binding to the active site of caspases, thereby preventing them from cleaving their substrates and executing their downstream functions.

Q2: What is the recommended starting concentration for this compound in cell culture experiments? A2: The optimal concentration of this compound is cell-type and stimulus-dependent. Based on published data, cellular IC50 values (the concentration required to inhibit a biological process by 50%) are generally in the sub-micromolar range. For example, the IC50 for inhibiting endothelial cell apoptosis is approximately 310 nM, and for inhibiting IL-1β and IL-18 release, it is below 500 nM[1]. A common starting range for in vitro experiments is 10-50 µM to ensure complete inhibition, but we recommend performing a dose-response curve (from 100 nM to 100 µM) to determine the optimal concentration for your specific model system.

Q3: How can I confirm that this compound has effectively inhibited caspase activity in my experiment? A3: Caspase inhibition can be verified using several methods. The most common approach is a direct measurement of caspase activity using a fluorometric or colorimetric assay that employs a caspase-specific peptide substrate (e.g., DEVD for caspase-3/7). A significant reduction in signal in this compound-treated samples compared to the vehicle control indicates successful inhibition. Alternatively, you can perform a Western blot for key caspase substrates like PARP-1. In apoptotic cells, PARP-1 is cleaved from its full-length form (~116 kDa) into an ~89 kDa fragment; effective caspase inhibition by this compound will prevent this cleavage.

Q4: I've treated my cells with this compound, but I still observe cell death. Why is this happening? A4: While caspases are central to apoptosis, their inhibition may not prevent all forms of cell death. Cells can undergo caspase-independent programmed cell death pathways, such as necroptosis, ferroptosis, parthanatos, or autophagy-dependent cell death[2]. If your experimental stimulus triggers one of these alternative pathways, this compound will be ineffective at preventing cell death. For example, co-treatment with TLR ligands (like LPS) and a pan-caspase inhibitor can induce necroptosis in macrophages. It is crucial to assess markers specific to these pathways (e.g., RIPK1/RIPK3 phosphorylation for necroptosis) to determine the active cell death mechanism.

Q5: Are there any known off-target effects of pan-caspase inhibitors that I should be aware of? A5: Yes, some pan-caspase inhibitors have been reported to have off-target effects. For instance, the widely used inhibitor Z-VAD-FMK has been shown to inhibit NGLY1, an endoglycosidase, which can induce autophagy independent of its effect on caspases. While specific off-target effects for this compound are not as extensively documented in the available literature, it is a critical consideration. We recommend including proper controls, such as a negative control compound, and validating key findings using a secondary method (e.g., siRNA/shRNA knockdown of a specific caspase) to ensure the observed effects are due to on-target caspase inhibition.

Quantitative Data

The following table summarizes the reported cellular inhibitory potency of this compound from various published assays. Note that specific enzymatic IC50 values for each individual caspase are not available in the public literature.

Assay DescriptionCell TypeApoptotic/Inflammatory StimulusIC50 Value (nM)Reference
Endothelial Cell ApoptosisHuman Aortic Endothelial Cells (HAEC)Cytokine Mix310[1]
IL-1β ReleaseHuman Peripheral Blood Mononuclear CellsEndotoxin (LPS)< 500[1]
IL-18 ReleaseHuman Peripheral Blood Mononuclear CellsEndotoxin (LPS)< 500[1]
T-Cell Apoptosis (Annexin-V)Jurkat T-cellsAnti-Fas Antibody180[1]
T-Cell Apoptosis (DNA Frag.)Jurkat T-cellsAnti-Fas Antibody120[1]

Troubleshooting Guide

Issue: Incomplete or Sub-optimal Caspase Inhibition

Potential CauseRecommended Solution
Insufficient this compound Concentration The effective concentration can vary between cell lines and with the strength of the apoptotic stimulus. Action: Perform a dose-response experiment (e.g., 0.1, 1, 10, 25, 50 µM) to find the optimal concentration for your system.
Incorrect Timing of Treatment This compound is an irreversible inhibitor and is most effective when present before or at the time of caspase activation. Action: Ensure this compound is added concurrently with or, ideally, 1-2 hours prior to the apoptotic stimulus.
Compound Instability This compound may degrade in culture medium over long incubation periods. Action: For experiments lasting longer than 24 hours, consider replenishing the medium with fresh this compound.
Poor Cell Permeability Although designed to be cell-permeable, certain cell types may have lower uptake. Action: Confirm target engagement by measuring the inhibition of a downstream event, such as PARP cleavage, via Western blot.
Assay Sensitivity Issues The method used to measure caspase activity may not be sensitive enough to detect partial inhibition. Action: Use a highly sensitive luminescent or fluorometric assay. Ensure your protein lysate concentration is sufficient and within the linear range of the assay.

Diagrams and Workflows

Apoptosis Signaling Pathways & this compound Inhibition Point

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FASL FasL / TNFα DR Death Receptor (Fas / TNFR) FASL->DR FADD FADD/TRADD DR->FADD ProC8 Pro-Caspase-8 FADD->ProC8 C8 Active Caspase-8 ProC8->C8 ProC3 Pro-Caspase-3/7 C8->ProC3 Stress DNA Damage / ER Stress Mito Mitochondria Stress->Mito CytoC Cytochrome c Mito->CytoC Apaf Apaf-1 CytoC->Apaf ProC9 Pro-Caspase-9 Apaf->ProC9 C9 Active Caspase-9 ProC9->C9 C9->ProC3 C3 Active Caspase-3/7 ProC3->C3 Substrates Cellular Substrates (e.g., PARP) C3->Substrates Apoptosis Apoptosis Substrates->Apoptosis VX166 This compound (Pan-Caspase Inhibitor) VX166->C8 Inhibits VX166->C9 Inhibits VX166->C3 Inhibits

Caption: this compound inhibits key initiator (Caspase-8, -9) and executioner (Caspase-3/7) caspases.

Experimental Workflow: Verifying this compound Efficacy

cluster_analysis Downstream Analysis start 1. Cell Plating treatment 2. Pre-treatment (+/- this compound) start->treatment induce 3. Induce Apoptosis (e.g., Staurosporine) treatment->induce incubate 4. Incubate (Time course: 4-24h) induce->incubate harvest 5. Harvest Cells & Lyse incubate->harvest assay 6a. Caspase Activity Assay (Fluorometric/Luminescent) harvest->assay Measure Activity wb 6b. Western Blot (Cleaved PARP, Cleaved Caspase-3) harvest->wb Measure Protein data 7. Data Analysis (Compare Vehicle vs. This compound) assay->data wb->data

Caption: Workflow for confirming this compound-mediated caspase inhibition in cell culture.

Troubleshooting Logic: Diagnosing Persistent Cell Death

start Cell death observed despite this compound treatment q1 Is caspase activity fully inhibited? start->q1 a1_no No q1->a1_no Check PARP cleavage / DEVDase activity a1_yes Yes q1->a1_yes PARP cleavage blocked / DEVDase activity low sol1 Optimize this compound: - Increase concentration - Adjust treatment timing a1_no->sol1 q2 Investigate Caspase- Independent Pathways a1_yes->q2 sol2 Probe for: - Necroptosis (p-RIPK1) - Ferroptosis (Lipid ROS) - Parthanatos (PAR) q2->sol2

Caption: A decision tree for troubleshooting unexpected cell death with this compound.

Key Experimental Protocol

Protocol: Fluorometric Assay for Caspase-3/7 Activity Inhibition

This protocol describes how to measure the inhibitory effect of this compound on executioner caspase activity in cell lysates using a fluorogenic substrate like Ac-DEVD-AMC.

Materials:

  • Cells plated in a 96-well, black, clear-bottom plate

  • This compound (dissolved in DMSO)

  • Apoptotic stimulus (e.g., Staurosporine, TNFα + Cycloheximide)

  • Vehicle control (DMSO)

  • Cell Lysis Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, pH 7.4)

  • 2X Reaction Buffer (e.g., 100 mM HEPES, 20% glycerol, 0.5 mM EDTA, pH 7.5)

  • DTT (Dithiothreitol), 1 M stock

  • Caspase-3/7 Substrate: Ac-DEVD-AMC (10 mM stock in DMSO)

  • Fluorometer (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in ~80-90% confluency at the time of the experiment. Allow cells to adhere overnight.

  • This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from cells and add the medium containing this compound (or vehicle control). A typical final DMSO concentration should be ≤0.1%. Incubate for 1-2 hours at 37°C.

  • Induction of Apoptosis: Add the apoptotic stimulus to all wells except the negative control (untreated) wells.

  • Incubation: Incubate the plate for the desired period to induce apoptosis (typically 3-6 hours, but this should be optimized for your system).

  • Cell Lysis:

    • Carefully remove the medium. For adherent cells, wash once with ice-cold PBS.

    • Add 50 µL of ice-cold Cell Lysis Buffer to each well.

    • Incubate on ice for 15-20 minutes.

  • Lysate Collection: Centrifuge the plate at ~12,000 x g for 10 minutes at 4°C to pellet cell debris. Carefully transfer 25 µL of the supernatant (lysate) to a new, black 96-well plate.

  • Assay Reaction:

    • Prepare the Master Reaction Mix. For each reaction, you will need:

      • 25 µL of 2X Reaction Buffer

      • 0.5 µL of 1 M DTT (Final concentration: 10 mM)

      • 0.25 µL of 10 mM Ac-DEVD-AMC substrate (Final concentration: 50 µM)

      • 24.25 µL of nuclease-free water

    • Add 50 µL of the Master Reaction Mix to each 25 µL of lysate. The total reaction volume will be 75 µL.

  • Measurement: Immediately place the plate in a fluorometer pre-warmed to 37°C. Measure the fluorescence (Ex: 380 nm, Em: 460 nm) every 5 minutes for 1-2 hours.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Normalize the rates of the this compound-treated samples to the vehicle-treated, apoptosis-induced positive control.

    • Plot the normalized caspase activity against the log of the this compound concentration to determine the IC50 value.

References

dealing with batch-to-batch variability of VX-166

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VX-166, a potent and selective ATR kinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to help manage batch-to-batch variability and troubleshoot common issues encountered during experiments.

Troubleshooting Guides

Batch-to-batch variability can significantly impact the reproducibility of experimental results. Below is a guide to help you identify and resolve potential issues related to the quality and handling of different lots of this compound.

Identifying and Resolving Inconsistent Results

If you are observing variability in the IC50 values or other experimental readouts between different batches of this compound, consider the following troubleshooting steps.

Table 1: Troubleshooting Inconsistent this compound Activity

Observed Issue Potential Cause Recommended Solution
Higher IC50 value (Lower Potency) Compound Purity and Integrity: The new batch may have lower purity, contain inactive isomers, or have degraded due to improper storage.[1][2]1. Verify Purity: Request the Certificate of Analysis (CoA) for the new batch and compare it to the previous one. Perform independent purity analysis using HPLC.[3] 2. Confirm Identity: Use LC-MS to confirm the molecular weight of the compound in the new batch. 3. Storage Check: Ensure the compound has been stored as recommended (desiccated at -20°C) to prevent degradation.[4]
Solubility Issues: The compound may not be fully dissolved, leading to a lower effective concentration.1. Check Solubility: Ensure the solvent and concentration used are appropriate for this compound. Briefly sonicate to aid dissolution. 2. Prepare Fresh Stock: Always prepare fresh stock solutions for each experiment. Do not store diluted solutions for extended periods.
Assay Variability: Inherent variability in biological assays can affect results.[1]1. Cell Culture Consistency: Use cells within a consistent and low passage number range and regularly test for mycoplasma. 2. Standardize Protocols: Ensure all reagent concentrations, incubation times, and cell seeding densities are consistent between experiments.[2] 3. Positive Control: Include a well-characterized ATR inhibitor as a positive control in each assay.
Unexpected Off-Target Effects Batch-Specific Impurities: Impurities from the synthesis process may have biological activity.[5]1. Analyze Impurity Profile: Use HPLC-MS to compare the impurity profile of the new batch with a previous, well-performing batch.[2] 2. Test Purified Fractions: If possible, test purified fractions of the compound to identify any biologically active impurities.
Inherent Off-Target Activity: At higher concentrations, kinase inhibitors can exhibit off-target effects.[1]1. Titrate Compound: Determine the lowest effective concentration to minimize off-target effects. 2. Kinase Profiling: Perform a kinase selectivity panel to profile the activity of the new batch against a panel of kinases.
Quality Control Workflow for New Batches

A comprehensive quality control (QC) workflow is essential for validating each new batch of this compound before its use in biological assays.

G cluster_0 Batch Qualification Workflow New Batch New Batch Purity/Identity Check Purity/Identity Check New Batch->Purity/Identity Check Step 1 Analytical Chemistry Analytical Chemistry Functional Check Functional Check Analytical Chemistry->Functional Check Step 2 In Vitro Assay In Vitro Assay Potency Check Potency Check In Vitro Assay->Potency Check Step 3 Cellular Assay Cellular Assay Proceed with Experiments Proceed with Experiments Cellular Assay->Proceed with Experiments Pass Contact Supplier Contact Supplier Cellular Assay->Contact Supplier Fail Purity/Identity Check->Analytical Chemistry Functional Check->In Vitro Assay Potency Check->Cellular Assay

A recommended workflow for qualifying new batches of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the IC50 value of this compound between different batches. What are the potential causes?

A1: Variations in IC50 values are a common challenge and can stem from several factors. The primary causes of batch-to-batch variability include differences in compound purity, the presence of residual solvents or impurities from synthesis, and compound stability.[1][2] Each new batch should undergo rigorous quality control to ensure consistency.

Q2: How can we ensure the quality and consistency of new batches of this compound?

A2: A comprehensive quality control (QC) workflow is essential for validating each new batch of this compound before its use in biological assays. This should include analytical chemistry techniques like HPLC and LC-MS to confirm identity and purity, as well as a biological assay to confirm consistent potency.[2][3]

Q3: Our recent batch of this compound appears to be less soluble than previous batches. What could be the reason?

A3: Solubility issues can arise from variations in the physical properties of the compound between batches, such as different polymorphic forms or particle sizes. It is also possible that the compound has degraded over time or with improper storage. We recommend verifying the solubility of each new batch and preparing fresh stock solutions in an appropriate solvent like DMSO.

Q4: What is the recommended storage condition for this compound?

A4: For long-term storage, this compound should be stored as a solid at -20°C in a desiccated environment.[4] Stock solutions in DMSO can be stored at -20°C for short periods, but repeated freeze-thaw cycles should be avoided. For cellular assays, it is best to use freshly prepared dilutions from a stock solution.

Q5: How does this compound work?

A5: this compound is a potent inhibitor of the ATR (Ataxia Telangiectasia and Rad3-related) kinase. ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated in response to single-stranded DNA breaks and replication stress.[6][7] By inhibiting ATR, this compound can lead to the accumulation of DNA damage and cell death, particularly in cancer cells with existing DNA repair defects.[8][9]

Experimental Protocols

Protocol: Determining the IC50 of this compound in a Cellular Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound by measuring the inhibition of ATR-mediated phosphorylation of its downstream target, CHK1.

Materials:

  • Cancer cell line of interest (e.g., HeLa, U2OS)

  • This compound

  • DNA damaging agent (e.g., Hydroxyurea or UV radiation)

  • Cell culture medium and supplements

  • Phosphatase and protease inhibitors

  • Antibodies: Anti-phospho-CHK1 (Ser345), Anti-total-CHK1, secondary antibodies

  • Lysis buffer

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density that will result in 70-80% confluency at the time of the experiment.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the cell culture medium should be less than 0.1%.

  • Treatment:

    • Pre-treat cells with the serially diluted this compound or DMSO (vehicle control) for 1 hour.

    • Induce DNA damage by adding a DNA damaging agent (e.g., 2 mM Hydroxyurea) or exposing cells to UV radiation.

    • Incubate for the desired time (e.g., 2-4 hours).

  • Cell Lysis:

    • Wash cells with cold PBS.

    • Lyse cells in lysis buffer supplemented with phosphatase and protease inhibitors.

  • Western Blotting:

    • Determine protein concentration for each lysate.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-CHK1 (Ser345) and total CHK1.

    • Incubate with appropriate secondary antibodies and visualize the bands using a suitable detection method.

  • Data Analysis:

    • Quantify the band intensities for phospho-CHK1 and total CHK1.

    • Normalize the phospho-CHK1 signal to the total CHK1 signal.

    • Plot the percent inhibition of CHK1 phosphorylation versus the log concentration of this compound.

    • Fit a dose-response curve to the data to determine the IC50 value.

Table 2: Key Parameters for IC50 Determination

Parameter Recommended Range/Value
Cell Seeding Density 5,000 - 20,000 cells/well
This compound Concentration Range 1 nM - 10 µM (log dilutions)
DNA Damage Induction 2 mM Hydroxyurea for 2-4 hours
Pre-incubation with this compound 1 hour
Protein Loading for WB 20-30 µg per lane

Signaling Pathway

ATR Signaling Pathway in DNA Damage Response

ATR is a master regulator of the DNA damage response, particularly in response to replication stress.[6] Upon activation, ATR phosphorylates a number of downstream targets, including CHK1, to coordinate cell cycle arrest, DNA repair, and replication fork stability.[10][11]

G cluster_0 ATR Signaling Pathway DNA Damage DNA Damage ATR Activation ATR Activation DNA Damage->ATR Activation Replication Stress Replication Stress Replication Stress->ATR Activation CHK1 Phosphorylation CHK1 Phosphorylation ATR Activation->CHK1 Phosphorylation This compound This compound This compound->ATR Activation Inhibits Cell Cycle Arrest Cell Cycle Arrest CHK1 Phosphorylation->Cell Cycle Arrest DNA Repair DNA Repair CHK1 Phosphorylation->DNA Repair Replication Fork Stability Replication Fork Stability CHK1 Phosphorylation->Replication Fork Stability

The ATR signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of VX-166

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the in vivo bioavailability of the broad caspase inhibitor, VX-166.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the primary challenges with its in vivo bioavailability?

This compound is a potent, small molecule, broad-spectrum caspase inhibitor that has been investigated as a potential therapy for sepsis.[1][2] Its mechanism of action involves the inhibition of apoptosis, particularly lymphocyte apoptosis, which is a key factor in the progression of sepsis.[1][3]

Q2: What are the potential consequences of low oral bioavailability for my this compound experiments?

Low oral bioavailability can lead to several experimental challenges:

  • High Variability: Inconsistent absorption can result in high variability in plasma concentrations between individual animals, making it difficult to establish a clear dose-response relationship.

  • Sub-therapeutic Exposure: Insufficient drug absorption may lead to plasma concentrations below the therapeutic threshold required to inhibit caspases effectively.

  • Increased Dose Requirements: To compensate for poor absorption, higher doses are needed, which can increase the risk of off-target effects and toxicity.

  • Poor Translation to Clinical Settings: Formulations with low bioavailability in preclinical models are less likely to be viable for clinical development.

Q3: What are the common formulation strategies to improve the oral bioavailability of compounds like this compound?

Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs.[4][5][6][7][8] These can be broadly categorized as:

  • Particle Size Reduction: Decreasing the particle size of the drug increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[7][9] Techniques include micronization and nanosizing.

  • Amorphous Solid Dispersions: The drug is dispersed in an inert carrier matrix at the molecular level, creating an amorphous, higher-energy state that can improve solubility and dissolution.[5][6]

  • Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve the solubility and absorption of lipophilic drugs.[4][6][7]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[6]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability in plasma exposure across subjects after oral dosing. Poor and erratic absorption from the GI tract.1. Optimize Formulation: Explore different formulation strategies such as micronization, solid dispersions, or lipid-based systems to improve dissolution and absorption consistency. 2. Control Food Effects: Standardize the fasting/fed state of the animals as food can significantly impact the absorption of some drugs. 3. Use of Permeation Enhancers: In cases of low permeability, consider the inclusion of safe and approved permeation enhancers in the formulation.
Low Cmax and AUC despite high in vitro dissolution of the formulation. 1. High First-Pass Metabolism: The drug may be extensively metabolized in the liver or gut wall before reaching systemic circulation. 2. P-glycoprotein (P-gp) Efflux: The compound might be a substrate for efflux transporters like P-gp, which actively pump the drug back into the GI lumen.1. Investigate Metabolism: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess metabolic stability. 2. Co-administration with Inhibitors: In preclinical models, co-dosing with a known inhibitor of the relevant metabolic enzymes or P-gp can help to confirm the issue. 3. Prodrug Approach: Design a prodrug that masks the site of metabolism or efflux recognition.
Precipitation of the drug in the GI tract upon dilution of a liquid formulation. The formulation is not robust to the pH and fluid changes in the GI tract.1. Use of Precipitation Inhibitors: Incorporate polymers like HPMC or PVP in the formulation to maintain a supersaturated state and prevent precipitation. 2. Lipid-Based Formulations: Lipid-based systems can protect the drug from the aqueous environment of the GI tract and facilitate its absorption.
No improvement in bioavailability with particle size reduction. Bioavailability is limited by permeability rather than dissolution rate.1. Assess Permeability: Use in vitro models like Caco-2 cell monolayers to determine the permeability of this compound. 2. Focus on Permeability Enhancement: If permeability is low, formulation strategies should focus on including permeation enhancers or utilizing lipid-based systems that can promote lymphatic uptake.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension

Objective: To increase the dissolution rate of this compound by reducing its particle size to the nanometer range.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188, HPMC)

  • Purified water

  • High-pressure homogenizer or bead mill

Method:

  • Prepare a pre-suspension of this compound in an aqueous solution containing the stabilizer.

  • Homogenize the pre-suspension using a high-pressure homogenizer at a specified pressure (e.g., 1500 bar) for a set number of cycles (e.g., 20-30 cycles). Alternatively, use a bead mill with appropriate milling media.

  • Monitor the particle size distribution during the process using a laser diffraction or dynamic light scattering instrument.

  • Continue the process until the desired particle size (e.g., < 200 nm) is achieved.

  • The resulting nanosuspension can be used directly as a liquid dosage form or can be further processed into a solid form (e.g., by spray-drying or lyophilization).

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To evaluate the oral bioavailability of a novel this compound formulation compared to a simple suspension.

Animals: Male Sprague-Dawley rats (n=6 per group)

Groups:

  • IV Group: this compound administered intravenously (e.g., 1 mg/kg) to determine the absolute bioavailability.

  • Control Group (Oral): this compound administered as a simple suspension (e.g., in 0.5% methylcellulose) at a dose of 10 mg/kg.

  • Test Formulation Group (Oral): this compound administered in the new formulation at a dose of 10 mg/kg.

Method:

  • Fast the animals overnight prior to dosing.

  • Administer the respective formulations to each group.

  • Collect blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

  • Calculate the relative bioavailability of the test formulation compared to the control suspension and the absolute bioavailability compared to the IV group.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationDose (mg/kg)RouteCmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Relative Bioavailability (%)
IV Solution1IV15000.082500-
Simple Suspension10Oral1502.01200100
Nanosuspension10Oral4501.03600300
Solid Dispersion10Oral6001.04800400
SEDDS10Oral7500.56000500

Visualizations

G cluster_0 Apoptotic Stimuli cluster_1 Caspase Cascade cluster_2 Cellular Outcome Death Receptors (e.g., Fas, TNFR) Death Receptors (e.g., Fas, TNFR) Initiator Caspases (e.g., Caspase-8, -9) Initiator Caspases (e.g., Caspase-8, -9) Death Receptors (e.g., Fas, TNFR)->Initiator Caspases (e.g., Caspase-8, -9) Cellular Stress Cellular Stress Cellular Stress->Initiator Caspases (e.g., Caspase-8, -9) Effector Caspases (e.g., Caspase-3) Effector Caspases (e.g., Caspase-3) Initiator Caspases (e.g., Caspase-8, -9)->Effector Caspases (e.g., Caspase-3) Apoptosis Apoptosis Effector Caspases (e.g., Caspase-3)->Apoptosis This compound This compound This compound->Initiator Caspases (e.g., Caspase-8, -9) Inhibits This compound->Effector Caspases (e.g., Caspase-3) Inhibits

Caption: Mechanism of action of this compound in inhibiting apoptosis.

G Start Start Physicochemical Characterization Physicochemical Characterization (Solubility, Permeability) Start->Physicochemical Characterization Formulation Development Formulation Development (e.g., Nanosuspension, Solid Dispersion) Physicochemical Characterization->Formulation Development In Vitro Dissolution Testing In Vitro Dissolution Testing Formulation Development->In Vitro Dissolution Testing In Vivo Pharmacokinetic Study In Vivo Pharmacokinetic Study In Vitro Dissolution Testing->In Vivo Pharmacokinetic Study Data Analysis Data Analysis In Vivo Pharmacokinetic Study->Data Analysis Decision Bioavailability Improved? Data Analysis->Decision Optimization Optimization Decision->Optimization No End End Decision->End Yes Optimization->Formulation Development

References

Validation & Comparative

A Head-to-Head Comparison of Pan-Caspase Inhibitors: VX-166 vs. Z-VAD-FMK

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of apoptosis research and therapeutic development, pan-caspase inhibitors are indispensable tools for elucidating the roles of caspases in programmed cell death and for exploring potential treatments for a variety of diseases. This guide provides a comprehensive and objective comparison of two widely utilized pan-caspase inhibitors: the well-established Z-VAD-FMK and the clinical-stage compound VX-166. This comparison is supported by available experimental data to assist researchers in selecting the most appropriate inhibitor for their specific needs.

At a Glance: Key Differences and Applications

FeatureThis compoundZ-VAD-FMK
Primary Use Investigational therapeutic for inflammatory and fibrotic diseasesResearch tool for studying apoptosis and caspase-dependent processes
Inhibition Type IrreversibleIrreversible
Selectivity Broad-spectrum caspase inhibitorBroad-spectrum caspase inhibitor (weak against caspase-2)
Reported Potency Potent, with second-order inactivation rates in the range of 10³ to >10⁶ M⁻¹s⁻¹Potent inhibitor of most caspases in the low to mid-nanomolar range in cell-based assays
Off-Target Effects Not extensively reported in publicly available literatureCan induce necroptosis and autophagy
Clinical Development Has been evaluated in clinical trials for sepsis and NASHPrimarily a research compound

Mechanism of Action and Specificity

Both this compound and Z-VAD-FMK are irreversible pan-caspase inhibitors that function by covalently binding to the catalytic cysteine residue in the active site of caspases. This action permanently inactivates the enzymes, thereby blocking the downstream signaling cascades of apoptosis.

This compound has been shown to be a potent, time-dependent inhibitor of a range of caspases.[1] Its broad-spectrum activity makes it an effective tool for inhibiting both initiator and executioner caspases.

Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a synthetic tripeptide that also exhibits broad-spectrum caspase inhibition.[2] However, it is reported to be a weak inhibitor of caspase-2.[2] An important consideration when using Z-VAD-FMK is its known off-target effects, which include the induction of alternative cell death pathways like necroptosis and the modulation of autophagy.[3]

Quantitative Comparison of Inhibitory Activity

Table 1: Biochemical Inhibitory Activity of this compound against Recombinant Caspases [1]

Caspase TargetSecond-Order Inactivation Rate Constant (k) (M⁻¹s⁻¹)
Caspase-1> 1 x 10⁶
Caspase-26 x 10³
Caspase-3> 1 x 10⁶
Caspase-41.8 x 10⁵
Caspase-53.1 x 10⁵
Caspase-61.4 x 10⁵
Caspase-72.5 x 10⁵
Caspase-86.4 x 10⁵
Caspase-91.2 x 10⁵
Caspase-101.9 x 10⁵

Data from Weber et al., 2009.[1]

Table 2: Cellular Inhibitory Activity of Z-VAD-FMK in Apoptosis Assays

Cell LineApoptotic StimulusIC50Reference
Jurkat T-cellsFas-mediatedNot specified, but effective at 10-50 µM[4][5]
THP.1 cellsVarious stimuliNot specified, but effective at 10-50 µM[5]
HL60 cellsCamptothecinEffective at 50 µM[5]

Note: IC50 values for Z-VAD-FMK in biochemical assays are not consistently reported across a wide panel of caspases in a single study. It is widely regarded as a potent inhibitor of human caspases-1 and 3-10.[2]

Signaling Pathway Intervention

The following diagrams illustrate the points of intervention for these pan-caspase inhibitors within the apoptotic signaling pathways.

References

VX-166: A Comparative Analysis Against Other Pan-Caspase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the pan-caspase inhibitor VX-166 with other notable pan-caspase inhibitors, including Emricasan (IDN-6556) and the widely used research tool Z-VAD-FMK. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of the available experimental data to inform research and development decisions.

Introduction to Pan-Caspase Inhibitors

Caspases, a family of cysteine-aspartic proteases, are central regulators of apoptosis (programmed cell death) and inflammation.[1] Their dysregulation is implicated in a multitude of diseases, making them a key target for therapeutic intervention. Pan-caspase inhibitors are broad-spectrum molecules designed to block the activity of multiple caspases simultaneously, thereby modulating these critical cellular processes. This compound is a potent, small-molecule pan-caspase inhibitor that has demonstrated significant therapeutic potential in preclinical models of sepsis and nonalcoholic steatohepatitis (NASH).[2]

Quantitative Comparison of Inhibitor Potency

The efficacy of caspase inhibitors is best assessed through their inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) against purified caspase enzymes. The following table summarizes the available quantitative data for this compound, Emricasan, and Z-VAD-FMK.

Caspase TargetThis compound (k_inact/K_i in M⁻¹s⁻¹)[3]Emricasan (IC50 in nM)Z-VAD-FMK
Caspase-1>1,000,0000.4Potent, irreversible inhibitor[4][5]
Caspase-26,19020Relatively weak inhibitor[5]
Caspase-31,171,0002Potent, irreversible inhibitor[4][5]
Caspase-4480,000N/APotent inhibitor
Caspase-5N/AN/APotent inhibitor
Caspase-677,0004Potent inhibitor
Caspase-7526,0006Potent inhibitor
Caspase-8194,0006Potent inhibitor
Caspase-9131,0000.3Potent inhibitor
Caspase-1049,000N/APotent inhibitor

N/A: Data not readily available in the searched literature. Z-VAD-FMK is a widely used benchmark pan-caspase inhibitor, though specific Ki/IC50 values across a full panel from a single source are not consistently reported. It is recognized as a potent, irreversible inhibitor of a broad range of caspases, with the exception of caspase-2, and is typically used at concentrations between 10-50 µM in cell-based assays.[1][5]

In cellular assays, this compound has been shown to potently inhibit the release of the pro-inflammatory cytokines IL-1β and IL-18 with IC50 values below 500 nM, indicating effective inhibition of caspase-1 and/or other inflammatory caspases.[3]

Signaling Pathway Inhibition

Pan-caspase inhibitors like this compound exert their effects by blocking the catalytic activity of caspases, which are key mediators of both the intrinsic and extrinsic apoptotic pathways, as well as the inflammatory pyroptotic pathway.

General Apoptotic and Inflammatory Caspase Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_inflammatory Inflammatory Pathway Death Receptors Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 Activation Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3/7 Procaspase-3/7 Caspase-8->Procaspase-3/7 Mitochondrial Stress Mitochondrial Stress Apoptosome Apoptosome Mitochondrial Stress->Apoptosome Formation Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Activation Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3/7 PAMPs/DAMPs PAMPs/DAMPs Inflammasome Inflammasome PAMPs/DAMPs->Inflammasome Activation Procaspase-1 Procaspase-1 Inflammasome->Procaspase-1 Activation Caspase-1 Caspase-1 Procaspase-1->Caspase-1 Pro-IL-1β/18 Pro-IL-1β/18 Caspase-1->Pro-IL-1β/18 Cleavage Pyroptosis Pyroptosis Caspase-1->Pyroptosis Execution Caspase-3/7 Caspase-3/7 Apoptosis Apoptosis Caspase-3/7->Apoptosis Execution Procaspase-3/7->Caspase-3/7 IL-1β/18 IL-1β/18 Pro-IL-1β/18->IL-1β/18 Emricasan Emricasan Emricasan->Caspase-8 Emricasan->Caspase-9 Emricasan->Caspase-1 Emricasan->Caspase-3/7 Z-VAD-FMK Z-VAD-FMK Z-VAD-FMK->Caspase-8 Z-VAD-FMK->Caspase-9 Z-VAD-FMK->Caspase-1 Z-VAD-FMK->Caspase-3/7 This compound This compound This compound->Caspase-8 This compound->Caspase-9 This compound->Caspase-1 This compound->Caspase-3/7

Caption: Pan-caspase inhibitors block key apoptotic and inflammatory pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the efficacy of pan-caspase inhibitors.

In Vitro Caspase Activity Assay (General Protocol)

This protocol outlines the general steps for determining the inhibitory activity of a compound against purified caspase enzymes.[6][7]

  • Reagent Preparation:

    • Reconstitute purified, active caspase enzymes in an appropriate assay buffer (e.g., containing HEPES, DTT, and CHAPS).

    • Prepare a stock solution of the test inhibitor (e.g., this compound, Emricasan) in a suitable solvent like DMSO.

    • Prepare a fluorogenic or colorimetric caspase substrate specific to the caspase being assayed (e.g., Ac-DEVD-AMC for caspase-3).

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer.

    • Add serial dilutions of the test inhibitor.

    • Add the purified caspase enzyme to each well and incubate for a specified period to allow for inhibitor binding.

    • Initiate the reaction by adding the caspase substrate.

    • Monitor the fluorescence or absorbance over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of substrate cleavage from the linear portion of the reaction curve.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

In Vivo Sepsis Model (Cecal Ligation and Puncture - CLP)

This protocol describes a widely used animal model to study the efficacy of anti-sepsis therapies like this compound.[2]

  • Animal Model:

    • Use adult male Sprague-Dawley rats or equivalent.

    • Anesthetize the animals.

  • Surgical Procedure:

    • Perform a midline laparotomy to expose the cecum.

    • Ligate the cecum below the ileocecal valve.

    • Puncture the ligated cecum with a needle of a specific gauge to induce polymicrobial peritonitis.

    • Close the abdominal incision.

  • Inhibitor Administration:

    • Administer this compound or vehicle control via a suitable route (e.g., continuous administration via a mini-osmotic pump) at specified time points post-CLP.

  • Monitoring and Endpoints:

    • Monitor survival over a defined period (e.g., 10 days).

    • At the end of the study, collect blood and tissue samples for analysis of inflammatory markers (e.g., cytokines), bacterial load, and markers of apoptosis (e.g., in lymphocytes).

Experimental Workflow for In Vivo Sepsis Model cluster_endpoints Endpoint Analysis Anesthesia Anesthesia Cecal Ligation & Puncture (CLP) Cecal Ligation & Puncture (CLP) Anesthesia->Cecal Ligation & Puncture (CLP) Inhibitor Administration (this compound or Vehicle) Inhibitor Administration (this compound or Vehicle) Cecal Ligation & Puncture (CLP)->Inhibitor Administration (this compound or Vehicle) Post-operative Monitoring Post-operative Monitoring Inhibitor Administration (this compound or Vehicle)->Post-operative Monitoring Endpoint Analysis Endpoint Analysis Post-operative Monitoring->Endpoint Analysis Survival Rate Survival Rate Endpoint Analysis->Survival Rate Inflammatory Markers Inflammatory Markers Endpoint Analysis->Inflammatory Markers Bacterial Clearance Bacterial Clearance Endpoint Analysis->Bacterial Clearance Apoptosis Assessment Apoptosis Assessment Endpoint Analysis->Apoptosis Assessment

Caption: Workflow for evaluating pan-caspase inhibitors in a sepsis model.

Conclusion

This compound demonstrates potent and broad-spectrum caspase inhibition, comparable to other well-characterized pan-caspase inhibitors like Emricasan. The available enzymatic data indicates high inactivation rates against key inflammatory and apoptotic caspases. Preclinical studies in relevant disease models, such as sepsis and NASH, have shown promising therapeutic efficacy. The choice of a pan-caspase inhibitor for research or development will depend on the specific application, the desired selectivity profile, and the available pharmacokinetic and safety data. This guide provides a foundational comparison to aid in these critical decisions.

References

selectivity profiling of VX-166 against different caspase subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

VX-166 is a potent and irreversible pan-caspase inhibitor that has demonstrated significant therapeutic potential in preclinical models of diseases where apoptosis and inflammation play a key role. This guide provides a comparative selectivity profile of this compound against various caspase subtypes, alongside other notable pan-caspase inhibitors, to aid researchers in selecting the most appropriate tool for their studies. The information is presented through quantitative data, detailed experimental protocols, and illustrative diagrams.

Selectivity Profile of Pan-Caspase Inhibitors

The inhibitory activity of this compound and a selection of alternative pan-caspase inhibitors against a panel of human caspases is summarized in the table below. It is important to note that the inhibitory potency of this compound is presented as second-order inactivation rate constants (k_inact/K_i), which reflect the efficiency of irreversible inhibition. For the other inhibitors, the data is presented as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), which are more common for reversible and some irreversible inhibitors.

Caspase SubtypeThis compound (k_inact/K_i in M⁻¹s⁻¹)Emricasan (IDN-6556) (IC50 in nM)[1][2]Pralnacasan (VX-740) (Ki in nM)Z-VAD-FMK (IC50 in nM)[3]
Caspase-1>1,000,000[4]0.4[1][2]1.4[4]Low to mid-nanomolar[3]
Caspase-26,190[4]20[1][2]-Weakly active[5]
Caspase-31,171,000[4]2[1][2]>1000Low to mid-nanomolar[3]
Caspase-4480,000[4]--Low to mid-nanomolar[3]
Caspase-5---Low to mid-nanomolar[3]
Caspase-677,000[4]4[1][2]-Low to mid-nanomolar[3]
Caspase-7526,000[4]6[1][2]-Low to mid-nanomolar[3]
Caspase-8194,000[4]6[1][2]>1000Low to mid-nanomolar[3]
Caspase-9131,000[4]0.3[1][2]-Low to mid-nanomolar[3]
Caspase-1049,000[4]--Low to mid-nanomolar[3]

Note: A higher k_inact/K_i value for this compound indicates a more efficient inactivation of the target caspase. Lower IC50 or Ki values for the other inhibitors indicate greater potency. Direct comparison between k_inact/K_i and IC50/Ki values should be made with caution due to the different nature of these inhibitory parameters.

Signaling Pathways and Inhibition

The following diagram illustrates the central role of caspases in both the intrinsic and extrinsic apoptosis pathways, as well as in the inflammatory response. Pan-caspase inhibitors like this compound target multiple caspases within these cascades, thereby blocking the downstream events of apoptosis and inflammation.

Caspase_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_inflammation Inflammatory Pathway Death_Receptors Death Receptors (e.g., Fas, TNFR1) Procaspase8 Pro-caspase-8 Death_Receptors->Procaspase8 Ligand Binding & DISC formation Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3_7 Pro-caspase-3, -7 Caspase8->Procaspase3_7 Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Apoptotic Stimuli Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Apoptosome formation Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3_7 Caspase3_7 Caspase-3, -7 Procaspase3_7->Caspase3_7 Apoptosis Apoptosis Caspase3_7->Apoptosis Cleavage of cellular substrates Inflammasome Inflammasome Procaspase1 Pro-caspase-1 Inflammasome->Procaspase1 Caspase1 Caspase-1 Procaspase1->Caspase1 Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b IL1b IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation Inhibitor Pan-Caspase Inhibitors (e.g., this compound) Inhibitor->Caspase8 Inhibitor->Caspase9 Inhibitor->Caspase3_7 Inhibitor->Caspase1

Fig. 1: Caspase signaling pathways and points of inhibition.

Experimental Protocols

The determination of caspase inhibition is crucial for profiling compounds like this compound. Below are generalized methodologies for key experiments.

In Vitro Caspase Activity Assay (Fluorometric)

This protocol outlines the measurement of caspase activity using a fluorogenic substrate.

Caspase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant Caspase - Assay Buffer - Inhibitor (e.g., this compound) - Fluorogenic Substrate start->prepare_reagents incubate_inhibitor Pre-incubate Caspase with Inhibitor prepare_reagents->incubate_inhibitor add_substrate Add Fluorogenic Substrate incubate_inhibitor->add_substrate measure_fluorescence Measure Fluorescence (kinetic read) add_substrate->measure_fluorescence analyze_data Analyze Data: - Determine rate of reaction - Calculate % inhibition - Determine k_inact/Ki or IC50 measure_fluorescence->analyze_data end End analyze_data->end

Fig. 2: Experimental workflow for in vitro caspase activity assay.

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer containing 20 mM HEPES, 10% sucrose, 0.1% CHAPS, and 10 mM DTT, pH 7.4.

  • Recombinant Caspases: Reconstitute purified recombinant human caspases in assay buffer to the desired concentration.

  • Inhibitor Stock: Prepare a stock solution of the test inhibitor (e.g., this compound) in DMSO.

  • Substrate Stock: Prepare a stock solution of the appropriate fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7, Ac-YVAD-AMC for caspase-1) in DMSO.

2. Assay Procedure:

  • Add assay buffer to the wells of a 96-well microplate.

  • Add the test inhibitor at various concentrations to the wells.

  • Add the recombinant caspase to each well to initiate the pre-incubation.

  • Incubate the plate at 37°C for a specified time to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates) in a kinetic mode for 30-60 minutes.

3. Data Analysis:

  • Determine the rate of the enzymatic reaction from the linear portion of the fluorescence versus time curve.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • For irreversible inhibitors like this compound, the second-order inactivation rate constant (k_inact/K_i) is determined by plotting the observed rate constant (k_obs) against the inhibitor concentration.

  • For other inhibitors, the IC50 value is determined by fitting the percentage of inhibition versus inhibitor concentration data to a four-parameter logistic equation.

Broader Selectivity Profiling

To assess the selectivity of this compound beyond the caspase family, it can be tested against a panel of other proteases, such as serine proteases (e.g., granzyme B) and cysteine proteases (e.g., cathepsin B), using similar in vitro enzymatic assays with their respective specific substrates. This counterscreening is essential to confirm the compound's specificity for caspases. This compound has been shown to have minimal to no inhibitory activity against a broad panel of other enzymes, including granzyme B and cathepsin B.[4]

References

A Head-to-Head Comparison of VX-166 and Other Pan-Caspase Inhibitors in Apoptosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate apoptosis inhibitor is critical for both mechanistic studies and therapeutic development. This guide provides an objective, data-driven comparison of the pan-caspase inhibitor VX-166 with other notable apoptosis inhibitors, including Emricasan (IDN-6556) and the widely used research tool, Z-VAD-FMK.

Caspases, a family of cysteine proteases, are central executioners of apoptosis, or programmed cell death. Their dysregulation is implicated in a wide range of diseases, making them attractive therapeutic targets. Pan-caspase inhibitors, which broadly target multiple caspases, are valuable tools for dissecting apoptotic pathways and have been investigated for their therapeutic potential in conditions characterized by excessive cell death, such as sepsis and liver disease.[1] This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological pathways to aid in the informed selection of these inhibitors.

Quantitative Comparison of Inhibitory Activity

The efficacy of a caspase inhibitor is determined by its potency and selectivity against various caspase subtypes. The following tables summarize the available quantitative data for this compound, Emricasan, and Z-VAD-FMK. For irreversible inhibitors like this compound, the second-order inactivation rate constant (k_inact/K_i) is a more accurate measure of inhibitory efficiency than the IC50 value.

Table 1: In Vitro Inhibitory Activity of Pan-Caspase Inhibitors Against a Panel of Human Caspases

Caspase TargetThis compound (k_inact/K_i in M⁻¹s⁻¹)[2]Emricasan (IC50 in nM)[3]Z-VAD-FMK (Potency)[4]
Caspase-1>1,000,0000.4Potent
Caspase-26,00020Weakly Inhibited
Caspase-3>1,000,0002Potent
Caspase-4160,000N/APotent (murine homolog)
Caspase-5290,000N/APotent (murine homolog)
Caspase-6120,0004Potent
Caspase-7130,0006Potent
Caspase-8130,0006Potent
Caspase-910,0000.3Potent
Caspase-1011,000N/APotent

Performance in Preclinical and Clinical Studies

The therapeutic potential of these inhibitors has been evaluated in various disease models. This compound has shown significant efficacy in preclinical models of sepsis and liver fibrosis.[2][5] Emricasan has progressed to clinical trials for liver diseases, demonstrating a reduction in biomarkers of apoptosis and inflammation.[6]

Table 2: Comparative Efficacy in In Vivo Models

Study FocusAnimal ModelThis compound OutcomeEmricasan (IDN-6556) Outcome
Sepsis Murine Cecal Ligation and Puncture (CLP)Significantly improved survival when administered 3 hours post-insult (92% survival vs. 40% in control).[2]Data not available in a directly comparable model.
Murine Endotoxic Shock (LPS)Dose-dependent improvement in survival.[7]Data not available in a directly comparable model.
Liver Fibrosis Murine Nonalcoholic Steatohepatitis (NASH)Reduced active caspase-3, decreased fibrosis, and lowered hepatic triglyceride content.[5]In a murine NASH model, it reduced hepatocyte apoptosis, liver injury, inflammation, and fibrosis.[8]
Liver Injury N/AN/AIn clinical trials for liver cirrhosis, Emricasan decreased serum cleaved cytokeratin 18 and caspase-3/7 levels.[6]

Signaling Pathways in Apoptosis

Apoptosis is initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both converge on the activation of executioner caspases. Pan-caspase inhibitors like this compound block the activity of both initiator and executioner caspases, thereby inhibiting apoptosis induced by a wide range of stimuli.

Apoptosis Signaling Pathways Simplified Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Pro-caspase-8 Pro-caspase-8 DISC Formation->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Executioner Caspases (e.g., Caspase-3) Executioner Caspases (e.g., Caspase-3) Caspase-8->Executioner Caspases (e.g., Caspase-3) Cellular Stress Cellular Stress Mitochondria Mitochondria Cellular Stress->Mitochondria Cytochrome c release Cytochrome c release Mitochondria->Cytochrome c release Apoptosome Formation Apoptosome Formation Cytochrome c release->Apoptosome Formation Pro-caspase-9 Pro-caspase-9 Apoptosome Formation->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Executioner Caspases (e.g., Caspase-3) Apoptosis Apoptosis Executioner Caspases (e.g., Caspase-3)->Apoptosis This compound & Other Pan-Caspase Inhibitors This compound & Other Pan-Caspase Inhibitors This compound & Other Pan-Caspase Inhibitors->Caspase-8 This compound & Other Pan-Caspase Inhibitors->Caspase-9 This compound & Other Pan-Caspase Inhibitors->Executioner Caspases (e.g., Caspase-3)

Caption: Overview of extrinsic and intrinsic apoptosis pathways and the targets of pan-caspase inhibitors.

Experimental Protocols

Accurate assessment of apoptosis inhibition requires robust experimental methodologies. Below are outlines for key assays used to evaluate the efficacy of caspase inhibitors.

Caspase Activity Assay (Fluorometric)

This assay quantifies the activity of specific caspases in cell lysates.

Principle: The assay utilizes a specific peptide substrate for the caspase of interest, which is conjugated to a fluorescent reporter molecule (e.g., 7-amino-4-methylcoumarin, AMC). Cleavage of the substrate by the active caspase releases the fluorophore, resulting in a measurable increase in fluorescence.

Protocol Outline:

  • Cell Lysis: Prepare cell lysates from control and inhibitor-treated cells.

  • Reaction Setup: In a 96-well plate, combine cell lysate with a reaction buffer containing the fluorogenic caspase substrate.

  • Incubation: Incubate the plate at 37°C, protected from light, for 1-2 hours.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360-380 nm excitation and 440-460 nm emission for AMC).

  • Data Analysis: Calculate the fold-change in caspase activity in inhibitor-treated samples compared to untreated controls.

Experimental Workflow for Evaluating Apoptosis Inhibition

The following diagram illustrates a typical workflow for assessing the efficacy of a caspase inhibitor in a cell-based model.

Experimental Workflow Cell Culture Cell Culture Induce Apoptosis Induce Apoptosis Cell Culture->Induce Apoptosis Treatment with Inhibitor (e.g., this compound) Treatment with Inhibitor (e.g., this compound) Induce Apoptosis->Treatment with Inhibitor (e.g., this compound) Incubation Incubation Treatment with Inhibitor (e.g., this compound)->Incubation Cell Harvesting & Lysis Cell Harvesting & Lysis Incubation->Cell Harvesting & Lysis Endpoint Analysis Endpoint Analysis Cell Harvesting & Lysis->Endpoint Analysis Caspase Activity Assay Caspase Activity Assay Endpoint Analysis->Caspase Activity Assay Western Blot for Cleaved Caspases/PARP Western Blot for Cleaved Caspases/PARP Endpoint Analysis->Western Blot for Cleaved Caspases/PARP Flow Cytometry (Annexin V/PI Staining) Flow Cytometry (Annexin V/PI Staining) Endpoint Analysis->Flow Cytometry (Annexin V/PI Staining)

Caption: A standard workflow for testing the efficacy of an apoptosis inhibitor in vitro.

Conclusion

This compound is a potent, broad-spectrum caspase inhibitor with demonstrated efficacy in preclinical models of sepsis and liver fibrosis. Its high inactivation rates against key initiator and executioner caspases make it a valuable tool for studying apoptosis and a promising therapeutic candidate. When compared to other pan-caspase inhibitors like Emricasan, this compound shows a comparable broad-spectrum profile. The choice between these inhibitors may depend on the specific experimental context, including the disease model and desired pharmacokinetic properties. Z-VAD-FMK remains a widely used, albeit less specific, tool for in vitro studies. The quantitative data and experimental protocols provided in this guide are intended to assist researchers in making an informed decision when selecting a pan-caspase inhibitor for their specific research needs.

References

Validating the Mechanism of Action of VX-166, a Pan-Caspase Inhibitor, with Genetic Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of VX-166, a potent, irreversible pan-caspase inhibitor. We delve into its validation using genetic models and compare its performance with other notable pan-caspase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the validation strategies for caspase-targeting therapeutics.

Executive Summary

This compound is a broad-spectrum caspase inhibitor that has demonstrated therapeutic potential in preclinical models of diseases driven by excessive apoptosis, such as sepsis and non-alcoholic steatohepatitis (NASH). Its mechanism of action centers on the inhibition of caspases, a family of cysteine proteases that are central executioners of apoptosis. Validating this mechanism with genetic models is crucial for confirming on-target activity and predicting clinical efficacy. This guide will explore the use of caspase knockout models as a surrogate for genetic validation of this compound and compare its activity with other pan-caspase inhibitors.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of this compound and its alternatives against various caspases. This data is essential for understanding the potency and selectivity of these compounds.

CompoundTarget(s)IC50 Values (nM)Key Therapeutic Areas
This compound Pan-caspasePotent, broad-spectrum inhibitor (specific IC50 values not publicly available but described as highly potent)Sepsis, NASH, Liver Fibrosis
Emricasan (IDN-6556) Pan-caspaseCaspase-1: 0.4, Caspase-2: 20, Caspase-3: 2, Caspase-6: 4, Caspase-7: 6, Caspase-8: 6, Caspase-9: 0.3[1][2]NASH, Liver Fibrosis, Portal Hypertension[3]
Z-VAD-FMK Pan-caspaseBroad-spectrum, irreversible inhibitor (used as a research tool)Research applications in apoptosis

Validating Mechanism of Action with Genetic Models

Sepsis Model: The Role of Caspase-1

In preclinical models of sepsis, excessive inflammation and apoptosis contribute significantly to mortality. Caspase-1, an inflammatory caspase, and executioner caspases are key drivers of this pathology.

  • Genetic Model: Caspase-1 knockout mice show increased resistance to severe sepsis.[4][5] These mice exhibit reduced systemic levels of pro-inflammatory cytokines like TNF-α and IL-6, and enhanced neutrophil migration to the site of infection, leading to better bacterial clearance and improved survival.[4]

  • Pharmacological Correlation with this compound: Treatment with this compound in a murine sepsis model significantly improves survival.[6] The proposed mechanism involves the inhibition of both inflammatory caspases (like caspase-1) and apoptotic caspases, thereby reducing the systemic inflammatory response and preventing lymphocyte apoptosis. The protective phenotype observed in caspase-1 KO mice aligns with the therapeutic effect of this compound, supporting its on-target activity in sepsis.

Non-alcoholic Steatohepatitis (NASH) Model: The Role of Caspase-3

NASH is characterized by liver steatosis, inflammation, and fibrosis, with hepatocyte apoptosis being a key driver of disease progression.

  • Genetic Model: Caspase-3 knockout mice subjected to a NASH-inducing diet are protected from severe liver injury and fibrosis.[7][8] These mice show reduced hepatocyte apoptosis, decreased inflammation, and attenuated activation of hepatic stellate cells, which are responsible for fibrosis.[7]

  • Pharmacological Correlation with this compound: this compound administration in a mouse model of NASH reduces liver fibrosis.[9] This effect is attributed to the inhibition of caspase-mediated hepatocyte apoptosis. The phenotype of caspase-3 KO mice in a NASH model mirrors the anti-fibrotic effect of this compound, providing strong genetic validation for its mechanism of action in this disease context.

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of pan-caspase inhibitors are provided below.

Caspase Activity Assay (Fluorometric)

This assay quantifies the activity of specific caspases in cell lysates or tissue homogenates.

  • Principle: The assay utilizes a specific peptide substrate for the caspase of interest, which is conjugated to a fluorescent reporter molecule (e.g., 7-amino-4-methylcoumarin, AMC). Cleavage of the substrate by the active caspase releases the fluorophore, resulting in a measurable increase in fluorescence.

  • Protocol:

    • Prepare cell lysates or tissue homogenates in a suitable lysis buffer on ice.

    • Determine the protein concentration of the lysates.

    • In a 96-well plate, add a standardized amount of protein from each sample.

    • Prepare a reaction buffer containing a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7).

    • Add the reaction buffer to each well.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) using a microplate reader.[10][11]

    • The rate of increase in fluorescence is proportional to the caspase activity in the sample.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis

The TUNEL assay is a widely used method to detect DNA fragmentation, a hallmark of late-stage apoptosis.

  • Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs (e.g., fluorescently labeled).

  • Protocol:

    • Fix cells or tissue sections with 4% paraformaldehyde.

    • Permeabilize the samples using a detergent like Triton X-100 to allow entry of the labeling reagents.

    • Incubate the samples with a reaction mixture containing TdT and fluorescently labeled dUTP.

    • Wash the samples to remove unincorporated nucleotides.

    • Counterstain the nuclei with a DNA dye such as DAPI.

    • Visualize the samples using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.[12][13][14]

Western Blot for Cleaved PARP and Cleaved Caspase-3

This technique is used to detect the cleavage of key apoptotic proteins.

  • Principle: Poly (ADP-ribose) polymerase (PARP) is a substrate for executioner caspases. During apoptosis, PARP is cleaved from its full-length form (~116 kDa) into an 89 kDa fragment. Similarly, pro-caspase-3 (~35 kDa) is cleaved into its active p17 and p12 subunits. Western blotting allows for the detection of these specific cleavage products.

  • Protocol:

    • Extract total protein from cells or tissues.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for cleaved PARP and/or cleaved caspase-3.[15][16]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.[17] The presence of the cleaved fragments is indicative of apoptosis.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows.

Apoptosis_Signaling_Pathway Intrinsic Pathway Intrinsic Pathway Mitochondrial Stress Mitochondrial Stress Intrinsic Pathway->Mitochondrial Stress Death Receptors (e.g., Fas, TNFR) Death Receptors (e.g., Fas, TNFR) Pro-caspase-8 Pro-caspase-8 Death Receptors (e.g., Fas, TNFR)->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Cytochrome c release Cytochrome c release Mitochondrial Stress->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c release->Apaf-1 Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 PARP Cleavage PARP Cleavage Caspase-3->PARP Cleavage DNA Fragmentation DNA Fragmentation Caspase-3->DNA Fragmentation This compound This compound Apoptosis Apoptosis PARP Cleavage->Apoptosis DNA Fragmentation->Apoptosis VX_166_label Inhibition VX_166_label->Caspase-8 VX_166_label->Caspase-9 VX_166_label->Caspase-3 VX VX VX_166_label->VX

Caption: Apoptosis signaling pathways and the inhibitory action of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_genetic_model Genetic Model Validation cluster_pharmacological_model Pharmacological Model Cell Culture Cell Culture Induce Apoptosis Induce Apoptosis Treat with this compound Treat with this compound Induce Apoptosis->Treat with this compound Caspase Activity Assay Caspase Activity Assay Treat with this compound->Caspase Activity Assay Western Blot (Cleaved PARP/Caspase-3) Western Blot (Cleaved PARP/Caspase-3) Treat with this compound->Western Blot (Cleaved PARP/Caspase-3) Assess Phenotype Assess Phenotype Caspase KO Mice Caspase KO Mice Induce Disease (Sepsis/NASH) Induce Disease (Sepsis/NASH) Caspase KO Mice->Induce Disease (Sepsis/NASH) Induce Disease (Sepsis/NASH)->Assess Phenotype Compare Outcomes Compare Outcomes Assess Phenotype->Compare Outcomes Wild-Type Mice Wild-Type Mice assess_phenotype_genetic assess_phenotype_genetic assess_phenotype_pharma assess_phenotype_pharma

Caption: Workflow for validating this compound's mechanism of action.

Conclusion

The validation of this compound's mechanism of action as a pan-caspase inhibitor is strongly supported by both pharmacological data and genetic models. The phenotypic similarities between caspase knockout mice and this compound-treated animals in disease models of sepsis and NASH provide compelling evidence for its on-target activity. This guide offers a framework for understanding and applying these validation principles to the development of novel caspase-targeted therapies. The provided experimental protocols and comparative data serve as a valuable resource for researchers in this field.

References

VX-166: A Comparative Analysis of its Cross-Reactivity with Other Proteases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

VX-166 is a potent, irreversible, broad-spectrum caspase inhibitor that has demonstrated significant therapeutic potential in preclinical models of sepsis and nonalcoholic steatohepatitis.[1] Its mechanism of action centers on the inhibition of caspases, a family of cysteine-aspartic proteases that play a central role in apoptosis (programmed cell death) and inflammation.[1] This guide provides a comparative analysis of the cross-reactivity of this compound with other proteases, supported by available experimental data, to offer a comprehensive understanding of its selectivity profile.

Quantitative Comparison of Protease Inhibition

The selectivity of a pharmacological inhibitor is a critical determinant of its therapeutic window and potential for off-target effects. Extensive biochemical assays have been conducted to characterize the inhibitory activity of this compound against a panel of human caspases and other mechanistically distinct proteases.

The primary measure of efficacy for this compound as an irreversible inhibitor is the second-order inactivation rate constant (k). This value reflects how efficiently the inhibitor inactivates its target enzyme. A higher 'k' value indicates a greater degree of inactivation.

Table 1: Inactivation Rate Constants of this compound against a Panel of Caspases [1]

Recombinant Caspasek (M⁻¹s⁻¹) x 10³
Caspase-1>1000
Caspase-26.19 ± 0.51
Caspase-31171 ± 183
Caspase-4480 ± 32
Caspase-677 ± 3.0
Caspase-7526 ± 1.5
Caspase-8194 ± 52
Caspase-9131 ± 21
Caspase-1049 ± 3.8

Data represents the mean ± standard error of the mean (n=4 per assay). A higher inactivation rate constant (k) indicates more potent inhibition. The inactivation rate for Caspase-1 was above the upper limit of the assay.

To assess its selectivity, this compound was also tested against other classes of proteases, including a serine protease and a non-caspase cysteine protease.

Table 2: Cross-Reactivity of this compound with Non-Caspase Proteases [1]

ProteaseClass% Inhibition at 50 µM this compound
Granzyme BSerine ProteaseNo inhibitory activity
Cathepsin BCysteine Protease19%

Furthermore, this compound was evaluated at a concentration of 5 µM against a broader panel of 83 different enzymes, which included 28 proteases. In this extensive screening, no significant cross-reactivity was observed, highlighting the high selectivity of this compound for the caspase family.[1]

Experimental Protocols

The quantitative data presented above was generated using established biochemical assays. The following is a detailed description of the methodology used to determine the caspase inactivation rates.

Enzymatic Assay for Caspase Inhibition

This protocol outlines the in vitro method used to determine the second-order inactivation rate constants of this compound against a panel of recombinant human caspases.

Materials:

  • Recombinant human caspases (Caspase-1, -2, -3, -4, -6, -7, -8, -9, -10)

  • This compound (or other test inhibitor)

  • Fluorogenic caspase-specific substrates (e.g., Ac-YVAD-AFC for Caspase-1, Ac-DEVD-AFC for Caspase-3/7)

  • Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation: Recombinant caspases are diluted to a working concentration in the assay buffer. A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO) and then serially diluted to the desired concentrations in the assay buffer.

  • Incubation: The recombinant caspase and varying concentrations of this compound are pre-incubated together in the wells of a 96-well plate for different time intervals to allow for the time-dependent inactivation of the enzyme.

  • Substrate Addition: Following the pre-incubation period, the fluorogenic caspase substrate is added to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: The plate is immediately transferred to a fluorometric microplate reader. The rate of substrate cleavage is monitored by measuring the increase in fluorescence intensity over time. The excitation and emission wavelengths are specific to the fluorophore used in the substrate (e.g., 400 nm excitation and 505 nm emission for AFC).

  • Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot. The observed rate of inactivation (k_obs) is calculated for each inhibitor concentration. The second-order inactivation rate constant (k) is then determined by plotting k_obs against the inhibitor concentration and fitting the data to the appropriate kinetic model for irreversible inhibition.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of this compound and the experimental approach to determine its selectivity, the following diagrams are provided.

G Caspase-Mediated Apoptosis Pathway and Inhibition by this compound cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 Activation Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Cleavage Procaspase-3/7 Procaspase-3/7 Caspase-8->Procaspase-3/7 Mitochondrial Stress Mitochondrial Stress Procaspase-9 Procaspase-9 Mitochondrial Stress->Procaspase-9 Activation Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Cleavage Caspase-9->Procaspase-3/7 Caspase-3/7 Caspase-3/7 Procaspase-3/7->Caspase-3/7 Cleavage Apoptosis Apoptosis Caspase-3/7->Apoptosis Execution This compound This compound This compound->Caspase-8 Inhibition This compound->Caspase-9 Inhibition This compound->Caspase-3/7 Inhibition

Caption: Caspase-mediated apoptosis pathway showing inhibition by this compound.

G Experimental Workflow for Protease Selectivity Profiling Test Compound (this compound) Test Compound (this compound) Biochemical Assay Enzymatic Activity Assay Test Compound (this compound)->Biochemical Assay Protease Panel Panel of Proteases (Caspases, Serine Proteases, etc.) Protease Panel->Biochemical Assay Data Acquisition Measure Enzyme Activity (e.g., Fluorescence) Biochemical Assay->Data Acquisition Data Analysis Calculate IC50 / k_inact Data Acquisition->Data Analysis Selectivity Profile Selectivity Profile Data Analysis->Selectivity Profile

Caption: Workflow for determining the selectivity profile of a protease inhibitor.

References

No Publicly Available Data on the In Vivo Efficacy of VX-166 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and clinical trial databases has yielded no specific information regarding the in vivo efficacy of a compound designated VX-166. This suggests that this compound may be an internal designation for a preclinical compound that has not yet been detailed in published research, has been discontinued, or is in a very early stage of development.

Without accessible experimental data, it is not possible to provide a comparison guide on the in vivo efficacy of this compound in different animal models. Such a guide would require detailed information from studies that do not appear to be in the public domain.

General information on the use of animal models in preclinical drug development indicates that a variety of species are used to assess the efficacy, safety, and pharmacokinetics of new chemical entities before they can be tested in humans.[1] The choice of animal model depends on the disease being studied and the specific drug target. Common models include rodents (mice and rats), rabbits, and in some cases, larger animals like pigs, dogs, and non-human primates.[2][3]

For a compound to progress to clinical trials, regulatory authorities typically require robust data from in vivo studies in relevant animal models that demonstrate a potential therapeutic effect and an acceptable safety profile.[1] These studies are crucial for determining the starting dose and for predicting potential toxicities in humans.

Should data on this compound become publicly available, a comparative guide would typically include the following sections:

Data Presentation

A summary of quantitative data from various animal models would be presented in tables for easy comparison. This would include metrics such as:

  • Efficacy: Tumor growth inhibition, reduction in disease-specific biomarkers, improvement in survival rates, etc.

  • Dosage: The doses of this compound used in different models (e.g., mg/kg).

  • Pharmacokinetics: Key parameters like half-life, bioavailability, and clearance.

  • Safety: Observed adverse effects and toxicity data.

Experimental Protocols

Detailed methodologies for the key experiments would be provided, including:

  • Animal Models: Species, strain, age, and how the disease was induced or modeled.

  • Drug Administration: Route of administration (e.g., oral, intravenous), dosing schedule, and duration of treatment.

  • Efficacy Assessment: Specific methods used to measure the drug's effect (e.g., imaging, histology, molecular assays).

  • Statistical Analysis: The statistical methods used to analyze the data and determine significance.

Signaling Pathways and Experimental Workflows

Diagrams would be created to visualize the mechanism of action of this compound and the experimental procedures. For example, a signaling pathway diagram would illustrate the molecular targets of the drug, and a workflow diagram would outline the key steps in the animal studies.

As there is no information available for this compound, it is not possible to create these sections. Researchers, scientists, and drug development professionals seeking information on this specific compound are advised to consult internal documentation or await potential future publications.

References

VX-166 in Sepsis: A Comparative Analysis of Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sepsis remains a formidable challenge in critical care, characterized by a dysregulated host response to infection leading to life-threatening organ dysfunction. The quest for effective therapeutic interventions beyond the current standard of care—antibiotics and supportive measures—is a global health priority. This guide provides a comprehensive comparison of the investigational drug VX-166 (suvanetostat) with other sepsis treatment modalities, based on available preclinical experimental data.

Executive Summary

This compound is a potent, broad-spectrum caspase inhibitor that has demonstrated significant therapeutic potential in preclinical models of sepsis. Its mechanism of action, centered on the inhibition of apoptosis, addresses a key pathological process in the progression of sepsis. This contrasts with other treatment strategies that primarily target the infectious agent, hemodynamic instability, or specific inflammatory pathways. Preclinical evidence suggests that this compound can improve survival rates and modulate the host's immune response. This guide will delve into the quantitative data supporting these findings, compare them with those of other treatments, and provide detailed experimental context.

Comparative Efficacy of Sepsis Treatments in Preclinical Models

The following tables summarize the survival outcomes and effects on key inflammatory markers for this compound and other sepsis treatments in widely used preclinical models: the lipopolysaccharide (LPS)-induced endotoxemia model and the cecal ligation and puncture (CLP) model.

Table 1: Survival Rates in Preclinical Sepsis Models
TreatmentModelAnimalDose and AdministrationControl Survival RateTreatment Survival RateReference(s)
This compound LPS-induced Endotoxic ShockMouse (CD-1)30 mg/kg, IV bolus at 0, 4, 8, 12h post-LPS0%75%[1]
This compound Cecal Ligation and Puncture (CLP)RatContinuous IV infusion, 3h post-CLP40%92%[1]
Dexamethasone (B1670325) LPS-induced Endotoxic ShockMouse5 mg/kg, daily from 24h before LPS37.5%87.5%[2]
Dexamethasone LPS-induced Endotoxic ShockMouse10 mg/kg with LPS22.2% (vehicle)71.4%[3][4]
Norepinephrine (B1679862) Cecal Ligation and Puncture (CLP)MouseContinuous IV infusion from time of CLP48.4%41.2%[5][6]
Ceftriaxone + Azithromycin Cecal Ligation and Puncture (CLP)Mouse100 mg/kg each, 3h post-CLPNot specifiedSignificantly higher than control[7]
Anti-TNF-α Antibody Cecal Ligation and Puncture (CLP)Mouse1 x 10⁴ neutralizing units/kg, 7 days post-burn, pre-CLP9%36%[1]
Interleukin-7 (IL-7) Cecal Ligation and Puncture (CLP)Mouse5 µg, 90 min post-CLPNot specifiedSignificantly improved survival[8]
Table 2: Effect on Inflammatory Markers in Preclinical Sepsis Models
TreatmentModelAnimalKey Inflammatory Marker(s)EffectReference(s)
This compound In vitro / In vivo---IL-1β, IL-18Inhibition of release[1]
Dexamethasone LPS-induced Endotoxic ShockMouseTNF-α, IL-6Significant reduction[2]
Ceftriaxone + Azithromycin Cecal Ligation and Puncture (CLP)MouseNot specifiedReduction in systemic inflammation[7]
Anti-TNF-α Antibody Sepsis modelsVariousTNF-αNeutralization[1]
Interleukin-7 (IL-7) Cecal Ligation and Puncture (CLP)MouseIFN-γRestored splenocyte production[8]

Mechanism of Action and Signaling Pathways

This compound's therapeutic effect is rooted in its ability to inhibit caspases, a family of proteases that play a central role in apoptosis (programmed cell death). In sepsis, widespread apoptosis of immune cells contributes to immunosuppression and organ failure. By blocking this pathway, this compound helps to preserve immune function and mitigate tissue damage.

VX166_Mechanism_of_Action Sepsis Sepsis (PAMPs/DAMPs) DeathReceptors Death Receptors (e.g., Fas, TNFR1) Sepsis->DeathReceptors Mitochondria Mitochondrial Stress Sepsis->Mitochondria Procaspase8 Pro-caspase-8 DeathReceptors->Procaspase8 Procaspase9 Pro-caspase-9 Mitochondria->Procaspase9 Caspase8 Caspase-8 (Initiator) Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Caspase9 Caspase-9 (Initiator) Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Apoptosis Apoptosis (Lymphocyte depletion, Organ dysfunction) Caspase3->Apoptosis VX166 This compound (Suvanetostat) VX166->Caspase8 VX166->Caspase9 VX166->Caspase3

Mechanism of this compound in inhibiting sepsis-induced apoptosis.

Experimental Protocols

The preclinical data presented in this guide are primarily derived from two standardized animal models of sepsis. Understanding the methodologies of these models is crucial for interpreting the comparative efficacy data.

Lipopolysaccharide (LPS)-Induced Endotoxic Shock Model

This model simulates the acute inflammatory response seen in Gram-negative bacterial sepsis.

  • Animal Species: Typically mice (e.g., CD-1, C57BL/6).

  • Induction of Sepsis: A bolus injection of LPS (a component of the outer membrane of Gram-negative bacteria) is administered, usually intraperitoneally (i.p.) or intravenously (i.v.). The dose of LPS is calibrated to induce a lethal endotoxemia.

  • Therapeutic Intervention: Test compounds, such as this compound or dexamethasone, are administered at specified time points relative to the LPS challenge (e.g., pre-treatment, co-administration, or post-treatment).

  • Key Endpoints:

    • Survival: Monitored over a defined period (e.g., 96 hours).

    • Inflammatory Markers: Blood samples are collected to measure levels of cytokines such as TNF-α and IL-6.

    • Organ Injury Markers: Assessment of markers for liver and kidney damage.

LPS_Workflow AnimalAcclimation Animal Acclimation (e.g., Mice) LPS_Injection LPS Injection (i.p. or i.v.) AnimalAcclimation->LPS_Injection Monitoring Monitoring LPS_Injection->Monitoring TreatmentAdmin Treatment Administration (e.g., this compound) TreatmentAdmin->Monitoring Survival Survival Assessment Monitoring->Survival BloodSampling Blood/Tissue Sampling Monitoring->BloodSampling BiomarkerAnalysis Biomarker Analysis (Cytokines, Organ Injury) BloodSampling->BiomarkerAnalysis

Workflow for the LPS-induced endotoxic shock model.
Cecal Ligation and Puncture (CLP) Model

The CLP model is considered the gold standard for preclinical sepsis research as it closely mimics the pathophysiology of human peritonitis-induced sepsis.

  • Animal Species: Commonly performed in mice and rats.

  • Procedure:

    • The animal is anesthetized.

    • A midline laparotomy is performed to expose the cecum.

    • The cecum is ligated at a specific distance from the distal end to control the severity of sepsis.

    • The ligated cecum is then punctured with a needle of a specific gauge (e.g., 18-gauge or 21-gauge) to allow fecal contents to leak into the peritoneal cavity, inducing polymicrobial peritonitis.

    • The cecum is returned to the abdominal cavity, and the incision is closed.

  • Supportive Care: Fluid resuscitation and antibiotic administration are often included to more closely replicate the clinical management of sepsis.

  • Therapeutic Intervention: Investigational drugs are administered at various time points before or after the CLP procedure.

  • Key Endpoints:

    • Survival: Monitored for an extended period (e.g., 7-10 days).

    • Bacterial Load: Quantification of bacteria in the blood and peritoneal fluid.

    • Inflammatory Response: Measurement of systemic and local cytokine levels.

    • Organ Dysfunction: Histopathological examination of organs and measurement of organ-specific biomarkers.

Discussion and Conclusion

The preclinical data compiled in this guide highlight the potential of this compound as a novel therapeutic agent for sepsis. Its mechanism of action, targeting the host's apoptotic response, offers a distinct advantage over therapies that are solely focused on the pathogen or a single inflammatory mediator. In both the acute, hyperinflammatory LPS model and the more clinically relevant CLP model, this compound has demonstrated a significant survival benefit.

When compared to other treatment modalities, this compound's performance is noteworthy. While corticosteroids like dexamethasone also show efficacy in reducing inflammation and improving survival in the LPS model, their broad immunosuppressive effects can be a concern in the context of an active infection. Vasopressors such as norepinephrine are crucial for hemodynamic support but do not address the underlying cellular damage and have not been shown to improve survival in preclinical models[5][6]. The efficacy of antibiotics is undisputed in controlling the infectious source, but they do not mitigate the dysregulated host response that drives sepsis pathophysiology. Immunomodulatory agents like anti-TNF-α antibodies and IL-7 have shown promise, but their therapeutic window and potential for off-target effects require careful consideration.

The robust and consistent survival benefit observed with this compound in different preclinical sepsis models, coupled with its targeted mechanism of action, positions it as a promising candidate for further clinical development. Future research should focus on head-to-head comparative studies with other emerging therapies and the identification of biomarkers to guide the clinical application of this novel anti-apoptotic agent in sepsis.

References

assessing the therapeutic index of VX-166 compared to similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic index of the pan-caspase inhibitor VX-166 against similar compounds targeting cell death pathways. Due to the limited availability of public data directly quantifying the therapeutic index of this compound, this comparison focuses on available preclinical efficacy and safety data to offer a comprehensive assessment for research and development professionals. The guide includes a summary of quantitative data, detailed experimental protocols for key studies, and visualizations of relevant biological pathways and experimental workflows.

Comparative Analysis of this compound and Related Compounds

This compound is a broad-spectrum caspase inhibitor that has shown significant therapeutic potential in preclinical models of sepsis and nonalcoholic steatohepatitis (NASH).[1][2] While described as having an "excellent toxicity profile" and an "advantageous pharmacokinetic and toxicity profile," specific values for LD50 (median lethal dose) or NOAEL (No Observed Adverse Effect Level) are not publicly available, precluding a formal calculation of its therapeutic index (TI = LD50/ED50).[3]

This guide compares this compound with other relevant compounds: emricasan (B1683863) (a pan-caspase inhibitor) and GSK2982772 and Nec-1s (RIPK1 inhibitors), which target a related cell death pathway, necroptosis.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and comparator compounds, focusing on in vitro potency and in vivo efficacy.

Table 1: In Vitro Potency of this compound and Comparator Compounds

CompoundTargetAssayIC50 / EC50Reference
This compound Pan-caspaseCellular apoptosis assaysData not specified[4]
Emricasan (IDN-6556) Pan-caspaseCaspase activityData not specified[5]
GSK2982772 RIPK1Human RIPK1 enzymatic assay16 nM (IC50)[6][7]
Human U937 cell necrosis assay6.3 nM (IC50)[7]
Mouse L929 cell necrosis assay1,300 nM (IC50)[7]
Nec-1s RIPK1Human Jurkat cell necroptosis assay206 nM (IC50)[8][9]
Necrostatin-1 (Nec-1) RIPK1RIP1 kinase inhibition182 nM (EC50)[1]
Jurkat cell necroptosis assay490 nM (EC50)[1]

Table 2: In Vivo Efficacy and Safety of this compound and Comparator Compounds

CompoundIndication ModelSpeciesEfficacious DoseSafety DataReference
This compound Endotoxic shock (LPS)Mouse30 mg/kg (i.v.)"Excellent toxicity profile"[3]
Peritoneal sepsis (CLP)RatContinuous administration improved survival from 38% to 88%"Advantageous pharmacokinetic and toxicity profile"[3]
Nonalcoholic steatohepatitis (NASH)Mouse6 mg/kg/day (gavage)Not specified[2]
Emricasan (IDN-6556) Liver cirrhosisRat10 mg/kg (oral, daily)Well-tolerated in clinical trials[5][10]
GSK2982772 TNF-α-induced lethal shockMouse3, 10, 50 mg/kg (oral)Safe and well-tolerated in Phase I human trials[7][11]
SAR443060 (DNL747) (RIPK1 Inhibitor) Preclinical toxicity studiesMonkeyN/ANOAEL: 6 mg/kg/day[12]
Nec-1s TNF-induced mortalityMouseNot specifiedSuperior safety profile to Nec-1[8]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the process of therapeutic index assessment, the following diagrams are provided.

Caspase_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Recruitment & Activation Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Procaspase-9 Procaspase-9 Cytochrome c->Procaspase-9 Activation Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis Execution This compound This compound This compound->Caspase-8 This compound->Caspase-9 This compound->Caspase-3 Inhibition

Caspase-mediated apoptosis pathway inhibited by this compound.

TI_Workflow cluster_efficacy Efficacy Assessment cluster_toxicity Toxicity Assessment cluster_calculation Therapeutic Index Calculation start_eff Dose-Response Study in Disease Model dosing_eff Administer Graded Doses of Compound start_eff->dosing_eff monitor_eff Monitor Therapeutic Effect dosing_eff->monitor_eff ed50 Determine ED50 (Median Effective Dose) monitor_eff->ed50 calc_ti Therapeutic Index (TI) = LD50 / ED50 ed50->calc_ti start_tox Acute/Chronic Toxicity Study dosing_tox Administer Graded Doses to Healthy Animals start_tox->dosing_tox monitor_tox Monitor for Adverse Effects & Mortality dosing_tox->monitor_tox ld50 Determine LD50 (Median Lethal Dose) monitor_tox->ld50 ld50->calc_ti

Generalized workflow for therapeutic index determination.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

Murine Model of Endotoxic Shock (for this compound Efficacy)
  • Objective: To evaluate the efficacy of this compound in a model of severe systemic inflammation.

  • Animal Model: Male CD-1 mice.[3]

  • Procedure:

    • Lipopolysaccharide (LPS) from E. coli is administered intravenously (i.v.) at a dose of 20 mg/kg to induce endotoxic shock.[13]

    • This compound is administered via repeat i.v. bolus at specified time points (e.g., 0, 4, 8, and 12 hours post-LPS) at varying doses. A vehicle control group receives the vehicle under the same schedule.[3]

    • Survival is monitored for a defined period, typically 96 hours.[3]

  • Endpoint: The primary endpoint is the survival rate at the end of the observation period. Statistical analysis (e.g., Kaplan-Meier survival curves with log-rank test) is used to compare survival between treated and control groups.

Rat Cecal Ligation and Puncture (CLP) Model of Sepsis (for this compound Efficacy)
  • Objective: To assess the therapeutic benefit of this compound in a clinically relevant model of polymicrobial sepsis.[4]

  • Animal Model: Adult male Sprague-Dawley rats.[3]

  • Procedure:

    • A midline laparotomy is performed under anesthesia. The cecum is isolated, ligated below the ileocecal valve, and punctured (e.g., twice with an 18-gauge needle). A small amount of feces is extruded to induce peritonitis.

    • The cecum is returned to the peritoneal cavity, and the abdominal incision is closed.

    • This compound is administered, often via continuous infusion using a mini-osmotic pump, starting at a specified time post-CLP (e.g., 3 hours).[6] A control group receives the vehicle.

    • The necrotic cecum is excised at a later time point (e.g., 20 hours).[3]

    • Survival is monitored for an extended period (e.g., 10 days).[3]

  • Endpoints: The primary endpoint is survival. Secondary endpoints can include measurements of organ damage, inflammatory markers, and bacterial clearance.[6]

Nonalcoholic Steatohepatitis (NASH) Model (for this compound Efficacy)
  • Objective: To determine the effect of this compound on liver fibrosis in a diet-induced model of NASH.[2]

  • Animal Model: Male db/db mice.[2]

  • Procedure:

    • Mice are fed a methionine/choline-deficient (MCD) diet to induce NASH and liver fibrosis.

    • This compound is administered once daily by oral gavage at a specified dose (e.g., 6 mg/kg/day). A control group receives the vehicle only.[2]

    • Animals are sacrificed at different time points (e.g., 4 and 8 weeks).[2]

  • Endpoints: Efficacy is assessed by measuring changes in liver histology (NAFLD activity score), markers of fibrosis (e.g., alpha-smooth muscle actin expression, collagen 1α1 mRNA levels, hydroxyproline (B1673980) content, Sirius red staining), and markers of apoptosis (e.g., active caspase-3, TUNEL-positive cells).[2]

In Vivo Toxicity Studies (General Protocol)
  • Objective: To determine the safety profile of a compound and identify the NOAEL and potentially the LD50.

  • Animal Model: Typically involves at least two species, one rodent and one non-rodent (e.g., rats and monkeys).[12]

  • Procedure:

    • Healthy animals are administered the test compound at a range of doses for a specified duration (e.g., 28 days for subacute studies, or longer for chronic studies).[12] A control group receives the vehicle.

    • Animals are monitored for clinical signs of toxicity, changes in body weight, food consumption, and behavior.

    • Regular collection of blood and urine samples for hematology, clinical chemistry, and urinalysis.

    • At the end of the study, a full necropsy is performed, organs are weighed, and tissues are collected for histopathological examination.

  • Endpoints: The NOAEL is the highest dose at which no adverse effects are observed. For acute toxicity studies, the LD50 is the dose that is lethal to 50% of the animals.

Conclusion

This compound demonstrates considerable promise as a pan-caspase inhibitor with significant efficacy in preclinical models of sepsis and NASH. While a precise therapeutic index cannot be calculated from the available data, the repeated emphasis on its favorable safety profile in published studies is noteworthy.[3] In comparison, RIPK1 inhibitors like GSK2982772 have advanced into clinical trials, and some safety data, such as the NOAEL for SAR443060, are available, providing a benchmark for the development of novel cell death inhibitors.[11][12] Further disclosure of quantitative toxicity data for this compound will be essential for a more direct comparison of its therapeutic window against these and other emerging compounds in the field.

References

Comparative Efficacy of VX-166 in Attenuating Inflammatory Response

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the anti-inflammatory properties of the pan-caspase inhibitor VX-166, in comparison to other relevant caspase inhibitors. This guide provides a detailed analysis of supporting experimental data, methodologies, and associated signaling pathways.

This compound is a potent, broad-spectrum caspase inhibitor that has demonstrated significant anti-inflammatory and anti-apoptotic effects in preclinical studies.[1] Its primary mechanism of action involves the inhibition of caspases, a family of cysteine proteases crucial for the activation of inflammatory cytokines and the execution of apoptosis.[2] This guide provides a comparative overview of this compound's anti-inflammatory efficacy against other notable caspase inhibitors, Belnacasan (VX-765) and Pralnacasan (VX-740), with additional context provided by the pan-caspase inhibitor Emricasan (IDN-6556).

Comparative In Vitro and In Vivo Efficacy

The anti-inflammatory potential of this compound and its counterparts has been evaluated in various in vitro and in vivo models. A key function of these inhibitors is the suppression of pro-inflammatory cytokine release, particularly Interleukin-1β (IL-1β) and Interleukin-18 (IL-18), which are activated by caspase-1.[3] The following tables summarize the quantitative data from key studies, offering a side-by-side comparison of their performance.

Compound Target(s) Assay Model System IC50 / Effect Reference
This compound Pan-caspaseIL-1β ReleaseEndotoxin-treated human PBMCs< 500 nM[3]
This compound Pan-caspaseIL-18 ReleaseEndotoxin-treated human PBMCs< 500 nM[3]
VRT-043198 (Active form of Belnacasan/VX-765) Caspase-1, -4, -5Enzyme ActivityPurified human caspases0.2 nM (caspase-1), 14.5 nM (caspase-4), 10.6 nM (caspase-5)[4]
Pralnacasan (VX-740) Caspase-1IL-1β ReleaseNot SpecifiedPotent inhibition[3][5]

Table 1: In Vitro Inhibition of Pro-inflammatory Cytokine Release and Caspase Activity. This table highlights the potent and direct inhibitory effects of the compounds on key inflammatory mediators and their target enzymes.

Compound Animal Model Key Outcomes Results Reference
This compound Murine Lipopolysaccharide (LPS) model of endotoxic shockSurvivalSignificantly improved survival (P < 0.0028)[6]
This compound Rat Cecal Ligation and Puncture (CLP) model of sepsisSurvivalImproved survival from 40% to 92% (dosed 3h post-CLP, P = 0.009)[6]
This compound Rat CLP model of sepsisPlasma IL-1β levelsSignificant reduction compared to vehicle (P < 0.05)[3]
Belnacasan (VX-765) Murine Collagen-Induced Arthritis (CIA)Disease SeveritySignificant reduction in joint clinical scores[7]
Pralnacasan (VX-740) Murine Collagen-Induced Arthritis (CIA)Inflammation and Joint DestructionReduced inflammation and joint destruction[3]
Emricasan (IDN-6556) Murine Nonalcoholic Steatohepatitis (NASH) modelLiver Injury and InflammationReduced serum AST and ALT levels, and inflammatory markers[8]

Table 2: In Vivo Efficacy in Preclinical Models of Inflammation. This table showcases the therapeutic potential of these caspase inhibitors in various disease models, demonstrating their ability to mitigate inflammatory responses and improve survival.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

G Inflammasome Activation and Caspase-1 Inhibition cluster_stimuli Inflammatory Stimuli cluster_inflammasome NLRP3 Inflammasome cluster_inhibitors Caspase Inhibitors PAMPs PAMPs / DAMPs (e.g., LPS) NLRP3 NLRP3 PAMPs->NLRP3 ASC ASC NLRP3->ASC Assembly ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Assembly Casp1 Active Caspase-1 ProCasp1->Casp1 Activation Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 Inflammation Inflammation IL1b->Inflammation IL18->Inflammation VX166 This compound VX166->Casp1 Inhibits VX765 Belnacasan (VX-765) VX765->Casp1 Inhibits VX740 Pralnacasan (VX-740) VX740->Casp1 Inhibits

Figure 1: Inflammasome activation and caspase-1 inhibition pathway.

G Experimental Workflow for In Vivo Sepsis Models cluster_lps LPS-Induced Endotoxemia Model cluster_clp Cecal Ligation and Puncture (CLP) Model LPS_injection LPS Injection (intravenous or intraperitoneal) LPS_treatment Administer Test Compound (e.g., this compound) LPS_injection->LPS_treatment LPS_monitoring Monitor Survival & Collect Samples (blood for cytokine analysis) LPS_treatment->LPS_monitoring CLP_surgery Cecal Ligation and Puncture Surgery CLP_treatment Administer Test Compound (e.g., this compound) CLP_surgery->CLP_treatment CLP_monitoring Monitor Survival & Collect Samples (blood, tissues) CLP_treatment->CLP_monitoring

Figure 2: Workflow for in vivo sepsis models.

G In Vitro Cytokine Release and Caspase Activity Assays cluster_cytokine Cytokine Release Assay cluster_caspase Caspase Activity Assay cell_culture Culture PBMCs or Whole Blood stimulate Stimulate with LPS cell_culture->stimulate treat_cytokine Treat with Caspase Inhibitor stimulate->treat_cytokine incubate_cytokine Incubate treat_cytokine->incubate_cytokine measure_cytokine Measure Cytokine Levels (e.g., ELISA) incubate_cytokine->measure_cytokine cell_lysate Prepare Cell Lysates add_substrate Add Fluorogenic Caspase Substrate cell_lysate->add_substrate treat_caspase Add Test Compound add_substrate->treat_caspase incubate_caspase Incubate treat_caspase->incubate_caspase measure_fluorescence Measure Fluorescence incubate_caspase->measure_fluorescence

Figure 3: Workflow for in vitro assays.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

In Vivo Sepsis Models

1. Lipopolysaccharide (LPS)-Induced Endotoxemia Model: [6][9]

  • Animals: Mice (e.g., C57BL/6 or BALB/c) are commonly used.

  • Procedure: A lethal or sub-lethal dose of LPS from E. coli is administered via intravenous (i.v.) or intraperitoneal (i.p.) injection.

  • Treatment: this compound or other test compounds are administered at specified time points before or after the LPS challenge.

  • Endpoints: Survival is monitored over a period of 48-96 hours. Blood samples can be collected at various time points to measure plasma levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) using ELISA.

2. Cecal Ligation and Puncture (CLP) Model: [6][9][10]

  • Animals: Rats (e.g., Sprague-Dawley) or mice are used.

  • Procedure: Animals are anesthetized, and a midline laparotomy is performed to expose the cecum. The cecum is then ligated below the ileocecal valve and punctured once or twice with a needle of a specific gauge. A small amount of fecal content is extruded to induce polymicrobial peritonitis. The cecum is returned to the peritoneal cavity, and the incision is closed.

  • Treatment: Test compounds are administered at various time points post-surgery.

  • Endpoints: Survival is monitored for up to 10 days. Blood and tissue samples can be collected to assess bacterial load, cytokine levels, and organ damage.

In Vitro Assays

1. Cytokine Release Assay: [3]

  • Cells: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation.

  • Procedure: PBMCs are cultured in appropriate media and pre-incubated with various concentrations of the caspase inhibitor (e.g., this compound) for a specified time.

  • Stimulation: Cells are then stimulated with an inflammatory agent, such as LPS, to induce cytokine production.

  • Measurement: After an incubation period, the cell culture supernatant is collected, and the concentrations of IL-1β and IL-18 are quantified using specific Enzyme-Linked Immunosorbent Assays (ELISAs).

2. Caspase Activity Assay: [11][12][13]

  • Principle: This assay measures the activity of specific caspases using a fluorogenic substrate.

  • Procedure:

    • Prepare cell lysates from cells treated with or without the test compound.

    • In a microplate, add the cell lysate to a reaction buffer containing a specific fluorogenic caspase substrate (e.g., Ac-YVAD-AFC for caspase-1).

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a microplate reader. The increase in fluorescence corresponds to the cleavage of the substrate by the active caspase.

    • The inhibitory effect of the compound is determined by comparing the caspase activity in treated versus untreated samples.

Conclusion

This compound demonstrates potent anti-inflammatory effects by broadly inhibiting caspases, leading to a significant reduction in the release of key pro-inflammatory cytokines and improved survival in preclinical models of sepsis.[3][6] When compared to more specific caspase-1 inhibitors like Belnacasan and Pralnacasan, this compound's pan-caspase inhibitory profile may offer a wider range of action in complex inflammatory conditions where multiple caspases are involved. The provided experimental data and detailed protocols offer a solid foundation for further research into the therapeutic potential of this compound and other caspase inhibitors in inflammatory diseases. The choice of inhibitor and experimental model will ultimately depend on the specific research question and the pathological mechanisms being investigated.

References

Comparative Pharmacokinetic Analysis of Suzetrigine (VX-548) and Other Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the pharmacokinetic profile of VX-166 did not yield publicly available data. The provided analysis focuses on Suzetrigine (also known as VX-548), a novel non-opioid analgesic developed by Vertex Pharmaceuticals. This guide offers a comparative analysis of Suzetrigine's pharmacokinetic profile against two widely used analgesics: ibuprofen (B1674241), a non-steroidal anti-inflammatory drug (NSAID), and tramadol (B15222), a centrally acting opioid analgesic.

This comparison guide is intended for researchers, scientists, and drug development professionals, providing an objective overview of the pharmacokinetic properties of these compounds, supported by experimental data.

Data Presentation: Pharmacokinetic Profiles

The following table summarizes the key pharmacokinetic parameters of Suzetrigine, ibuprofen, and tramadol following single oral administration in healthy adult volunteers.

ParameterSuzetrigine (100 mg)Ibuprofen (400 mg)Tramadol (100 mg)
Tmax (Time to Peak Plasma Concentration) ~3 hours[1]1.5 - 2.0 hours[2]~2 hours
Cmax (Peak Plasma Concentration) 0.62 mcg/mL31.88 - 41.47 µg/mL[2]300 ± 94 ng/mL
AUC (Area Under the Curve) 11.5 mcg·h/mL (0-24h)115.28 - 120.55 µg·h/mL[2]5105 ± 2101 ng·h/mL (AUC∞)
t1/2 (Elimination Half-life) ~23.6 hours[1]2 - 4 hours[3]~6.3 hours
Metabolism Primarily by CYP3A enzymes to form the active metabolite M6-SUZ.[1][4]Primarily by CYP2C9 to inactive metabolites.[5][6]Extensively metabolized by CYP2D6 to the active metabolite O-desmethyltramadol (M1) and by CYP3A4.[7][8][9]
Excretion Feces (49.9%) and urine (44%), mostly as metabolites.Primarily in urine as inactive metabolites.[3]Primarily in urine as metabolites and unchanged drug.[8]

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from clinical studies with specific methodologies. Below are detailed descriptions of representative experimental protocols for each drug.

Suzetrigine (VX-548):

  • Study Design: Phase 2 and 3 clinical trials in patients with moderate-to-severe acute pain following abdominoplasty or bunionectomy were conducted.[10][11] These were randomized, double-blind, placebo- and active-controlled studies.[11]

  • Subjects: Healthy adult volunteers and patients aged 18 and older participated in the clinical development program.[11] A study to evaluate the effect of food on the pharmacokinetics of Suzetrigine included healthy volunteers with a body mass index of 18.0 to 35.0 kg/m ² and a body weight greater than 50 kg.

  • Dosing Regimen: In acute pain trials, patients received an initial loading dose of 100 mg of Suzetrigine, followed by 50 mg every 12 hours.[1]

  • Blood Sampling: Plasma concentrations of Suzetrigine and its metabolite were measured at various time points post-dose to determine pharmacokinetic parameters.

  • Analytical Method: While specific details are proprietary, drug concentrations in plasma are typically determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, a standard in modern pharmacokinetic analysis.

Ibuprofen:

  • Study Design: A representative study was a randomized, single-dose, 3-way crossover, open-label, single-center pharmacokinetic study.[2]

  • Subjects: The study enrolled 22 healthy volunteers who were required to fast for 14 hours before drug administration.[2]

  • Dosing Regimen: Participants received a single oral dose of 400 mg of ibuprofen.[2] A washout period of 2-7 days separated consecutive dosing days.[2]

  • Blood Sampling: Blood samples were collected at multiple time points post-dose to analyze the plasma concentration of ibuprofen.[2]

  • Analytical Method: Plasma concentrations of ibuprofen were assessed using a validated liquid chromatography-mass spectrometry (LC-MS) procedure in negative ion mode.[2]

Tramadol:

  • Study Design: A pharmacokinetic study of an immediate-release formulation involved a randomized, open-label, two-period, crossover design.

  • Subjects: Healthy adult volunteers participated in the study.

  • Dosing Regimen: Subjects received a single oral dose of 100 mg of tramadol hydrochloride.

  • Blood Sampling: Plasma samples were collected over time to measure the concentrations of tramadol and its active metabolite, O-desmethyltramadol.

  • Analytical Method: Plasma concentrations of tramadol and its metabolites were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Mandatory Visualization

The metabolic pathways of Suzetrigine, ibuprofen, and tramadol are crucial to understanding their pharmacokinetic profiles, potential for drug-drug interactions, and the contribution of active metabolites to their analgesic effects.

Metabolic_Pathways cluster_suzetrigine Suzetrigine Metabolism cluster_ibuprofen Ibuprofen Metabolism cluster_tramadol Tramadol Metabolism Suzetrigine Suzetrigine (VX-548) M6_SUZ M6-SUZ (Active Metabolite) Suzetrigine->M6_SUZ CYP3A4 Ibuprofen Ibuprofen Inactive_Metabolites_Ibu Inactive Metabolites (Hydroxyibuprofen, Carboxyibuprofen) Ibuprofen->Inactive_Metabolites_Ibu CYP2C9 Tramadol Tramadol M1_Tramadol O-desmethyltramadol (M1) (Active Metabolite) Tramadol->M1_Tramadol CYP2D6 M2_Tramadol N-desmethyltramadol (M2) Tramadol->M2_Tramadol CYP3A4 / CYP2B6

Caption: Metabolic pathways of Suzetrigine, ibuprofen, and tramadol.

References

Evaluating the Specificity of the Pan-Caspase Inhibitor VX-166: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the caspase inhibitor VX-166, focusing on its specificity and performance in comparison to other commercially available caspase inhibitors. While this compound is characterized as a broad-spectrum, or pan-caspase inhibitor, understanding its activity profile across the caspase family is crucial for the accurate interpretation of experimental results. This guide incorporates quantitative data from enzymatic assays and outlines a detailed experimental protocol for assessing inhibitor specificity using caspase-deficient cell lines—a powerful tool for elucidating on-target and off-target effects within a cellular context.

Introduction to this compound

This compound is a potent, small-molecule, irreversible pan-caspase inhibitor that has been investigated for its therapeutic potential in conditions where apoptosis and inflammation are implicated, such as sepsis and non-alcoholic fatty liver disease (NAFLD).[1][2][3] Its broad-spectrum activity makes it a useful tool for studying processes mediated by multiple caspases. However, this lack of specificity necessitates careful evaluation in any experimental system to distinguish the effects of inhibiting specific caspases.

Comparative Analysis of this compound and Other Caspase Inhibitors

The inhibitory activity of this compound has been characterized against a panel of recombinant human caspases. Below is a comparison of its second-order inactivation rate constants with the inhibitory concentrations (IC50) of other commonly used caspase inhibitors.

Table 1: In Vitro Inhibitory Activity of this compound Against Recombinant Human Caspases

CaspaseThis compound (kobs/[I]) (M⁻¹s⁻¹)
Caspase-1>1,000,000
Caspase-26,000
Caspase-3>1,000,000
Caspase-4340,000
Caspase-5290,000
Caspase-6180,000
Caspase-7420,000
Caspase-8290,000
Caspase-9100,000

Data sourced from "this compound: a novel potent small molecule caspase inhibitor as a potential therapy for sepsis". kobs/[I] represents the second-order rate constant of inactivation.

Table 2: Comparative IC50 Values of Various Caspase Inhibitors

InhibitorTypeCaspase-1 (nM)Caspase-3 (nM)Caspase-8 (nM)
This compound Pan-CaspasePotent InhibitionPotent InhibitionPotent Inhibition
Z-VAD-FMK Pan-CaspaseYesYesYes
Q-VD-OPh Pan-Caspase25-40025-40025-400
Z-IETD-FMK Selective--Yes
Ac-DEVD-CHO Selective-0.23-

Note: Direct comparison of this compound IC50 values with other inhibitors is limited by the available data, which for this compound is presented as rate constants. "Potent Inhibition" for this compound indicates a high rate of inactivation. Z-VAD-FMK is a widely used pan-caspase inhibitor. Q-VD-OPh is another potent pan-caspase inhibitor.[4] Z-IETD-FMK is recognized as a selective caspase-8 inhibitor.[4] Ac-DEVD-CHO is a selective caspase-3 inhibitor.

Signaling Pathways of Apoptosis

To understand the role of caspase-8 and the rationale for using caspase-deficient cells, it is essential to visualize the major apoptosis signaling pathways.

Extrinsic and Intrinsic Apoptosis Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC DISC Death Receptor->DISC Procaspase-8 Procaspase-8 DISC->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Apoptosis signaling pathways.

Evaluating Specificity with Caspase-Deficient Cells: An Experimental Workflow

While enzymatic assays provide valuable data on inhibitor potency, they do not fully recapitulate the complex cellular environment. The use of caspase-deficient cell lines offers a more definitive method for assessing the specificity of a caspase inhibitor. For example, to evaluate the specific inhibition of caspase-8 by a compound, one could compare its effects in wild-type cells versus cells lacking the gene for caspase-8 (CASP8 knockout).

Below is a generalized experimental protocol for this approach. Although specific data for this compound using this method is not currently published, this workflow provides a robust framework for such an investigation.

Workflow for Assessing Inhibitor Specificity with Caspase-Deficient Cells cluster_setup Cell Culture cluster_treatment Treatment cluster_analysis Analysis Wild-Type Cells Wild-Type Cells Induce Apoptosis Induce Apoptosis Wild-Type Cells->Induce Apoptosis Caspase-8 KO Cells Caspase-8 KO Cells Caspase-8 KO Cells->Induce Apoptosis Add Inhibitor (e.g., this compound) Add Inhibitor (e.g., this compound) Induce Apoptosis->Add Inhibitor (e.g., this compound) Cell Viability Assay Cell Viability Assay Add Inhibitor (e.g., this compound)->Cell Viability Assay Caspase Activity Assay Caspase Activity Assay Add Inhibitor (e.g., this compound)->Caspase Activity Assay Western Blot Western Blot Add Inhibitor (e.g., this compound)->Western Blot

Caption: Experimental workflow.

Detailed Experimental Protocols

1. Cell Culture and Treatment

  • Cell Lines:

    • Wild-type (WT) Jurkat cells (or other suitable cell line).

    • CRISPR/Cas9-generated Caspase-8 knockout (KO) Jurkat cells.

  • Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Apoptosis Induction: Induce apoptosis using an appropriate stimulus for the extrinsic pathway, such as anti-Fas antibody (e.g., clone CH11) at a final concentration of 100 ng/mL.

  • Inhibitor Treatment: Pre-incubate cells with varying concentrations of this compound or a control inhibitor (e.g., Z-IETD-FMK for caspase-8 specificity, DMSO as vehicle control) for 1-2 hours before inducing apoptosis.

2. Cell Viability Assay (e.g., MTS or CellTiter-Glo® Assay)

  • Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Treat cells with the apoptosis inducer and inhibitors as described above.

  • Incubate for a predetermined time (e.g., 6, 12, or 24 hours).

  • Add the viability reagent according to the manufacturer's instructions.

  • Incubate for 1-4 hours.

  • Measure absorbance or luminescence using a plate reader.

  • Express results as a percentage of the viability of untreated control cells.

3. Caspase Activity Assay (Fluorometric)

  • Plate and treat cells as described for the viability assay.

  • After the treatment period, lyse the cells using a supplied lysis buffer.

  • Transfer the lysate to a black 96-well plate.

  • Add a fluorogenic caspase substrate (e.g., Ac-IETD-AFC for caspase-8, or a general caspase-3/7 substrate like Ac-DEVD-AFC).

  • Incubate at 37°C for 1-2 hours, protected from light.

  • Measure fluorescence using a fluorometer with the appropriate excitation/emission wavelengths (e.g., 400 nm excitation/505 nm emission for AFC).

  • Results can be normalized to protein concentration of the cell lysate.

4. Western Blot Analysis

  • Treat cells in 6-well plates at a higher density (e.g., 1 x 10^6 cells/well).

  • After treatment, harvest and lyse the cells in RIPA buffer containing protease inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with primary antibodies overnight at 4°C. Key primary antibodies include:

    • Anti-Caspase-8 (to detect pro- and cleaved forms)

    • Anti-Caspase-3 (to detect pro- and cleaved forms)

    • Anti-PARP (to detect cleavage)

    • Anti-Actin or Anti-Tubulin (as a loading control)

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

References

VX-166 Performance: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive performance comparison of VX-166, a broad-spectrum caspase inhibitor, against published data for other relevant caspase inhibitors. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's preclinical efficacy.

Quantitative Performance Data

The following tables summarize the key performance indicators of this compound and a notable alternative, Emricasan (formerly IDN-6556), in relevant preclinical and clinical models.

Table 1: In Vivo Efficacy of this compound in a Rat Model of Sepsis (Cecal Ligation and Puncture)

Treatment GroupDosing Time Post-CLPSurvival Rate (%)p-value
Vehicle-40-
This compound3 hours920.009[1][2]
This compound8 hours660.19[1][2]

Table 2: In Vivo Efficacy of this compound in a Murine Model of Endotoxic Shock

Treatment GroupDosing Schedule Post-LPSSurvival Rate (%)p-value
Vehicle-< 25-
This compound (30 mg/kg)0, 4, 8, 12 hours> 50< 0.01[1]

Table 3: In Vitro Anti-Apoptotic Activity of this compound in Jurkat Cells

Apoptotic StimulusOutcome MeasuredThis compound Activity
Fas-inducedAnnexin-V staining, DNA fragmentationPotent inhibition[1]
TNFR-inducedApoptosisPotent inhibition[1]
Staurosporine-inducedApoptosisPotent inhibition[1]

Table 4: Performance of Emricasan in Clinical Trials for Liver Diseases

IndicationKey EndpointEmricasan Treatment Effectp-value
NAFLD/NASH (Phase 2)Reduction in Alanine (B10760859) Aminotransferase (ALT)Statistically significant reduction[3]< 0.05[3]
NAFLD/NASH (Phase 2)Reduction in caspase-cleaved cytokeratin 18 (cCK18)Statistically significant reduction[3]Not specified
Liver Cirrhosis (High MELD Score)Reduction in MELD ScoreSignificant reduction[4]0.003[4]
Liver Cirrhosis (High MELD Score)Reduction in Child-Pugh ScoreSignificant reduction[4]0.003[4]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the caspase signaling pathway targeted by this compound and a typical experimental workflow for evaluating caspase inhibitors.

Caspase_Signaling_Pathway Caspase Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 FADD/TRADD Caspase-8 Caspase-8 Procaspase-8->Caspase-8 BID BID Caspase-8->BID Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 tBID tBID BID->tBID Mitochondrion Mitochondrion tBID->Mitochondrion Cellular Stress Cellular Stress Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 forms Apoptosome Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Cellular Substrates Cellular Substrates Caspase-3->Cellular Substrates cleavage Apoptosis Apoptosis Cellular Substrates->Apoptosis This compound This compound This compound->Caspase-8 inhibits This compound->Caspase-9 inhibits This compound->Caspase-3 inhibits

Caption: Caspase signaling pathway targeted by this compound.

Experimental_Workflow Experimental Workflow for Caspase Inhibitor Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell Culture Cell Culture Induce Apoptosis Induce Apoptosis Cell Culture->Induce Apoptosis Treat with Inhibitor Treat with Inhibitor Induce Apoptosis->Treat with Inhibitor Caspase Activity Assay Caspase Activity Assay Treat with Inhibitor->Caspase Activity Assay Apoptosis Measurement Apoptosis Measurement Caspase Activity Assay->Apoptosis Measurement e.g., Annexin V Data Analysis & Comparison Data Analysis & Comparison Apoptosis Measurement->Data Analysis & Comparison Animal Model Animal Model Induce Disease Induce Disease Animal Model->Induce Disease Administer Inhibitor Administer Inhibitor Induce Disease->Administer Inhibitor Monitor Survival Monitor Survival Administer Inhibitor->Monitor Survival Tissue Analysis Tissue Analysis Administer Inhibitor->Tissue Analysis Histology, Biomarkers Monitor Survival->Data Analysis & Comparison Tissue Analysis->Data Analysis & Comparison

Caption: Workflow for evaluating caspase inhibitor performance.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below.

In Vivo Sepsis Model: Cecal Ligation and Puncture (CLP)

The CLP model is a widely accepted method for inducing polymicrobial sepsis that mimics the clinical course of human sepsis.

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.[5]

  • Anesthesia: Animals are anesthetized, typically with an intraperitoneal injection of ketamine and xylazine.[1][5]

  • Surgical Procedure:

    • A midline laparotomy is performed to expose the cecum.[2]

    • The cecum is ligated below the ileocecal valve to prevent intestinal obstruction. The length of the ligated cecum can be varied to modulate the severity of sepsis.[5]

    • The ligated cecum is punctured once or twice with a needle (e.g., 18-gauge or 21-gauge). The number and size of punctures also influence sepsis severity.[2][5]

    • A small amount of fecal content is extruded to ensure patency of the puncture.[2]

    • The cecum is returned to the peritoneal cavity, and the abdominal incision is closed in layers.[2]

  • Post-Operative Care: Animals receive fluid resuscitation (e.g., subcutaneous injection of sterile saline) and analgesics.[5]

  • Drug Administration: this compound or vehicle is administered at specified time points post-CLP, often via intravenous injection or continuous infusion with a mini-osmotic pump.[1][2]

  • Endpoint: Survival is monitored over a period of several days (e.g., 10 days).[1][2]

In Vivo Nonalcoholic Steatohepatitis (NASH) Model: Methionine- and Choline-Deficient (MCD) Diet

The MCD diet is a nutritional model used to induce NASH and fibrosis in rodents.

  • Animals: Male C57BL/6 mice or db/db mice are frequently used.

  • Diet: Animals are fed a diet deficient in methionine and choline (B1196258) but with adequate calories.[6][7] The control group receives a corresponding control diet with normal levels of methionine and choline.[7]

  • Duration: The diet is typically administered for several weeks (e.g., 4 to 8 weeks) to induce NASH and fibrosis.[6]

  • Drug Administration: The test compound (e.g., this compound) or vehicle is administered daily, often by oral gavage.

  • Endpoints:

    • Histological Analysis: Liver tissue is collected and stained (e.g., with Hematoxylin and Eosin, Sirius Red) to assess steatosis, inflammation, and fibrosis.

    • Biochemical Analysis: Serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured.

    • Gene Expression Analysis: Hepatic levels of profibrotic markers (e.g., collagen 1α1) and inflammatory cytokines are quantified.

In Vitro Caspase Activity Assays

These assays are used to quantify the enzymatic activity of caspases in cell lysates.

  • Principle: These assays utilize a specific peptide substrate for the caspase of interest (e.g., DEVD for caspase-3) conjugated to a reporter molecule (a chromophore for colorimetric assays or a fluorophore for fluorometric assays).[8] Cleavage of the substrate by the active caspase releases the reporter, which can be quantified.

  • General Protocol:

    • Cell Lysis: Cells are treated with an apoptosis-inducing agent and the test inhibitor. The cells are then lysed to release their contents, including active caspases.[9][10]

    • Reaction Setup: The cell lysate is incubated with the caspase substrate and a reaction buffer.[9]

    • Detection:

      • Colorimetric Assay: The absorbance of the released chromophore (e.g., p-nitroanilide, pNA) is measured using a spectrophotometer at a specific wavelength (e.g., 405 nm).[8][10]

      • Fluorometric Assay: The fluorescence of the released fluorophore (e.g., 7-amino-4-methylcoumarin, AMC) is measured using a fluorometer with appropriate excitation and emission wavelengths.[8][11]

    • Data Analysis: The caspase activity is proportional to the measured signal and is often expressed as a fold-increase over untreated control cells.[10]

  • Active Caspase ELISA: This is a sandwich immunoassay that uses a capture antibody specific for the cleaved, active form of a caspase. A detection antibody conjugated to an enzyme (e.g., HRP) is then used for quantification via a colorimetric substrate.[8] This method provides a more specific measurement of the active caspase protein level.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of VX-166

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the safe and proper disposal of VX-166, a research-grade caspase inhibitor. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This information is intended for researchers, scientists, and drug development professionals.

Disclaimer: The information provided herein is based on general laboratory safety principles and data available for similar chemical compounds. No specific disposal protocol for this compound has been published by the manufacturer. Therefore, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for guidance and to ensure full compliance with all applicable federal, state, and local regulations. This compound is a research chemical and should NOT be confused with the highly toxic VX nerve agent.

This compound Chemical and Safety Data

Proper handling and disposal begin with a thorough understanding of the compound's properties. The following table summarizes key data for this compound.

PropertyValue
Chemical Name (S)-3-((S)-2-(3-((methoxycarbonyl)amino)-2-oxopyridin-1(2H)-yl)butanamido)-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid
CAS Number 800408-39-3
Molecular Formula C22H21F4N3O8
Molecular Weight 531.41 g/mol
Appearance White solid powder[1]
Purity >98%[1]
Solubility Soluble in DMSO[2]
Storage Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C[1]
Known Hazards According to available safety data sheets, specific hazard statements for this compound are not readily available. However, as with any research chemical, it should be handled with care, assuming potential hazards until proven otherwise.[3]

Step-by-Step Disposal Procedure for this compound

The recommended disposal method for this compound, as a fluorinated organic compound, is high-temperature incineration by a licensed hazardous waste disposal facility.

Step 1: Waste Collection and Segregation

  • Solid Waste: Collect un-used or expired this compound powder in its original container or a clearly labeled, sealed container for hazardous waste.

  • Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and weighing papers, must be considered hazardous waste. These should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless approved by your EHS department.

Step 2: Labeling and Storage

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.

  • Store the sealed waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, pending pickup by your institution's hazardous waste management service.

Step 3: Arranging for Disposal

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Provide them with a complete inventory of the waste, including the chemical name and quantity.

Decontamination of Laboratory Equipment

All non-disposable equipment that has been in contact with this compound must be thoroughly decontaminated.

Decontamination Protocol:

  • Initial Cleaning: Remove any visible powder or residue by carefully wiping the surfaces with a damp cloth. This should be done in a chemical fume hood.

  • Solvent Wash: Since this compound is soluble in DMSO, wiping the equipment with a cloth dampened with DMSO can be an effective initial decontamination step. The used cloths must be disposed of as hazardous waste.

  • Detergent Wash: Following the initial solvent wipe, wash the equipment with a laboratory-grade detergent and water.[4]

  • Rinsing: Thoroughly rinse the equipment with deionized water.

  • Drying: Allow the equipment to air dry completely before storage or reuse.

Experimental Protocols

Specific experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes are not available in the reviewed literature. The standard and recommended procedure is disposal via a certified hazardous waste management service, which will typically use high-temperature incineration.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

VX166_Disposal_Workflow cluster_preparation Preparation & Handling cluster_waste_generation Waste Generation cluster_disposal_procedure Disposal Procedure start Start: Handling this compound ppe Wear Appropriate PPE (Lab coat, gloves, safety glasses) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated? fume_hood->waste_generated solid_waste Solid Waste (Expired/Unused this compound) waste_generated->solid_waste Yes liquid_waste Liquid Waste (this compound Solutions) waste_generated->liquid_waste contaminated_materials Contaminated Materials (Gloves, tips, etc.) waste_generated->contaminated_materials collect_waste Collect in Designated Hazardous Waste Container solid_waste->collect_waste liquid_waste->collect_waste contaminated_materials->collect_waste label_container Label Container Clearly ('Hazardous Waste', 'this compound') collect_waste->label_container store_waste Store in a Secure, Ventilated Area label_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling VX-166

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information pertains to the research chemical VX-166 (CAS No. 800408-39-3), a broad caspase inhibitor.[1][2] It is crucial to distinguish this compound from the nerve agent VX, an extremely hazardous substance. Always verify the identity of your chemical, including its CAS number, before handling. The information provided here is for educational purposes and should not replace a comprehensive, institution-specific risk assessment and adherence to all applicable safety regulations.

This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with this compound.

I. Personal Protective Equipment (PPE)

The appropriate PPE is fundamental for minimizing exposure to this compound. The following table outlines the recommended PPE for handling this compound.

PPE ComponentSpecificationPurposeApplicable Scenarios
Gloves Chemical-resistant nitrile gloves. Double gloving is recommended.Prevents dermal absorption.All handling activities, including weighing, dissolution, and administration.
Gown Disposable, solid-front, back-closing lab coat or gown.Protects skin and personal clothing from contamination.All handling activities.
Eye Protection ANSI Z87.1 or EN 166 compliant safety glasses with side shields or chemical splash goggles.[1][3][4][5][6]Protects eyes from splashes or aerosols.All handling activities.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or dust.Prevents inhalation of the compound.When handling the powder outside of a certified chemical fume hood or if aerosolization is possible.

II. Operational Plan: Handling Procedures

Adherence to a strict operational plan is crucial for the safe handling of this compound.

A. Engineering Controls:

  • All manipulations of this compound, especially handling of the solid powder, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Ensure adequate ventilation in all areas where the compound is used or stored.[1]

B. Handling Solid Compound (Weighing and Reconstitution):

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace within the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Weighing: Use a calibrated analytical balance inside the fume hood. Handle the container with care to avoid creating dust. Use a spatula to transfer the desired amount of this compound to a tared weigh boat.

  • Reconstitution: Add the solvent to the vessel containing the weighed this compound. Cap the vessel and mix by gentle swirling or vortexing until the compound is fully dissolved.

C. Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

  • Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow institutional emergency procedures.

III. Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.

  • Unused Compound: Dispose of unused this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[1]

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, bench paper, pipette tips, and empty containers, should be collected in a designated, labeled hazardous waste container.

  • Empty Containers: To be considered "empty," containers must be managed according to specific regulations, which may involve triple rinsing with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

IV. Quantitative Data

The following table summarizes available quantitative data for this compound.

PropertyValueSource
CAS Number 800408-39-3[1][2]
Molecular Formula C22H21F4N3O8[2]
Molecular Weight 531.41 g/mol [2]

V. Experimental Workflow Diagram

The following diagram illustrates a standard workflow for handling a potent research compound like this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Compound Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Solid Weigh Solid Prepare Fume Hood->Weigh Solid Reconstitute Reconstitute Weigh Solid->Reconstitute Experiment Experiment Reconstitute->Experiment Decontaminate Workspace Decontaminate Workspace Experiment->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste

Caption: Workflow for handling this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。